H3B-6545 hydrochloride
Description
Properties
IUPAC Name |
(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F4N5O2.ClH/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20;/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38);1H/b9-6+,28-24-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSVJVMDHBDKJL-XVBKFJSKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClF4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H3B-6545 Hydrochloride: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
H3B-6545 hydrochloride is a novel, orally bioavailable, selective estrogen receptor (ER) covalent antagonist (SERCA) that has demonstrated significant anti-tumor activity in preclinical and clinical settings for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of H3B-6545, supported by a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows. H3B-6545 represents a promising therapeutic agent, particularly in patient populations that have developed resistance to standard endocrine therapies.[3][4]
Core Mechanism of Action
H3B-6545 is a first-in-class SERCA that potently and selectively inactivates both wild-type and mutant estrogen receptor alpha (ERα).[5][6] Its primary mechanism involves the formation of a covalent bond with a specific cysteine residue, C530, located in the ligand-binding domain of ERα.[4][5][7] This irreversible binding locks the receptor in an antagonist conformation, thereby preventing its transcriptional activity and subsequent proliferation of ER-dependent breast cancer cells.[5][8] A key advantage of H3B-6545 is its demonstrated activity against ERα variants with mutations in the ligand-binding domain, such as Y537S and D538G, which are common mechanisms of acquired resistance to traditional endocrine therapies like aromatase inhibitors and fulvestrant (B1683766).[3][4][9]
The covalent nature of this interaction leads to a durable inhibition of ERα signaling, which is advantageous compared to non-covalent inhibitors.[10] Preclinical studies have shown that H3B-6545 is superior to fulvestrant in suppressing tumor growth in patient-derived xenograft (PDX) models harboring ERα mutations.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of H3B-6545.
Table 1: Preclinical In Vitro Efficacy
| Cell Line | ERα Status | GI50 (nM) |
| MCF7 | Wild-Type | 0.3-0.4[6] |
| HCC1428 | Wild-Type | 1.0[6] |
| BT483 | Wild-Type | 0.5[6] |
| T47D | Wild-Type | 5.2[6] |
| CAMA-1 | Wild-Type | 0.2[6] |
Table 2: Clinical Efficacy in ER+, HER2- Advanced Breast Cancer (Phase I/II Study - NCT03250676)
| Parameter | All Patients (450 mg dose) | Patients with Clonal ESR1 Y537S Mutation |
| Objective Response Rate (ORR) | 20.2%[2][11] | 32.1%[11] |
| Clinical Benefit Rate (CBR) | 41.5%[12] | 66.7% (for all ESR1 mutations)[5][13] |
| Median Progression-Free Survival (PFS) | 5.06 months[2][12] | 7.3 months[12] |
Table 3: Safety Profile - Most Common Treatment-Related Adverse Events (TRAEs) (≥10%)
| Adverse Event | Grade 1-2 (%) | Grade ≥3 (%) |
| Sinus Bradycardia | 39% (asymptomatic/symptomatic, no intervention)[1][12] | 0%[14] |
| Nausea | 17%[1] | Not Reported |
| Fatigue | 16%[1] | Not Reported |
| Diarrhea | 12%[1] | Not Reported |
| Anemia | Not specified | 19%[1] |
| Creatinine Clearance Decrease | Not specified | 38%[1] |
| Hemoglobin Decrease | Not specified | 37%[1] |
| ALT Increase | Not specified | 14%[1] |
| AST Increase | Not specified | 13%[1] |
| Bilirubin Increase | Not specified | 12%[1] |
| Creatinine Increase | Not specified | 11%[1] |
| QTc Prolongation | 2% (Grade 2)[1] | 3% (Grade 3)[1] |
| Rash | 18% (all grades)[12] | 9.7%[14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and evaluation of H3B-6545 are provided below.
In Vitro Cell Proliferation Assay
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of H3B-6545 in breast cancer cell lines.
-
Cell Lines: MCF7, HCC1428, BT483, T47D, and CAMA-1.[6]
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a serial dilution of H3B-6545 or vehicle control.
-
After a specified incubation period (e.g., 5-7 days), cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminescence is measured using a plate reader.
-
GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Patient-Derived Xenograft (PDX) Tumor Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of H3B-6545 in a setting that more closely recapitulates human tumor biology.
-
Models: ERαY537S-mutated human ER+ breast cancer PDX model (e.g., ST2056).[3]
-
Protocol:
-
PDX tumor fragments are implanted subcutaneously into immunocompromised mice.
-
When tumors reach a palpable size, mice are randomized into treatment groups.
-
H3B-6545 is administered orally once daily, while the comparator, fulvestrant, is administered subcutaneously once weekly.[3]
-
Exogenous estradiol (B170435) is supplemented in the drinking water to support tumor growth.[3]
-
Tumor volume and body weight are measured twice weekly.[3]
-
Mice are euthanized if they lose more than 20% of their initial body weight.[3]
-
Tumor growth inhibition is calculated and compared between treatment groups.
-
Phase I/II Clinical Trial Protocol (NCT03250676)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of H3B-6545 in patients with ER+, HER2- advanced breast cancer.[1]
-
Patient Population: Women with locally advanced or metastatic ER+, HER2- breast cancer who have progressed on standard endocrine therapy.[1][2]
-
Study Design:
-
Primary Endpoints:
-
Secondary Endpoints: Progression-free survival (PFS), clinical benefit rate (CBR), and safety.[1]
-
Assessments:
Conclusion
This compound is a potent and selective covalent antagonist of ERα with a distinct mechanism of action that offers a promising therapeutic strategy for patients with ER+, HER2- breast cancer, including those with acquired resistance to current endocrine therapies. Its ability to irreversibly inactivate both wild-type and mutant ERα provides a durable anti-tumor response. The clinical data to date demonstrate a manageable safety profile and encouraging efficacy in a heavily pretreated patient population. Further clinical investigation is warranted to fully elucidate the therapeutic potential of H3B-6545 in the evolving landscape of breast cancer treatment.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. vjoncology.com [vjoncology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
H3B-6545 Hydrochloride: A Technical Guide to a First-in-Class Selective Estrogen Receptor Covalent Antagonist (SERCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H3B-6545 hydrochloride is a novel, orally bioavailable, first-in-class Selective Estrogen Receptor Covalent Antagonist (SERCA) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides an in-depth overview of H3B-6545, including its mechanism of action, preclinical efficacy, and clinical trial data. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area. All quantitative data is summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers.[3] Endocrine therapies targeting ERα are a cornerstone of treatment for ER+ breast cancer; however, acquired resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.[4] H3B-6545 represents a novel therapeutic strategy by covalently binding to and irreversibly inactivating both wild-type and mutant ERα.[2] This covalent modification offers the potential for a more durable and potent antagonist effect compared to non-covalent inhibitors.
Mechanism of Action
H3B-6545 functions as a selective and potent antagonist of ERα.[4] Its unique mechanism involves the formation of a covalent bond with a specific cysteine residue, Cys530, located in the ligand-binding domain of ERα.[5] This cysteine is not conserved in other nuclear hormone receptors, contributing to the selectivity of H3B-6545.[5] The covalent attachment of H3B-6545 locks the receptor in an antagonist conformation, preventing its activation and subsequent downstream signaling, even in the presence of activating ESR1 mutations.[6][7] This irreversible inhibition leads to the suppression of ERα-mediated gene transcription and a halt in tumor cell proliferation.[4]
Preclinical Data
In Vitro Potency
H3B-6545 demonstrates potent anti-proliferative activity in various ERα-positive breast cancer cell lines, including those harboring wild-type and mutant ESR1.
| Cell Line | ERα Status | IC50 (nM) | Reference |
| MCF-7 | Wild-type | 0.3 | [4] |
| T47D | Wild-type | 5.2 | [4] |
| CAMA-1 | Wild-type | 0.2 | [4] |
| HCC1428 | Wild-type | 1.0 | [4] |
| BT483 | Wild-type | 0.5 | [4] |
In Vivo Efficacy
In preclinical xenograft models, orally administered H3B-6545 has shown superior anti-tumor activity compared to the standard-of-care agent fulvestrant (B1683766).[4][8] This enhanced efficacy is observed in both wild-type and ESR1-mutant patient-derived xenograft (PDX) models.[7][8] Furthermore, H3B-6545 has demonstrated significant activity in models resistant to CDK4/6 inhibitors.[9]
| Xenograft Model | ERα Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| MCF-7 | Wild-type | H3B-6545 | Superior to fulvestrant | [1][4] |
| PDX Models | Mutant | H3B-6545 | Superior to tamoxifen (B1202) and fulvestrant | [1][8] |
| Palbociclib-resistant PDX | Wild-type & Mutant | H3B-6545 | Significant single-agent activity | [8] |
Clinical Data
Phase I/II Clinical Trial (NCT03250676)
A Phase I/II clinical trial evaluated the safety, tolerability, and efficacy of H3B-6545 in heavily pretreated women with ER+/HER2- advanced breast cancer.[10][11][12]
| Parameter | Value | Reference |
| Recommended Phase II Dose (RP2D) | 450 mg once daily | [5] |
| Objective Response Rate (ORR) in all patients at RP2D | 20.2% | [11] |
| ORR in patients with clonal ESR1 Y537S mutation | 32.1% | [11] |
| Median Progression-Free Survival (PFS) at RP2D | 4.6 months | [11] |
| Most Common Adverse Events (≥10%) | Anemia, fatigue, nausea, diarrhea | [5] |
Phase I Study in Japanese Patients (NCT04568902)
A Phase I study in Japanese patients with ER+/HER2- metastatic breast cancer demonstrated that H3B-6545 was well-tolerated and showed preliminary anti-tumor activity, particularly in patients with ESR1 mutations.[7]
| Parameter | Value | Reference |
| Tolerated Dose | 450 mg once daily | [7] |
| Objective Response Rate (ORR) | 3.0% (1 Partial Response) | [7] |
| Clinical Benefit Rate (CBR) | 33.3% | [7] |
| CBR in patients with mutant ESR1 | 66.7% | [7] |
| Most Common Adverse Events | Sinus bradycardia, anemia | [7] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MCF-7)
This protocol describes a method to assess the anti-proliferative activity of H3B-6545 in the ER+ breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS, 4 mmol/L L-glutamine, and 1x non-essential amino acids[8]
-
This compound
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of H3B-6545 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for 5-7 days.
-
Assess cell viability using MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for ERα Degradation
This protocol details a method to evaluate the effect of H3B-6545 on ERα protein levels.
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat cells with H3B-6545 at various concentrations for a specified time (e.g., 24 hours).
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using ECL reagent and an imaging system.
-
Quantify band intensities to determine the extent of ERα degradation.
In Vivo Xenograft Model
This protocol outlines the establishment and use of an MCF-7 xenograft model to assess the in vivo efficacy of H3B-6545.
Materials:
-
MCF-7 cells
-
Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)[8]
-
Estrogen pellets (0.72 mg, 90-day release)[8]
-
Matrigel
-
This compound formulated for oral gavage
-
Fulvestrant (control)
-
Calipers for tumor measurement
Procedure:
-
Implant mice with estrogen pellets 3 days prior to cell inoculation.[8]
-
Inject 1 x 10^7 MCF-7 cells suspended in Matrigel into the mammary fat pad of each mouse.[8]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of approximately 200 mm³, randomize mice into treatment groups.[8]
-
Administer H3B-6545 orally once daily at the desired doses (e.g., 1, 3, 10, 30 mg/kg).[8]
-
Administer fulvestrant (e.g., 5 mg/mouse, subcutaneously, once weekly) to the control group.[8]
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, excise tumors for further analysis (e.g., pharmacodynamics).
Conclusion
This compound is a promising, first-in-class SERCA with a unique covalent mechanism of action that effectively targets both wild-type and mutant ERα. Preclinical and clinical data demonstrate its potent anti-tumor activity and manageable safety profile in heavily pretreated patients with ER+/HER2- breast cancer. The detailed protocols provided in this guide are intended to support further investigation into the therapeutic potential of H3B-6545 and the development of next-generation covalent ERα antagonists.
References
- 1. H3 Biomedicine Presents Preclinical Data on Novel ERα Antagonist at San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Targeting ERα degradation by L-Tetrahydropalmatine provides a novel strategy for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
H3B-6545 Hydrochloride: An In-Depth Technical Guide for ER-Positive Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
H3B-6545 is a first-in-class, orally bioavailable, selective estrogen receptor (ER) covalent antagonist (SERCA) demonstrating significant preclinical and clinical activity in heavily pretreated estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2][3] By irreversibly binding to cysteine-530 of both wild-type and mutant ERα, H3B-6545 effectively inactivates the receptor, leading to potent antitumor effects, even in tumors harboring ESR1 mutations that confer resistance to standard endocrine therapies.[2][4][5][6] This technical guide provides a comprehensive overview of H3B-6545, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its investigation.
Introduction: The Challenge of Endocrine Resistance in ER+ Breast Cancer
Estrogen receptor-positive breast cancer is the most common subtype, and endocrine therapies targeting ER signaling are the cornerstone of treatment. However, a significant number of patients develop resistance to these therapies, often driven by mutations in the ESR1 gene, which encodes ERα. These mutations, such as Y537S and D538G, lead to constitutive, ligand-independent activation of the receptor, rendering therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) less effective.[2] This underscores the critical need for novel therapeutic strategies that can overcome these resistance mechanisms.
H3B-6545 emerges as a promising agent designed to address this challenge. Its unique covalent mechanism of action ensures sustained and irreversible inhibition of both wild-type and mutant ERα, offering a potential new line of defense against endocrine-resistant breast cancer.[2][4]
Mechanism of Action of H3B-6545
H3B-6545 is a selective ERα covalent antagonist (SERCA) that specifically targets cysteine-530 within the ligand-binding domain of ERα.[2][4][5] This covalent interaction is irreversible and leads to the inactivation of the receptor, preventing its transcriptional activity. Unlike selective estrogen receptor degraders (SERDs) that promote the degradation of the ER protein, H3B-6545's primary mechanism is the direct and sustained inactivation of the receptor. This results in the downregulation of ER-dependent gene expression, ultimately inhibiting the proliferation of ER+ breast cancer cells. A key advantage of H3B-6545 is its potent activity against both wild-type ERα and common resistance-conferring mutants like Y537S and D538G.[2][7]
Preclinical Data
In Vitro Potency
H3B-6545 has demonstrated potent anti-proliferative activity across a panel of ERα-positive breast cancer cell lines, including those with wild-type and mutant ESR1.
| Cell Line | ERα Status | GI50 (nM) |
| MCF7 | Wild-type | 0.3 - 0.4 |
| HCC1428 | Wild-type | 1.0 |
| BT483 | Wild-type | 0.5 |
| T47D | Wild-type | 5.2 |
| CAMA-1 | Wild-type | 0.2 |
| Data sourced from MedchemExpress.[4] |
In Vivo Efficacy
In vivo studies using xenograft models have shown that H3B-6545 exhibits significant single-agent antitumor activity. Notably, it has demonstrated superiority over the current standard-of-care SERD, fulvestrant (B1683766), in both wild-type and ESR1-mutant patient-derived xenograft (PDX) models.[2][4][7] H3B-6545 has also shown efficacy in models resistant to CDK4/6 inhibitors.[2][8][9]
| Xenograft Model | ERα Status | Treatment | Outcome |
| MCF-7 | Wild-type | H3B-6545 | Superior efficacy to fulvestrant[4][10] |
| PDX | Y537S Mutant | H3B-6545 | Superior antitumor activity to tamoxifen (B1202) and fulvestrant[4] |
| PDX (CDK4/6i-resistant) | Wild-type & Y537S | H3B-6545 | Significant single-agent activity where fulvestrant failed[2] |
Clinical Data
H3B-6545 has been evaluated in Phase I and II clinical trials (NCT03250676, NCT04568902, NCT04288089) in heavily pretreated patients with ER+, HER2- advanced breast cancer.
Safety Profile
The recommended Phase II dose (RP2D) of H3B-6545 is 450 mg once daily. The treatment has a manageable safety profile.
| Adverse Event (Grade ≥2) | Frequency (%) |
| Anemia | 19 |
| Fatigue | 16 |
| Nausea | 17 |
| Diarrhea | 12 |
| Creatinine clearance decrease | 38 |
| Hemoglobin decrease | 37 |
| Bilirubin increase | 12 |
| ALT increase | 14 |
| AST increase | 13 |
| Creatinine increase | 11 |
| Asymptomatic sinus bradycardia (Grade 1) | 34 |
| Symptomatic sinus bradycardia (Grade 2) | 5 |
| QTcF prolongation (Grade 2 and 3) | 2 and 3 patients, respectively |
| Data from the Phase I/II study of H3B-6545 (NCT03250676) as of January 29, 2021.[1] |
Clinical Efficacy
H3B-6545 has demonstrated promising single-agent antitumor activity in a heavily pretreated patient population.
| Efficacy Endpoint | All Patients (N=94) | Patients with ESR1 Y537S Mutation (n=12) |
| Objective Response Rate (ORR) | 16.7% | 25% |
| Clinical Benefit Rate (CBR) | 38.3% | Not Reported |
| Median Progression-Free Survival (PFS) | 3.7 months | 7.3 months |
| Data from the Phase I/II study of H3B-6545 (NCT03250676) as of January 29, 2021.[1][2] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
References
- 1. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer | MDPI [mdpi.com]
- 2. promega.com [promega.com]
- 3. Ki67 immunohistochemistry staining [bio-protocol.org]
- 4. ch.promega.com [ch.promega.com]
- 5. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
H3B-6545 Hydrochloride: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) developed for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] This document provides an in-depth technical overview of H3B-6545's mechanism of action, target engagement, and the validation of its therapeutic potential, drawing from preclinical and clinical data.
H3B-6545 represents a novel therapeutic strategy by covalently binding to estrogen receptor alpha (ERα), leading to its inactivation. This irreversible inhibition offers a durable anti-tumor effect, particularly in the context of acquired resistance to standard endocrine therapies driven by mutations in the ESR1 gene.[2]
Mechanism of Action: Covalent Antagonism of ERα
H3B-6545 potently and selectively inactivates both wild-type and mutant forms of ERα.[3] Its mechanism relies on a targeted covalent modification of a specific amino acid within the ERα ligand-binding domain.
Target Residue: H3B-6545 contains an electrophilic "warhead" that forms a covalent bond with the sulfur atom of Cysteine 530 (C530) in the ERα protein.[4] This cysteine residue is strategically located within the ligand-binding pocket but is not conserved across other nuclear hormone receptors, which contributes to the selectivity of H3B-6545.[5]
Conformational Lock: Upon covalent binding, H3B-6545 locks the ERα protein in a unique antagonist conformation.[1][6] This prevents the conformational changes necessary for the recruitment of co-activators and subsequent transcription of estrogen-responsive genes that drive tumor cell proliferation.
Activity Against Mutations: Acquired mutations in the ESR1 gene, such as Y537S and D538G, are a common mechanism of resistance to aromatase inhibitors. These mutations lead to a constitutively active ERα that promotes tumor growth in the absence of estrogen. H3B-6545 has demonstrated potent activity against these clinically relevant ERα mutants, offering a therapeutic option for patients with resistant disease.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for H3B-6545 from preclinical and clinical studies.
Table 1: In Vitro Cellular Potency
| Cell Line | ERα Status | GI₅₀ (nM) |
| MCF7 | Wild-Type | 0.3 - 0.4 |
| HCC1428 | Wild-Type | 1.0 |
| BT483 | Wild-Type | 0.5 |
| T47D | Wild-Type | 5.2 |
| CAMA-1 | Wild-Type | 0.2 |
Data sourced from MedChemExpress compilation.[1]
Table 2: Phase I/II Clinical Trial Efficacy (NCT03250676)
| Patient Cohort (ER+, HER2- mBC) | Recommended Phase II Dose | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| All Patients | 450 mg QD | 16.4% | 39.7% |
| Patients with ESR1 Y537S Mutation | 450 mg QD | 30.0% | Not Reported |
Data from a Phase I/II study in the US and Europe.[7]
Table 3: Phase I Clinical Trial Efficacy in Japanese Patients (NCT04568902)
| Patient Cohort (ER+, HER2- mBC) | Dose | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| Overall Population | 450 mg QD | 3.0% | 33.3% |
| Patients with ESR1 Mutation | 450 mg QD | 1 PR in 12 patients | 66.7% |
Data from a Phase I study in a heavily pretreated Japanese patient population.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to validate the target engagement and efficacy of H3B-6545.
Protocol 1: Intact Protein Mass Spectrometry for Covalent Binding Confirmation
This protocol outlines a general workflow to confirm the covalent binding of H3B-6545 to recombinant ERα protein.
Objective: To determine if H3B-6545 forms a covalent adduct with ERα by measuring the mass shift of the intact protein.
Materials:
-
Purified recombinant human ERα protein
-
H3B-6545 hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF)
-
C4 reverse-phase LC column
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of H3B-6545 in DMSO. Serially dilute in assay buffer to the desired final concentrations.
-
Incubation: In a microcentrifuge tube, incubate purified ERα protein (e.g., 5 µM) with H3B-6545 (e.g., 10-50 µM) in assay buffer. Include a vehicle control (DMSO only). Incubate at room temperature for 1-2 hours.
-
Sample Preparation for LC-MS: Quench the reaction by adding 0.1% formic acid.
-
LC-MS Analysis:
-
Inject the sample onto the C4 reverse-phase column.
-
Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.
-
Analyze the eluent by electrospray ionization (ESI) mass spectrometry.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged ion spectra to determine the molecular weight of the intact protein.
-
Compare the mass of the ERα protein from the vehicle control sample to the H3B-6545-treated sample.
-
A mass increase in the treated sample corresponding to the molecular weight of H3B-6545 confirms covalent adduct formation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify drug-target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To demonstrate that H3B-6545 binds to and stabilizes ERα in intact cells.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF7)
-
Cell culture medium and supplements
-
This compound and DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against ERα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture MCF7 cells to ~80% confluency. Treat cells with various concentrations of H3B-6545 or vehicle (DMSO) for a defined period (e.g., 2-4 hours).
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine protein concentration and normalize samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ERα primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensity for ERα at each temperature for both vehicle- and H3B-6545-treated samples.
-
Plot the percentage of soluble ERα remaining as a function of temperature to generate a "melting curve."
-
A shift of the melting curve to higher temperatures in the H3B-6545-treated samples indicates target stabilization and thus, engagement.
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of H3B-6545 in a mouse xenograft model of ER+ breast cancer.
Objective: To assess the ability of H3B-6545 to inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., female BALB/c nude or NSG)
-
ER+ breast cancer cells (e.g., MCF7) or patient-derived xenograft (PDX) tissue
-
Matrigel
-
Estradiol (B170435) pellets (for estrogen supplementation)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal scales
Procedure:
-
Model Establishment:
-
If using MCF7 cells, mix cells with Matrigel and subcutaneously implant into the flank of the mice.
-
Implant an estradiol pellet subcutaneously to support the growth of estrogen-dependent tumors.
-
Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
-
Randomization and Dosing:
-
Measure tumor volumes and randomize mice into treatment groups (e.g., vehicle control, H3B-6545 at various doses).
-
Administer H3B-6545 or vehicle daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volumes with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status daily.
-
-
Study Endpoint:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined maximum size.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
H3B-6545 is a selective ERα covalent antagonist that demonstrates a potent and durable mechanism of action against both wild-type and mutant forms of its target. Through covalent modification of Cysteine 530, it effectively inactivates ERα, leading to the inhibition of tumor cell proliferation. Rigorous preclinical validation using biochemical, cellular, and in vivo models has established its target engagement and anti-tumor efficacy. Clinical studies have further demonstrated its potential as a valuable therapeutic option for patients with heavily pretreated, ER-positive, HER2-negative advanced breast cancer, particularly those harboring ESR1 mutations that confer resistance to standard endocrine therapies. The data and protocols presented in this guide provide a comprehensive technical foundation for understanding and further investigating this promising therapeutic agent.
References
- 1. domainex.co.uk [domainex.co.uk]
- 2. news-medical.net [news-medical.net]
- 3. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
Covalent Binding Kinetics of H3B-6545 Hydrochloride to Estrogen Receptor Alpha (ERα): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent binding kinetics of H3B-6545 hydrochloride to Estrogen Receptor Alpha (ERα). H3B-6545 is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated potent and selective activity against both wild-type and mutant forms of ERα, a key driver in the majority of breast cancers.[1][2][3] This document details the quantitative kinetic parameters, in-depth experimental protocols for their determination, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to H3B-6545 and its Mechanism of Action
H3B-6545 represents a significant advancement in endocrine therapy. It is designed to overcome the limitations of existing treatments by forming a permanent, covalent bond with a specific cysteine residue (C530) within the ligand-binding domain of ERα.[1][3] This cysteine is unique to ERα and is not present in other nuclear hormone receptors, contributing to the high selectivity of H3B-6545.[2] By covalently binding to ERα, H3B-6545 effectively and irreversibly inactivates the receptor, leading to a durable blockade of estrogen-driven signaling pathways that promote tumor growth.[1][3] This covalent mechanism of action confers advantages over non-covalent inhibitors, including prolonged target engagement and efficacy against mutations that confer resistance to traditional endocrine therapies.
Quantitative Covalent Binding Kinetics
The interaction of a covalent inhibitor with its target is a two-step process. First, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent complex (E·I) with an affinity defined by the inhibition constant (Ki). Subsequently, a covalent bond is formed, leading to an inactivated enzyme (E-I) at a specific rate (kinact). The overall efficiency of a covalent inhibitor is often described by the second-order rate constant kinact/Ki.
While specific Ki and kinact values for H3B-6545 are not publicly available in the reviewed literature, the observed rate of covalent modification (kobs) has been determined using a tritiated form of H3B-6545 ([³H]H3B-6545).
Table 1: Observed Rate of Covalent Engagement of [³H]H3B-6545 with ERα
| ERα Variant | kobs (s⁻¹) |
| Wild-Type (WT) | (1.2 ± 0.2) x 10⁻³ |
| Y537S Mutant | (1.7 ± 0.3) x 10⁻³ |
Data sourced from a study monitoring ³H-protein labeling.[4]
The similar kobs values for both wild-type and the constitutively active Y537S mutant suggest that H3B-6545 is effective against common resistance mutations.
Experimental Protocols
The characterization of the covalent binding kinetics of H3B-6545 to ERα involves a series of specialized biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Radiolabeled Ligand Binding Assay for Determining kobs
This assay directly measures the rate of covalent bond formation by quantifying the amount of radiolabeled inhibitor that becomes irreversibly attached to the target protein over time.
Materials:
-
Purified recombinant human ERα (wild-type and mutant forms)
-
[³H]this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA))
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing purified ERα in the assay buffer.
-
Initiate the binding reaction by adding a known concentration of [³H]H3B-6545 to the reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., room temperature or 37°C).
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding ice-cold 10% TCA. This precipitates the protein, including the covalently bound radioligand.
-
Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Wash the filters extensively with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Plot the amount of covalently bound [³H]H3B-6545 as a function of time.
-
Determine the observed rate constant (kobs) by fitting the data to a one-phase association exponential curve using non-linear regression analysis.
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is a powerful tool to confirm the formation of a covalent bond and to identify the site of modification.
Materials:
-
Purified recombinant human ERα
-
This compound
-
Incubation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching/denaturing solution (e.g., 0.1% formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate purified ERα with an excess of H3B-6545 in the incubation buffer for a sufficient period to allow for covalent modification.
-
Quench the reaction and denature the protein by adding the quenching/denaturing solution.
-
Inject the sample into the LC-MS system. The liquid chromatography step is used to desalt the sample.
-
Acquire the mass spectrum of the intact protein.
-
Compare the mass of the H3B-6545-treated ERα with the mass of the untreated ERα. An increase in mass corresponding to the molecular weight of H3B-6545 confirms the formation of a covalent adduct.
-
To identify the specific residue modified, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by tandem mass spectrometry (MS/MS) analysis of the resulting peptides.
Jump Dilution Assay for Determining Reversibility and Residence Time
This assay is used to assess the reversibility of inhibitor binding. For a covalent inhibitor, it is expected to show irreversible binding.
Materials:
-
Purified recombinant human ERα
-
This compound
-
A fluorescently labeled ERα ligand (e.g., fluorescein-labeled estradiol)
-
Assay Buffer
-
Plate reader capable of measuring fluorescence polarization or a similar binding-sensitive signal.
Procedure:
-
Pre-incubate a high concentration of ERα with a saturating concentration of H3B-6545 to allow for the formation of the covalent complex.
-
Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into a larger volume of assay buffer containing the fluorescently labeled ligand.
-
Monitor the fluorescence signal over time.
-
For a reversible inhibitor, the signal would change as the inhibitor dissociates and is replaced by the fluorescent ligand. For an irreversible covalent inhibitor like H3B-6545, no significant change in signal is expected after the initial binding event, indicating a very long or infinite residence time.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: ERα signaling pathway and its inhibition by the covalent antagonist H3B-6545.
Experimental Workflow for kinact/Ki Determination
Caption: Two-step mechanism of covalent inhibition and the workflow for determining kinetic parameters.
Logical Relationship of Experimental Data
Caption: Integration of data from multiple assays to build a comprehensive kinetic profile.
Conclusion
H3B-6545 is a potent and selective covalent antagonist of ERα that demonstrates efficacy against both wild-type and mutant forms of the receptor. The covalent mechanism of action, confirmed by mass spectrometry and kinetic assays, results in irreversible inhibition and prolonged target engagement. While the specific values for kinact and Ki are not yet publicly available, the observed rate of covalent modification highlights the rapid and efficient inactivation of ERα by H3B-6545. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the binding kinetics of H3B-6545 and other covalent inhibitors, which is crucial for the continued development of this promising class of therapeutics for estrogen receptor-positive breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Journey of H3B-6545 Hydrochloride: A Selective Estrogen Receptor Covalent Antagonist
For Immediate Release
This technical guide provides an in-depth overview of the preclinical discovery and development of H3B-6545 hydrochloride, a first-in-class, orally available, selective estrogen receptor covalent antagonist (SERCA). Developed for the treatment of estrogen receptor (ER)-positive breast cancer, H3B-6545 has demonstrated potent and selective activity against both wild-type and mutant forms of the estrogen receptor alpha (ERα), a key driver of breast cancer progression. This document details the mechanism of action, discovery, in vitro and in vivo pharmacology, and pharmacokinetics of H3B-6545, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: Addressing Unmet Needs in ER-Positive Breast Cancer
Estrogen receptor-positive breast cancer is the most common subtype of the disease, and endocrine therapies that target ERα signaling are a cornerstone of treatment. However, a significant number of patients develop resistance to these therapies, often through the acquisition of mutations in the ESR1 gene, which encodes ERα. These mutations can lead to constitutive activation of the receptor, rendering existing treatments less effective.[1] H3B-6545 was designed to overcome this challenge by covalently binding to a specific cysteine residue (C530) within the ERα ligand-binding domain, a feature not present in other nuclear hormone receptors.[2] This unique mechanism of action allows H3B-6545 to effectively inactivate both wild-type and mutant ERα, offering a promising new therapeutic strategy for patients with endocrine-resistant breast cancer.[1][2]
Mechanism of Action: Covalent Inactivation of ERα
H3B-6545 is a selective estrogen receptor covalent antagonist (SERCA) that irreversibly binds to cysteine 530 (C530) in the ligand-binding domain of ERα. This covalent modification enforces a unique antagonist conformation, effectively shutting down receptor activity. This distinct mechanism differentiates H3B-6545 from selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).[1] The high selectivity for ERα is achieved by targeting a cysteine residue that is not conserved in other nuclear hormone receptors.[1]
Figure 1: Mechanism of action of H3B-6545.
Discovery and Optimization
The discovery of H3B-6545 was guided by a structure-based drug design approach.[1] The development process began with a precursor compound, H3B-5942, a covalent ERα antagonist.[3] To enhance potency and overcome potential resistance mechanisms, such as mutations at the C530 binding site, the core scaffold of H3B-5942 was optimized.[3] This medicinal chemistry effort led to the identification of H3B-6545, which demonstrated improved potency against both wild-type and mutant ERα, including in the context of C530 mutations.[3]
References
H3B-6545 Hydrochloride: A Technical Guide to Overcoming Endocrine Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, often driven by mutations in the estrogen receptor alpha (ESR1) gene. H3B-6545 hydrochloride is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed to address this critical unmet need. By forming an irreversible covalent bond with cysteine 530 (C530) in the ERα ligand-binding domain, H3B-6545 potently inactivates both wild-type and mutant forms of the receptor. This unique mechanism of action leads to sustained receptor inactivation and suppression of estrogen-driven tumor growth, even in the context of mutations that confer resistance to standard-of-care endocrine agents. Preclinical and clinical studies have demonstrated the significant anti-tumor activity of H3B-6545 in heavily pretreated, endocrine-resistant ER+ breast cancer, including tumors harboring ESR1 mutations. This technical guide provides an in-depth overview of H3B-6545, its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Introduction: The Challenge of Endocrine Resistance
Approximately 70% of breast cancers express the estrogen receptor (ER), making endocrine therapy a primary treatment modality.[1][2] These therapies, which include selective ER modulators (SERMs) like tamoxifen, aromatase inhibitors (AIs), and selective ER degraders (SERDs) like fulvestrant (B1683766), have significantly improved patient outcomes.[1][3] However, the development of innate or acquired resistance remains a major clinical challenge.[4][5]
One of the key mechanisms of acquired resistance is the emergence of activating mutations in the ESR1 gene, which are found in up to 30-40% of patients with metastatic ER+ breast cancer who have progressed on prior endocrine therapy.[4][6][7] These mutations, such as Y537S and D538G, lead to ligand-independent constitutive activation of ERα, rendering therapies that target estrogen production or competitively inhibit estrogen binding less effective.[1][8] While fulvestrant, a SERD, can degrade the ERα protein, its clinical efficacy can be limited by suboptimal pharmacological properties and the presence of resistant ESR1 mutations.[9] This has driven the development of next-generation endocrine therapies with novel mechanisms of action to overcome these resistance pathways.
This compound: A Novel Selective Estrogen Receptor Covalent Antagonist (SERCA)
H3B-6545 is an orally administered small molecule that represents a new class of ERα antagonists known as Selective Estrogen Receptor Covalent Antagonists (SERCAs).[10][11][12]
Mechanism of Action
Unlike reversible inhibitors, H3B-6545 is designed to form a specific and irreversible covalent bond with cysteine 530 (C530) within the ligand-binding domain of ERα.[1][6][13][14] This covalent modification achieves potent and sustained inactivation of both wild-type (ERα-WT) and mutant ERα (ERα-MUT).[4][7][15] The key features of its mechanism are:
-
Covalent Inhibition: By forming a stable, covalent bond, H3B-6545 effectively locks the receptor in an inactive, antagonistic conformation.[14] This prevents the conformational changes required for transcriptional activation, even in the absence of estrogen.
-
Broad Activity against Wild-Type and Mutant ERα: The covalent targeting of C530 allows H3B-6545 to be potent against both wild-type ERα and a range of clinically relevant activating mutants, including Y537S, which is notoriously difficult to treat.[4][6][15]
-
Sustained Target Engagement: The irreversible nature of the binding leads to prolonged inhibition of ERα signaling, which may translate to more durable anti-tumor responses compared to reversible antagonists.[14]
Preclinical Data
H3B-6545 has demonstrated robust anti-tumor activity in a wide range of preclinical models of ER+ breast cancer, including those resistant to standard-of-care therapies.
In Vitro Potency
H3B-6545 potently inhibits the proliferation of ERα-positive breast cancer cell lines, with GI50 values in the low nanomolar range.[11][12] Its efficacy is maintained across cell lines with both wild-type and mutant ESR1.
| Cell Line | ERα Status | GI50 (nM) |
| MCF7 | WT | 0.3 - 0.4 |
| T47D | WT | 5.2 |
| CAMA-1 | WT | 0.2 |
| HCC1428 | WT | 1.0 |
| BT483 | WT | 0.5 |
| Data sourced from MedchemExpress and GlpBio product descriptions.[11][12] |
In Vivo Efficacy
In vivo studies using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models have confirmed the potent anti-tumor activity of H3B-6545. It has shown superiority over fulvestrant, particularly in models with ESR1 mutations and those resistant to CDK4/6 inhibitors.[4][7][9][16]
-
Superiority over Fulvestrant: In xenograft models representing both ERα-WT and ERα-Y537S breast cancer, H3B-6545 demonstrated significant single-agent anti-tumor activity that was superior to fulvestrant.[1][13][16]
-
Activity in CDK4/6i-Resistant Models: H3B-6545 retains its anti-tumor efficacy in models that have developed resistance to the combination of endocrine therapy and CDK4/6 inhibitors (e.g., palbociclib), a setting where fulvestrant shows limited activity.[4][7][15][16]
Clinical Development and Data
H3B-6545 has undergone extensive clinical evaluation in patients with advanced ER+, HER2- breast cancer. The pivotal phase I/II trial (NCT03250676) has provided key insights into its safety and efficacy.[4][6][17][18]
Phase I/II Study (NCT03250676)
This multicenter, open-label study evaluated H3B-6545 in heavily pretreated women with ER+, HER2- metastatic breast cancer who had progressed on prior therapies.[6][19]
-
Recommended Phase II Dose (RP2D): The RP2D was determined to be 450 mg administered orally once daily.[15][17][19]
-
Safety Profile: H3B-6545 has a manageable safety profile. The most common treatment-related adverse events include asymptomatic sinus bradycardia, rash, diarrhea, nausea, and fatigue.[17][20][21]
-
Efficacy in a Heavily Pretreated Population: The study demonstrated promising single-agent anti-tumor activity in a population where 97% of patients had received prior treatment with a CDK4/6 inhibitor.[20]
Clinical Efficacy Data
The clinical activity of H3B-6545 has been particularly notable in patients with ESR1 mutations.
| Population | Endpoint | Result | 95% CI |
| All patients at 450 mg (n=94) | ORR | 20.2% | 12.6% - 29.8% |
| Patients with clonal ESR1 Y537S mutation | ORR | 32.1% | 15.9% - 52.4% |
| All patients at 450 mg | Median PFS | 4.6 months | 3.5 - 6.7 months |
| Patients with clonal ESR1 Y537S mutation | Median PFS | 7.3 months | - |
| Japanese Patients (n=33, NCT04568902) | ORR | 3.0% | 0.1% - 15.8% |
| Japanese Patients (n=33) | CBR | 33.3% | 18.0% - 51.8% |
| Japanese Patients with mutant ESR1 (n=12) | CBR | 66.7% | - |
| ORR: Objective Response Rate; PFS: Progression-Free Survival; CBR: Clinical Benefit Rate. Data from NCT03250676 and NCT04568902 studies.[15][16][19][21][22] |
Combination Therapy
Given the central role of CDK4/6 inhibitors, H3B-6545 is also being evaluated in combination with palbociclib (B1678290) (NCT04288089).[4][23][24] Preliminary results from the phase 1b study show that the combination is well-tolerated and demonstrates encouraging anti-tumor activity in heavily pretreated patients.[24][25] In a cohort of response-evaluable patients receiving H3B-6545 300 mg plus palbociclib 100 mg, the ORR was 33% (2 partial responses) and 67% had stable disease.[24]
Detailed Experimental Protocols
The following sections provide generalized methodologies for key experiments used to characterize SERCAs like H3B-6545.
In Vitro Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
-
Cell Culture: Culture ER+ breast cancer cell lines (e.g., MCF-7, T47D) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and control compounds (e.g., fulvestrant, tamoxifen) in the appropriate vehicle (e.g., DMSO). Treat the cells with the compounds for 3 to 5 days.
-
Viability Assessment: After the incubation period, assess cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin, which measures ATP content or metabolic activity, respectively.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to vehicle-treated controls and plot the results as a dose-response curve to calculate the GI50 (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
Western Blot for ERα Degradation
This protocol is used to assess the ability of a compound to induce the degradation of the ERα protein.
-
Cell Treatment: Plate ER+ cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of H3B-6545, fulvestrant (as a positive control for degradation), and vehicle for 24 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
Patient-Derived Xenograft (PDX) Efficacy Study
PDX models are crucial for evaluating drug efficacy in a system that more closely recapitulates human tumor biology.
-
Model Propagation: Implant tumor fragments from a well-characterized ER+ PDX model (e.g., harboring an ESR1 Y537S mutation) subcutaneously into immunocompromised mice (e.g., NSG mice).[4]
-
Study Enrollment: When tumors reach a pre-determined volume (e.g., 150-250 mm³), randomize the mice into treatment cohorts (e.g., Vehicle, H3B-6545 30 mg/kg QD, Fulvestrant 50 mg/kg QW).[4]
-
Dosing and Monitoring: Administer H3B-6545 orally once daily and fulvestrant subcutaneously once weekly.[4] Measure tumor volume with calipers and monitor mouse body weight twice weekly as a measure of toxicity.[4]
-
Estradiol (B170435) Supplementation: For some models, exogenous estradiol may be supplemented in the drinking water to support tumor growth.[4]
-
Endpoint Analysis: Continue the study for a defined period or until tumors in the control group reach a maximum size. The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.
-
Ethical Considerations: All animal studies must be conducted under an approved Institutional Animal Care and Use Committee (IACUC) protocol.[4]
Conclusion and Future Directions
This compound is a promising, first-in-class oral SERCA that has demonstrated significant preclinical and clinical activity in endocrine-resistant ER+ breast cancer. Its unique covalent mechanism of action allows it to potently inhibit both wild-type and mutant ERα, leading to durable anti-tumor responses in heavily pretreated patients, including those with challenging ESR1 mutations and resistance to CDK4/6 inhibitors.[4][7][9][15]
Ongoing and future studies will continue to define the role of H3B-6545 in the treatment landscape of ER+ breast cancer, both as a monotherapy and in combination with other targeted agents.[16][26] The compelling data generated to date support the continued development of H3B-6545 as a novel therapeutic option for patients who have exhausted standard endocrine treatment strategies.[4][7][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective estrogen receptor degraders (SERDs) and covalent antagonists (SERCAs): a patent review (July 2021-December 2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Endocrine resistance in breast cancer: From molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | estrogen receptor covalent antagonist | CAS# 2052132-51-9 | InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.cn [glpbio.cn]
- 13. Discovery of Selective Estrogen Receptor Covalent Antagonists for the Treatment of ERαWT and ERαMUT Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer | CoLab [colab.ws]
- 20. ascopubs.org [ascopubs.org]
- 21. researchgate.net [researchgate.net]
- 22. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ascopubs.org [ascopubs.org]
- 26. hematologyandoncology.net [hematologyandoncology.net]
Structural Basis for H3B-6545 Hydrochloride's Covalent Inhibition of Estrogen Receptor Alpha (ERα): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor alpha (ERα), a key driver in the majority of breast cancers, remains a critical therapeutic target. However, the efficacy of endocrine therapies is often limited by acquired resistance, frequently driven by mutations in the ESR1 gene, which encodes ERα. These mutations, particularly in the ligand-binding domain (LBD), can lead to constitutive, ligand-independent receptor activation, rendering standard antagonists less effective. H3B-6545 hydrochloride is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed to overcome these resistance mechanisms by forming an irreversible covalent bond with ERα, ensuring sustained target inhibition.[1][2] This technical guide delineates the structural and molecular underpinnings of H3B-6545's mechanism of action, its efficacy against both wild-type and mutant ERα, and the experimental methodologies used to characterize this novel therapeutic agent.
Mechanism of Covalent Inhibition
H3B-6545 was developed through structure-based drug design to potently and irreversibly inhibit both wild-type (WT) and mutant forms of ERα.[3][4] The key to its mechanism lies in its ability to form a covalent bond with a specific cysteine residue, Cysteine 530 (C530), located within the ERα LBD.[5][6][7] This cysteine is not present in other nuclear hormone receptors, providing a basis for the high selectivity of H3B-6545.[5]
Upon binding to the ligand pocket, the electrophilic acrylamide (B121943) "warhead" of H3B-6545 is positioned to react with the thiol group of C530. This reaction forms a permanent, irreversible bond that locks the receptor in a unique antagonist conformation.[3][8] This covalent modification effectively inactivates the receptor, preventing the conformational changes required for coactivator recruitment and downstream transcriptional activation, thereby inhibiting the growth and survival of ERα-dependent cancer cells.[5][9] This mechanism is effective even against constitutively active mutants, such as Y537S, which are a common cause of resistance to conventional endocrine therapies.[2][9]
Figure 1: ERα signaling and H3B-6545's covalent inhibition mechanism.
Structural Basis of Inhibition: Crystallographic Insights
The precise molecular interactions underpinning H3B-6545's activity have been elucidated by X-ray crystallography. The co-crystal structure of H3B-6545 bound to the ligand-binding domain of the clinically relevant ERα Y537S mutant reveals how the molecule occupies the hydrophobic ligand pocket and enforces an antagonist conformation.[3] The structure confirms the covalent linkage to C530 and shows how the antagonist conformation is stabilized, preventing the alignment of Helix 12, which is essential for coactivator binding and receptor activation.[3]
Figure 2: Generalized workflow for determining the co-crystal structure.
Quantitative Analysis of H3B-6545 Activity
The potency and covalent nature of H3B-6545 have been quantified through various biochemical and cell-based assays.
In Vitro Cell Proliferation
H3B-6545 demonstrates potent anti-proliferative activity across a panel of ERα-positive breast cancer cell lines, including those with wild-type and mutant ERα.
| Cell Line | ERα Status | GI₅₀ (nM) |
| MCF7 | Wild-type | 0.3 - 0.4 |
| T47D | Wild-type | 5.2 |
| CAMA-1 | Wild-type | 0.2 |
| HCC1428 | Wild-type | 1.0 |
| BT483 | Wild-type | 0.5 |
| Data sourced from MedchemExpress.[8] |
Kinetics of Covalent Modification
The rate of covalent bond formation with ERα has been measured using tritiated H3B-6545, confirming rapid and efficient target engagement.
| ERα Variant | kobs (x 10⁻³ s⁻¹) |
| ERα Wild-Type | 1.2 ± 0.2 |
| ERα Y537S Mutant | 1.7 ± 0.3 |
| Data sourced from a study on the preclinical activity of H3B-6545.[3] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models demonstrate that H3B-6545 has properties suitable for an oral therapeutic.
| Species | Terminal Half-life (t₁₂) | Plasma Protein Binding |
| Rat | 2.4 hours | 99.5 - 99.8% |
| Monkey | 4.0 hours | 99.5 - 99.8% |
| Data sourced from a study on the nonclinical pharmacokinetics of H3B-6545.[10] |
Clinical Efficacy (Phase I/II Data)
Early-phase clinical trials in heavily pretreated patients with ER+/HER2- metastatic breast cancer have shown promising anti-tumor activity.
| Patient Population | Endpoint | Value |
| All Patients (450 mg dose) | Objective Response Rate (ORR) | 16.4% |
| ESR1 Y537S Mutant | Objective Response Rate (ORR) | 30.0% |
| All Patients (450 mg dose) | Clinical Benefit Rate (CBR) | 39.7% |
| All Patients (450 mg dose) | Median Progression-Free Survival (PFS) | 3.8 months |
| Data compiled from published results of the NCT03250676 study.[9][11][12] |
Experimental Protocols
Protein Expression and Purification for Crystallography
-
Cloning and Expression: The human ERα LBD (residues 307-554) with the Y537S mutation is cloned into a pET-28a vector with an N-terminal His-tag and a TEV protease cleavage site. The construct is expressed in E. coli BL21(DE3) cells.
-
Cell Lysis and Affinity Chromatography: Cells are harvested, lysed by sonication, and the clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole (B134444) gradient.
-
Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with TEV protease. The protein solution is then passed back over a Ni-NTA column to remove the cleaved tag and any uncleaved protein. Final purification is achieved by size-exclusion chromatography.
X-ray Crystallography
-
Complex Formation: Purified ERα Y537S LBD is incubated with a molar excess of this compound overnight at 4°C to ensure complete covalent modification.
-
Crystallization: The protein-ligand complex is concentrated and subjected to vapor diffusion crystallization screening using various commercially available screens. Crystals are grown and optimized.
-
Data Collection and Processing: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are indexed, integrated, and scaled using appropriate software (e.g., XDS or HKL2000).
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined ERα LBD structure as a search model. The model is then refined against the experimental data, and the ligand is built into the electron density map.
Cell Viability (GI₅₀) Assay
-
Cell Plating: Breast cancer cell lines are seeded into 96-well plates at an appropriate density to ensure logarithmic growth throughout the experiment and incubated overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: Plates are incubated for a period of 6 days.[10]
-
Viability Measurement: Cell viability is assessed using a metabolic assay, such as the reduction of resazurin (B115843) or a tetrazolium salt (e.g., MTS, MTT). For resazurin, the reagent is added to the wells, incubated for 1-4 hours, and fluorescence (e.g., 560 nm excitation / 590 nm emission) is measured.
-
Data Analysis: The fluorescence or absorbance readings are normalized to the vehicle-treated controls. The GI₅₀ (concentration causing 50% growth inhibition) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.
Covalent Engagement Kinetics Assay
-
Reaction Setup: Purified ERα protein (WT or mutant) is incubated with a tritiated version of H3B-6545 at a specific concentration and temperature (e.g., room temperature).[3]
-
Time Course Sampling: At various time points, aliquots of the reaction are taken.
-
Quenching and Precipitation: The reaction is quenched (e.g., by dilution in 0.1% formic acid) and the protein is denatured and precipitated (e.g., with trichloroacetic acid).[3]
-
Quantification: The protein pellet is washed to remove unbound radiolabeled compound, then resolubilized. The amount of tritium (B154650) incorporated into the protein is quantified by liquid scintillation counting.
-
Data Analysis: The amount of covalently bound protein over time is plotted, and the observed rate constant (kobs) is determined by fitting the data to a one-phase association model.[3]
Conclusion
This compound represents a significant advancement in the targeting of ERα in breast cancer. Its covalent mechanism of action provides potent and sustained inhibition of both wild-type and clinically important mutant forms of the receptor, which are a major driver of therapy resistance. The structural basis for this irreversible antagonism has been clearly defined through X-ray crystallography, providing a blueprint for its potent activity. Supported by robust preclinical data and promising early clinical results, H3B-6545 stands as a compelling therapeutic candidate for patients with ER-positive breast cancer, particularly those who have developed resistance to standard endocrine therapies.[4]
References
- 1. Nonclinical pharmacokinetics and in vitro metabolism of H3B-6545, a novel selective ERα covalent antagonist (SERCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. A ternary switch model governing ERα ligand binding domain conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trial of H3B-6545, in Women With Locally Advanced or Metastatic Estrogen Receptor-positive, HER2 Negative Breast Cancer [clin.larvol.com]
- 12. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
H3B-6545 Hydrochloride: A Technical Overview of Preclinical and Clinical Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
H3B-6545 hydrochloride is a pioneering, orally bioavailable, selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant anti-tumor activity in both preclinical models and clinical trials for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide provides an in-depth analysis of its mechanism of action, in vitro and in vivo efficacy, and the methodologies employed in its evaluation.
Mechanism of Action
H3B-6545 represents a novel class of ERα antagonists. It selectively and covalently binds to cysteine 530 (C530) on the estrogen receptor alpha (ERα), a residue unique to this nuclear hormone receptor.[1][2][3] This irreversible binding inactivates both wild-type and mutant forms of ERα, thereby inhibiting the growth and survival of ERα-expressing cancer cells.[1][4][5] The covalent nature of this interaction provides a durable and potent antagonism, which is a key differentiator from non-covalent selective estrogen receptor degraders (SERDs).[2]
In Vitro Anti-Tumor Activity
H3B-6545 has demonstrated potent inhibition of cell proliferation across a panel of ERα-positive breast cancer cell lines. The half-maximal growth inhibition (GI₅₀) values highlight its efficacy against various backgrounds.
| Cell Line | GI₅₀ (nM) |
| MCF7 | 0.3 - 0.4 |
| HCC1428 | 1.0 |
| BT483 | 0.5 |
| T47D | 5.2 |
| CAMA-1 | 0.2 |
Table 1: In Vitro Proliferation Inhibition by H3B-6545 in ERα-Positive Breast Cancer Cell Lines. [5]
Experimental Protocol: Cell Proliferation Assay
The anti-proliferative activity of H3B-6545 is typically assessed using a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models have demonstrated the significant single-agent anti-tumor efficacy of H3B-6545. Notably, its activity has been shown to be superior to standard-of-care agents like fulvestrant (B1683766) and tamoxifen (B1202), particularly in models with ERα mutations.
| Xenograft Model | H3B-6545 Efficacy | Comparator Efficacy |
| MCF-7 (ERα WT) | Potent, dose-dependent tumor growth inhibition. Superior to fulvestrant. | Fulvestrant showed anti-tumor activity. |
| ST1799 PDX (ERα WT) | Significant tumor growth inhibition at 100 mg/kg daily. | Superior to tamoxifen and fulvestrant. |
| ERα Y537S Mutant PDX | Surpasses fulvestrant in anti-tumor activity. | Fulvestrant showed reduced efficacy. |
| Palbociclib & Fulvestrant Resistant Models | Substantial anti-tumor efficacy as a monotherapy. | - |
Table 2: Summary of In Vivo Anti-Tumor Activity of H3B-6545 in Xenograft Models. [2][4][5]
Experimental Protocol: Xenograft Studies
The in vivo anti-tumor activity of H3B-6545 is evaluated in immunodeficient mice bearing breast cancer xenografts.
Clinical Anti-Tumor Activity
H3B-6545 has been evaluated in multiple clinical trials, demonstrating a manageable safety profile and promising anti-tumor activity in heavily pretreated patients with ER+, HER2- advanced breast cancer.
| Clinical Trial | Patient Population | Key Efficacy Endpoints |
| Phase I/II (NCT03250676) | Heavily pretreated ER+, HER2- mBC | ORR: 16.4% (overall), 30.0% (ESR1 Y537S-mutant) |
| CBR: 39.7% | ||
| Median PFS: 3.8 months | ||
| Phase I (NCT04568902 - Japan) | ER+, HER2- advanced/mBC | ORR: 3.0% |
| CBR: 33.3% (overall), 66.7% (ESR1-mutant) | ||
| Phase Ib (NCT04288089 - with Palbociclib) | ER+, HER2- locally advanced/mBC | ORR: 23.1% |
Table 3: Summary of Clinical Efficacy of H3B-6545. [3][4][6][7][8]
Experimental Protocol: Clinical Trial Design (Phase I/II Example)
The clinical development of H3B-6545 has followed a standard phased approach to establish safety, determine the recommended Phase 2 dose (RP2D), and evaluate efficacy.
Conclusion
This compound has emerged as a promising therapeutic agent for ER+, HER2- breast cancer. Its unique covalent mechanism of action translates to potent in vitro and in vivo anti-tumor activity, even in the context of resistance to standard endocrine therapies. Clinical data have corroborated these preclinical findings, demonstrating meaningful clinical benefit in a heavily pretreated patient population. Ongoing and future studies will further delineate the role of H3B-6545 in the evolving landscape of breast cancer treatment.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
H3B-6545 Hydrochloride: A Preclinical Assessment of its Potential in Mitigating Estrogen Deficiency-Induced Bone Loss
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
H3B-6545 hydrochloride, a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA), has demonstrated promising preclinical activity in the context of therapy-resistant breast cancer. Beyond its oncological applications, emerging evidence suggests a potential role for H3B-6545 in mitigating bone loss associated with estrogen deficiency, a primary driver of postmenopausal osteoporosis. This technical guide provides a comprehensive overview of the preclinical evaluation of H3B-6545's effects on bone health, focusing on the available experimental data and the underlying biological mechanisms. While direct quantitative results from the pivotal preclinical bone study are not publicly available within the cited literature, this document encapsulates the detailed experimental design and the reported qualitative outcomes, offering valuable insights for researchers in the fields of bone biology and pharmacology.
Introduction: The Role of Estrogen and ERα in Bone Homeostasis
Estrogen, primarily acting through its alpha receptor (ERα), is a critical regulator of bone metabolism, maintaining a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1] Estrogen deficiency, as experienced during menopause, disrupts this equilibrium, leading to an increase in osteoclast activity and subsequent bone loss, thereby elevating the risk of osteoporotic fractures.
ERα signaling in bone is multifaceted:
-
In Osteoclasts: Estrogen binding to ERα in osteoclasts induces apoptosis (programmed cell death) and suppresses their differentiation, thereby reducing bone resorption.[1] This is partly mediated by the modulation of the RANKL/OPG signaling pathway.
-
In Osteoblasts: ERα signaling in osteoblasts promotes their maturation and function, contributing to the maintenance of bone formation.
Selective estrogen receptor modulators (SERMs), such as tamoxifen (B1202), have demonstrated bone-protective effects. H3B-6545, as a covalent antagonist of ERα, presents a novel mechanism with the potential to influence bone remodeling dynamics.
Preclinical Evaluation of H3B-6545 in a Model of Postmenopausal Bone Loss
A key preclinical study investigated the efficacy of H3B-6545 in preventing bone loss in an ovariectomized (OVX) rat model, a well-established surrogate for postmenopausal osteoporosis.[2] While the quantitative bone mineral density (BMD) data from this study is not available in the primary publication, the detailed experimental protocol provides a robust framework for understanding its design and potential implications.
Experimental Protocol: Ovariectomized Rat Model
The study was designed to assess the ability of H3B-6545 to prevent bone loss following the surgical removal of ovaries in female rats, which simulates the estrogen-deficient state of menopause.
| Parameter | Description |
| Animal Model | Six-month-old female Sprague-Dawley rats.[2] |
| Surgical Procedure | Bilateral ovariectomy (OVX) to induce estrogen deficiency. A sham surgery group served as the control.[2] |
| Bone Depletion Period | A one-month period following surgery to allow for the initial phase of bone loss.[2] |
| Treatment Groups (N=20/group) | - Vehicle Control (0.5% w/v methylcellulose (B11928114) and 0.2% w/v Tween 80 in ultrapure water)[2]- H3B-6545 (3, 10, and 30 mg/kg/day in vehicle, oral gavage)[2]- 17β-estradiol (0.01 mg/kg/day in corn oil, positive control)[2]- Tamoxifen (1 mg/kg/day in corn oil, comparator)[2] |
| Treatment Duration | 6 weeks.[2] |
| Primary Endpoint | Bone Mineral Density (BMD, g/cm²) of the right femur.[2] |
| Method of Measurement | Dual-energy X-ray absorptiometry (DXA) scans performed prior to dosing and at week 5/6 of the dosing period.[2] |
| Statistical Analysis | Pairwise comparisons between each treatment group and the OVX control group were planned using the Dunnett test, with statistical significance defined as P < 0.05.[2] |
Qualitative Outcomes and Interpretation
Although specific BMD values are not provided in the available literature, a related publication summarizing the findings states that in a model of estrogen deprivation, H3B-6545 had effects "at least as good as tamoxifen in preventing bone mass, density and histomorphometric changes".[3] This suggests that H3B-6545 was effective in mitigating bone loss in this preclinical model.
Visualizing the Mechanisms and Experimental Design
To further elucidate the context of H3B-6545's action on bone, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Signaling Pathways in Bone Remodeling
The following diagram depicts the central role of the RANKL/OPG signaling axis in regulating osteoclast activity and the modulatory influence of Estrogen/ERα signaling. H3B-6545, as an ERα antagonist, is hypothesized to interfere with this pathway.
References
The Emergence of H3B-6545 Hydrochloride: A Targeted Approach to Overcoming Palbociclib Resistance in ER+ Breast Cancer
For Immediate Release
This technical guide provides an in-depth analysis of H3B-6545 hydrochloride, a novel selective estrogen receptor α (ERα) covalent antagonist (SERCA), and its pivotal role in the treatment of palbociclib-resistant, estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Challenge of Acquired Resistance to CDK4/6 Inhibitors
The introduction of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib (B1678290), in combination with endocrine therapy has significantly improved progression-free survival for patients with ER+/HER2- advanced breast cancer. However, the development of acquired resistance is a significant clinical challenge, limiting the long-term efficacy of these agents.[1] Mechanisms of resistance to palbociclib are multifaceted and include alterations in the cell cycle machinery, such as loss of retinoblastoma (Rb) protein function, amplification of CDK6, and upregulation of cyclin E1, as well as the activation of bypass signaling pathways, including the PI3K/AKT/mTOR and FGFR pathways.[2][3][4][5]
This compound: A Novel Covalent Antagonist of Estrogen Receptor α
H3B-6545 is a first-in-class, orally bioavailable SERCA that potently and selectively inactivates both wild-type and mutant ERα.[6][7][8] Its unique mechanism of action involves the formation of a covalent bond with cysteine 530 (C530) in the ERα ligand-binding domain.[9][10] This irreversible binding locks the receptor in an antagonist conformation, leading to a durable blockade of ER signaling.[7] Notably, H3B-6545 maintains its potency against ERα harboring mutations in C530, a potential mechanism of resistance to other covalent antagonists.[9][10]
Preclinical Evidence: H3B-6545 Overcomes Palbociclib Resistance
Extensive preclinical studies have demonstrated the significant anti-tumor activity of H3B-6545 in palbociclib-resistant breast cancer models.
In Vitro Potency
H3B-6545 exhibits single-digit nanomolar potency in inhibiting the proliferation of ERα-dependent breast cancer cell lines, including those with acquired resistance to palbociclib.[9]
In Vivo Efficacy in Xenograft Models
In patient-derived xenograft (PDX) models of ER+ breast cancer that have developed resistance to palbociclib, H3B-6545 monotherapy has demonstrated substantial and superior anti-tumor efficacy compared to the standard-of-care selective estrogen receptor degrader (SERD), fulvestrant.[7][10][11]
Table 1: Summary of Preclinical In Vivo Efficacy of H3B-6545 in Palbociclib-Resistant Models
| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| ST1799-PBR (Palbociclib-Resistant) | H3B-6545 | 3 mg/kg, PO, QD | Significant tumor growth inhibition | [12] |
| ST1799-PBR (Palbociclib-Resistant) | H3B-6545 | 10 mg/kg, PO, QD | Significant tumor growth inhibition | [12] |
| ST1799-PBR (Palbociclib-Resistant) | H3B-6545 | 30 mg/kg, PO, QD | Significant tumor regression | [12] |
| Palbociclib-Resistant Models | H3B-6545 | Not Specified | Superior to fulvestrant | [9][10] |
Note: Quantitative tumor growth inhibition percentages were not consistently provided across all publications in a comparable format.
Clinical Development and Efficacy
H3B-6545 is currently being evaluated in multiple clinical trials, both as a single agent and in combination with palbociclib, in heavily pretreated patients with ER+/HER2- metastatic breast cancer.
Table 2: Summary of Clinical Trial Data for H3B-6545
| Trial Identifier | Phase | Treatment Arms | Key Efficacy Endpoints (in heavily pretreated patients) | Reference |
| NCT03250676 | I/II | H3B-6545 Monotherapy | ORR: 7.5% (Phase 1), 20.2% (at 450 mg); CBR: Not specified; Median PFS: 4.6 months (at 450 mg) | [13][14] |
| NCT04568902 | I | H3B-6545 Monotherapy | ORR: 3.0%; CBR: 33.3% | [7] |
| NCT04288089 | Ib | H3B-6545 + Palbociclib | Confirmed Partial Response: 33% (Cohort 1); Stable Disease: 67% (Cohort 1) | [15] |
ORR: Objective Response Rate; CBR: Clinical Benefit Rate; PFS: Progression-Free Survival.
These early clinical results are promising, demonstrating that H3B-6545 has a manageable safety profile and encouraging anti-tumor activity in a patient population with limited treatment options.[6][15]
Signaling Pathways and Experimental Workflows
Mechanism of Palbociclib Resistance and H3B-6545 Action
The development of resistance to palbociclib often involves the reactivation of cell cycle progression through various mechanisms, bypassing the CDK4/6 blockade. H3B-6545 targets the foundational ER signaling pathway, which remains a critical driver in the majority of these resistant tumors.
Caption: Signaling pathways in palbociclib sensitivity, resistance, and H3B-6545 intervention.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for assessing the efficacy of H3B-6545 in a palbociclib-resistant PDX model.
Caption: Workflow for an in vivo patient-derived xenograft (PDX) study.
Detailed Experimental Protocols
Cell Viability Assay (WST/MTT Assay)
-
Cell Seeding: Plate palbociclib-resistant breast cancer cells (e.g., MCF7-res or T47D-res) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or control compounds for 72-96 hours.
-
Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.
Western Blotting
-
Cell Lysis: Treat cells with H3B-6545 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb, total Rb, Cyclin D1, ERα, GAPDH) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study Protocol
-
Animal Model: Utilize immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Implantation: Implant fragments of palbociclib-resistant PDX tumors subcutaneously into the flank of each mouse. Estrogen pellets may be implanted to support tumor growth.[18]
-
Tumor Growth and Randomization: When tumors reach a volume of 150-200 mm³, randomize the mice into treatment cohorts.[19]
-
Drug Administration: Administer this compound orally, once daily, at the specified doses. Administer control agents (vehicle, fulvestrant) as per the established protocols.[12][19]
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor animal body weight as a measure of toxicity.[19]
-
Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint. Excise tumors for pharmacodynamic analysis (e.g., Western blotting for target proteins, immunohistochemistry for proliferation markers like Ki67).[11]
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for patients with ER+/HER2- breast cancer who have developed resistance to palbociclib. Its novel covalent mechanism of action and potent activity against both wild-type and mutant ERα provide a strong rationale for its continued clinical development. The ongoing clinical trials will further elucidate its safety and efficacy profile, both as a monotherapy and in combination with other targeted agents, and will be critical in defining its future role in the evolving landscape of breast cancer treatment.
References
- 1. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 2. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palbociclib resistance confers dependence on an FGFR-MAP kinase-mTOR-driven pathway in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FGFR1 Overexpression Induces Cancer Cell Stemness and Enhanced Akt/Erk-ER Signaling to Promote Palbociclib Resistance in Luminal A Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. origene.com [origene.com]
- 17. neb.com [neb.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of H3B-6545 Hydrochloride in Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 hydrochloride is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant preclinical and clinical activity in estrogen receptor-positive (ER+) breast cancer.[1][2][3] This technical guide provides an in-depth analysis of the pharmacodynamics of H3B-6545 in various xenograft models, offering a comprehensive resource for researchers in oncology and drug development. H3B-6545 represents a promising therapeutic strategy, particularly in the context of acquired resistance to standard endocrine therapies driven by ESR1 mutations.[4][5]
Mechanism of Action
H3B-6545 exerts its potent anti-tumor effects through a unique and targeted mechanism. It selectively and covalently binds to cysteine 530 (C530) within the ligand-binding domain of the estrogen receptor alpha (ERα).[1][4][6] This irreversible binding inactivates both wild-type (WT) and mutant forms of ERα, enforcing a conformation that prevents the recruitment of coactivators necessary for gene transcription.[7][8] This covalent modification effectively shuts down ERα signaling, leading to the inhibition of tumor cell proliferation and survival in ERα-dependent breast cancers.[9]
Caption: Mechanism of action of H3B-6545.
Preclinical Efficacy in Xenograft Models
H3B-6545 has demonstrated robust single-agent anti-tumor activity in a variety of preclinical xenograft models, including both cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs).[1][7] Notably, its efficacy extends to models harboring ESR1 mutations, a common mechanism of resistance to aromatase inhibitors.[4][5]
Cell Line-Derived Xenograft (CDX) Models
In the MCF-7 human breast cancer xenograft model, which expresses wild-type ERα, orally administered H3B-6545 demonstrated dose-dependent and superior anti-tumor activity compared to fulvestrant (B1683766).[7][8] A single dose of H3B-6545 was shown to suppress ERα target genes for up to 72 hours.[8]
| Cell Line | ERα Status | Treatment | Dose & Schedule | Tumor Growth Inhibition | Reference |
| MCF-7 | Wild-Type | H3B-6545 | 1, 3, 10, 30 mg/kg, PO, QD | Dose-dependent | [10] |
| MCF-7 | Wild-Type | Fulvestrant | 5 mg/mouse, SC, QW | - | [10] |
| CAMA-1 | Wild-Type | H3B-6545 | Not Specified | GI50: 0.2 nM (in vitro) | [7] |
| T47D | Wild-Type | H3B-6545 | Not Specified | GI50: 5.2 nM (in vitro) | [7] |
| HCC1428 | Wild-Type | H3B-6545 | Not Specified | GI50: 1.0 nM (in vitro) | [7] |
| BT483 | Wild-Type | H3B-6545 | Not Specified | GI50: 0.5 nM (in vitro) | [7] |
Patient-Derived Xenograft (PDX) Models
The efficacy of H3B-6545 has been further validated in PDX models, which more closely recapitulate the heterogeneity of human tumors. In an ERα wild-type PDX model (ST986), H3B-6545 administered orally at 100 mg/kg once daily showed significant anti-tumor activity, superior to fulvestrant dosed subcutaneously once weekly at 5 mg/mouse.[11]
Furthermore, in a PDX model with a heterozygous ERα Y537S mutation (ST941), H3B-6545 demonstrated potent, dose-dependent anti-tumor activity and was superior to both tamoxifen (B1202) and fulvestrant.[10] H3B-6545 also showed significant efficacy in a PDX model resistant to both palbociclib (B1678290) and fulvestrant.[1]
| PDX Model | ERα Status | Treatment | Dose & Schedule | Outcome | Reference |
| ST986 | Wild-Type | H3B-6545 | 100 mg/kg, PO, QD | Superior to fulvestrant | [11] |
| ST986 | Wild-Type | Fulvestrant | 5 mg/mouse, SC, QW | - | [11] |
| ST1799 | Wild-Type | H3B-6545 | 100 mg/kg, PO, QD | Superior to tamoxifen & fulvestrant | [8][10] |
| ST941 | Y537S/WT | H3B-6545 | 3, 10, 30, 100 mg/kg, PO, QD | Dose-dependent, superior to tamoxifen & fulvestrant | [10] |
| ST2056 | Y537S | H3B-6545 | 100 mg/kg, PO, QD | Superior to fulvestrant | [10] |
| Palbociclib/Fulvestrant Resistant Model | Not Specified | H3B-6545 | Not Specified | Substantial anti-tumor efficacy | [1] |
Experimental Protocols
General Xenograft Study Workflow
The establishment and execution of xenograft studies to evaluate the pharmacodynamics of H3B-6545 typically follow a standardized workflow.
Caption: General workflow for xenograft studies.
Detailed Methodologies
-
Animal Models: Studies have utilized immunodeficient mice (e.g., nude or NSG mice) to prevent rejection of human tumor xenografts.
-
Tumor Implantation: For CDX models, cultured human breast cancer cells (e.g., MCF-7) are harvested and subcutaneously injected into the flank of the mice. For PDX models, tumor fragments from patient biopsies are surgically implanted subcutaneously.
-
Drug Formulation and Administration: H3B-6545 is formulated for oral administration (PO) and typically dosed once daily (QD). Comparator agents like fulvestrant are administered subcutaneously (SC) on a weekly (QW) basis, while tamoxifen is often given subcutaneously three times a week.
-
Endpoint Measurement: The primary endpoint is typically tumor volume, calculated from caliper measurements. Pharmacodynamic endpoints include the assessment of target engagement and downstream signaling through biomarker analysis (e.g., Ki67 levels) in tumor tissue.[6][12]
Pharmacodynamic Biomarkers
Consistent with its mechanism of action, H3B-6545 has been shown to modulate ERα target gene expression.[12] In clinical studies, a significant decrease of approximately 50% in the proliferation marker Ki67 was observed across all dose levels following treatment, confirming target engagement and downstream pathway inhibition.[6][12] Changes in the mutant allele frequencies of ESR1 in plasma have also been shown to correlate with treatment response.[6]
Conclusion
The extensive preclinical data from a range of xenograft models robustly supports the potent anti-tumor activity of this compound in ER+ breast cancer. Its unique covalent mechanism of action translates to superior efficacy compared to current standards of care, particularly in models harboring ESR1 mutations that confer resistance to conventional endocrine therapies. These compelling pharmacodynamic findings have paved the way for ongoing clinical investigations, positioning H3B-6545 as a highly promising next-generation therapeutic for patients with ER+ breast cancer.[4]
References
- 1. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metastatic ER+ Breast Cancer: Mechanisms of Resistance and Future Therapeutic Approaches | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. Facebook [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
Understanding the selectivity profile of H3B-6545 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 hydrochloride is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) developed for the treatment of estrogen receptor (ER)-positive breast cancer.[1][2] It represents a distinct class of ER antagonists that covalently bind to and inactivate both wild-type and mutant forms of the estrogen receptor alpha (ERα), a key driver of breast cancer proliferation.[3][4] This covalent mechanism of action confers a unique selectivity and durable target engagement, offering a promising therapeutic strategy, particularly in the context of acquired resistance to existing endocrine therapies. This technical guide provides a comprehensive overview of the selectivity profile of H3B-6545, detailing its binding affinities, cellular activities, and the experimental methodologies used for their determination.
Mechanism of Action and Selectivity
H3B-6545's selectivity is primarily attributed to its unique covalent binding mechanism. It specifically targets a cysteine residue (C530) within the ligand-binding domain of ERα.[3][4] This cysteine is not conserved in other nuclear hormone receptors, providing a structural basis for its high selectivity.[1] Upon binding, H3B-6545 induces a unique antagonist conformation of ERα, effectively inhibiting its transcriptional activity and subsequent downstream signaling that promotes tumor growth.[3]
Signaling Pathway of H3B-6545 Action
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LanthaScreen LanthaScreen TR-FRET ER alpha Competitive Binding Kit 800 x 20 μL assays | Buy Online | LanthaScreen™ | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for H3B-6545 Hydrochloride Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 hydrochloride is a potent and selective, orally bioavailable covalent antagonist of Estrogen Receptor Alpha (ERα).[1][2] It demonstrates significant anti-tumor activity in both wild-type and mutant ERα expressing breast cancer models, including those resistant to current endocrine therapies.[3][4][5] H3B-6545 inactivates ERα by covalently binding to cysteine-530, a residue within the ligand-binding domain, thereby blocking its transcriptional activity and inhibiting the growth of ERα-dependent cancer cells.[1][2][6] These application notes provide detailed protocols for screening the efficacy of H3B-6545 in relevant cancer cell lines.
Mechanism of Action
H3B-6545 acts as a Selective Estrogen Receptor Covalent Antagonist (SERCA). Upon entering the cell, it targets ERα in the cytoplasm and nucleus. The covalent bond formation with cysteine-530 leads to irreversible inhibition of the receptor. This prevents the conformational changes required for receptor activation, co-activator recruitment, and subsequent transcription of estrogen-responsive genes that are critical for tumor cell proliferation and survival.
Data Presentation
The following table summarizes the reported in vitro activity of H3B-6545 in various ERα-positive breast cancer cell lines. This data can serve as a reference for expected outcomes.
| Cell Line | Receptor Status | H3B-6545 GI₅₀ (nM) |
| MCF-7 | ERα-WT | 0.3 - 0.4 |
| T47D | ERα-WT | 5.2 |
| CAMA-1 | ERα-WT | 0.2 |
| BT483 | ERα-WT | 0.5 |
| HCC1428 | ERα-WT | 1.0 |
| Table 1: In vitro antiproliferative activity of H3B-6545 in ERα-positive breast cancer cell lines.[7] GI₅₀ represents the concentration required for 50% growth inhibition. |
Experimental Protocols
Cell Proliferation Assay (MTS-Based)
This protocol details the methodology to assess the anti-proliferative effect of this compound on ERα-positive breast cancer cell lines using a colorimetric MTS assay.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with charcoal-stripped FBS (for estrogen-deprivation studies)
-
96-well clear, flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in the appropriate medium.
-
Seed cells in a 96-well plate at a density of 5,000-15,000 cells/well (optimization may be required for different cell lines) in a final volume of 100 µL.[8][9][10]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of H3B-6545 in DMSO.
-
Perform serial dilutions of H3B-6545 in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM (or a wider range based on expected potency).
-
Include a vehicle control (DMSO at the same final concentration as the highest H3B-6545 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of H3B-6545.
-
Incubate for 6 days.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of H3B-6545 concentration and fit a dose-response curve to determine the GI₅₀ value.
-
ERα Degradation Assay by Western Blot
This protocol describes the assessment of H3B-6545's ability to induce the degradation of the ERα protein.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)
-
This compound
-
Complete growth medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα (e.g., 1:1000 dilution)[12]
-
Primary antibody for a loading control (e.g., β-actin or GAPDH, 1:5000 dilution)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of H3B-6545 (e.g., 1, 10, 100 nM) and a vehicle control for 24 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control for each sample to determine the relative decrease in ERα protein levels.
-
References
- 1. dovepress.com [dovepress.com]
- 2. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Estrogen Receptor alpha (D6R2W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Monitoring ERα Protein Levels via Western Blot after H3B-6545 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 hydrochloride is a potent and orally bioavailable selective estrogen receptor covalent antagonist (SERCA). It has demonstrated significant antitumor activity in both wild-type and mutant estrogen receptor alpha (ERα) xenograft models.[1] Unlike selective estrogen receptor degraders (SERDs), which induce the degradation of the ERα protein, H3B-6545 inactivates the receptor by covalently binding to it. This application note provides a detailed protocol for performing a Western blot analysis to assess the levels of ERα protein in the ER-positive breast cancer cell line, MCF-7, following treatment with this compound. This protocol is essential for researchers aiming to confirm the non-degradative mechanism of action of H3B-6545 and to distinguish it from SERDs.
Data Presentation
The following tables summarize the key quantitative parameters for the experimental protocols outlined below.
Table 1: Reagent Concentrations and Volumes
| Reagent | Stock Concentration | Working Concentration | Volume |
| This compound | 10 mM in DMSO | 1, 10, 100 nM | Varies |
| DMSO (Vehicle Control) | - | 0.1% | Varies |
| Trypsin-EDTA | 0.25% | - | 1-2 mL |
| RIPA Lysis Buffer | 1X | - | 100-200 µL per well |
| Protease Inhibitor Cocktail | 100X | 1X | 1 µL per 100 µL lysis buffer |
| Laemmli Sample Buffer | 4X | 1X | 1/3 of protein sample volume |
| Primary Antibody (ERα) | Varies | 1:1000 | Varies |
| Primary Antibody (Loading Control) | Varies | 1:1000 - 1:5000 | Varies |
| HRP-conjugated Secondary Antibody | Varies | 1:2000 - 1:10000 | Varies |
Table 2: Western Blot Antibody Details
| Antibody | Host Species | Dilution Factor | Supplier (Example) | Catalog Number (Example) |
| Anti-ERα | Rabbit | 1:1000 | Abcam | ab3575 |
| Anti-β-actin | Mouse | 1:5000 | Cell Signaling Technology | 3700 |
| Anti-Rabbit IgG, HRP-linked | Goat | 1:5000 | Cell Signaling Technology | 7074 |
| Anti-Mouse IgG, HRP-linked | Horse | 1:5000 | Cell Signaling Technology | 7076 |
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the Western blot analysis of ERα levels.
MCF-7 Cell Culture
MCF-7 cells are an ER-positive human breast cancer cell line commonly used for studying the effects of estrogen-targeting compounds.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), detach with 0.25% Trypsin-EDTA, and re-plate at a 1:3 to 1:6 split ratio.
This compound Treatment
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). From this stock, create serial dilutions in growth medium to achieve final concentrations of 1 nM, 10 nM, and 100 nM. Prepare a vehicle control with 0.1% DMSO in growth medium.
-
Incubation: Remove the growth medium from the cells and replace it with the prepared treatment and control media. Incubate the cells for 24 hours.
Protein Extraction
-
Cell Lysis: After incubation, place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to new pre-chilled tubes.
Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.
-
Standard Preparation: Prepare a series of bovine serum albumin (BSA) standards with known concentrations.
-
Assay Procedure: Follow the manufacturer's instructions for the BCA protein assay kit. In a 96-well plate, add a small volume of each protein lysate and the BSA standards. Add the BCA working reagent to each well.
-
Incubation and Reading: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 562 nm using a microplate reader.
-
Concentration Calculation: Generate a standard curve from the BSA readings and determine the protein concentration of each cell lysate.
SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein concentrations determined by the BCA assay, normalize all samples with lysis buffer to ensure equal protein loading (typically 20-30 µg per lane). Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel in 1X running buffer until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERα (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a loading control protein, such as β-actin or GAPDH, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for ERα and the loading control using image analysis software. Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
Visualizations
References
Application Notes and Protocols: Pharmacokinetic Analysis of H3B-6545 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA).[1] It inactivates both wild-type and mutant estrogen receptor alpha (ERα) by irreversibly binding to cysteine-530, a residue unique to ERα.[1] This mechanism of action makes H3B-6545 a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancers, including those that have developed resistance to standard endocrine therapies. These application notes provide a summary of the pharmacokinetic properties of H3B-6545 in preclinical models and detailed protocols for conducting similar analyses in mouse models.
Mechanism of Action: Covalent Antagonism of Estrogen Receptor Alpha
H3B-6545 covalently binds to cysteine 530 within the ligand-binding domain of ERα, leading to its irreversible inactivation. This unique mode of action differentiates it from selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). By forming a covalent bond, H3B-6545 ensures a durable blockade of ERα signaling, which is crucial for the growth and survival of ER+ breast cancer cells. This covalent modification is effective against both wild-type and mutant forms of ERα, which are a common cause of resistance to conventional endocrine therapies.
Figure 1: Mechanism of action of H3B-6545.
Pharmacokinetic Profile
While detailed quantitative pharmacokinetic data for H3B-6545 in mouse models is not publicly available, studies in other preclinical species such as rats and monkeys provide valuable insights into its profile.
Table 1: Pharmacokinetic Parameters of H3B-6545 in Preclinical Models
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Rat | 10 mg/kg | Oral | - | - | - | 2.4 | Low to Moderate | [2] |
| Monkey | 10 mg/kg | Oral | - | - | - | 4.0 | Low to Moderate | [2] |
Note: Specific Cmax, Tmax, and AUC values for the cited study were not provided in the publication. The table reflects the reported half-life and qualitative bioavailability.
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of H3B-6545.[3]
Animal Models
-
Species: Female Balb/c nude mice, 6-8 weeks old.[3]
-
Housing: Maintained under specific pathogen-free conditions with a 12-hour light/dark cycle, and access to food and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Tumor Xenograft Model (MCF-7)
This protocol describes the establishment of ER+ breast cancer xenografts using the MCF-7 cell line.
-
Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., EMEM supplemented with 10% FBS) at 37°C in a 5% CO2 atmosphere.[3]
-
Estrogen Supplementation: Three days prior to cell inoculation, implant a 0.72 mg, 90-day release estrogen pellet subcutaneously in each mouse to support the growth of estrogen-dependent MCF-7 tumors.[3]
-
Cell Inoculation:
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of approximately 300 mm³, randomize the mice into treatment groups.[3]
Pharmacokinetic Study Design
This protocol outlines a single-dose pharmacokinetic study.
-
Dose Groups: Prepare H3B-6545 hydrochloride in an appropriate vehicle for oral administration at doses of 1, 3, 10, and 30 mg/kg.[3] A vehicle control group should be included.
-
Administration: Administer a single dose of H3B-6545 or vehicle via oral gavage.[3] The administration volume is typically 10 mL/kg of body weight.[3]
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., retro-orbital sinus or tail vein) at the following time points post-dose: 1, 2, 4, 8, 24, 48, and 72 hours.[3]
-
Plasma Preparation:
Figure 2: Workflow for pharmacokinetic analysis of H3B-6545 in mouse models.
Bioanalytical Method for H3B-6545 Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of H3B-6545 in mouse plasma. The following is a general procedure that can be adapted and validated.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma (e.g., 20 µL).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS System:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operated in positive ion mode with multiple reaction monitoring (MRM).
-
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Conclusion
This compound is a promising covalent antagonist of ERα with demonstrated preclinical activity. The protocols outlined in these application notes provide a framework for researchers to conduct pharmacokinetic studies in mouse models to further characterize its in vivo properties. Accurate determination of the pharmacokinetic profile in mice is essential for correlating drug exposure with pharmacodynamic effects and antitumor efficacy, thereby guiding further nonclinical and clinical development.
References
- 1. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclinical pharmacokinetics and in vitro metabolism of H3B-6545, a novel selective ERα covalent antagonist (SERCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Curve Analysis of H3B-6545 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 hydrochloride is a first-in-class, orally bioavailable selective estrogen receptor (ER) covalent antagonist (SERCA).[1][2] It effectively inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to a unique cysteine residue (C530) within the receptor.[1][2][3] This mechanism of action prevents the receptor from adopting an active conformation, thereby inhibiting ERα-mediated signaling pathways that are critical for the proliferation and survival of ER-positive breast cancer cells.[1][4] These application notes provide a comprehensive guide for performing a dose-response curve analysis to determine the in vitro efficacy of this compound in relevant cancer cell lines.
Key Signaling Pathway: Estrogen Receptor Alpha (ERα) Signaling
Estrogen receptor alpha is a key driver in the majority of breast cancers.[4] Upon binding to its ligand, estradiol (B170435) (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus.[5] Within the nucleus, the ERα dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell proliferation, growth, and survival.[5] H3B-6545 abrogates this signaling cascade by covalently modifying ERα, rendering it inactive.
Caption: H3B-6545 blocks ERα signaling by covalent modification.
Data Presentation
The potency of this compound can be quantified by determining its half-maximal growth inhibitory concentration (GI₅₀) in various cell lines. The following table summarizes the reported GI₅₀ values for H3B-6545 in several ER-positive breast cancer cell lines.[6]
| Cell Line | Receptor Status | GI₅₀ (nM) |
| MCF7 | ERα-positive, wild-type | 0.3 - 0.4 |
| HCC1428 | ERα-positive | 1.0 |
| BT483 | ERα-positive | 0.5 |
| T47D | ERα-positive | 5.2 |
| CAMA-1 | ERα-positive | 0.2 |
Experimental Protocols
A common method to determine the dose-response of H3B-6545 is through a cell viability assay, such as the MTT or CellTiter-Glo® assay. The following is a generalized protocol that can be adapted for specific cell lines and laboratory conditions.
Experimental Workflow
Caption: Workflow for determining the dose-response of H3B-6545.
Protocol: Cell Viability Assay (MTT Assay)
Materials:
-
This compound
-
ER-positive breast cancer cell line (e.g., MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF7 cells in complete medium until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and resuspend them in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the H3B-6545 stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1000 nM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of H3B-6545. Include vehicle control wells (medium with DMSO) and blank wells (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the H3B-6545 concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to fit the data and determine the GI₅₀ value.
-
Conclusion
This document provides a framework for conducting a dose-response analysis of this compound. The provided protocols and background information are intended to guide researchers in assessing the in vitro potency of this novel SERCA. Adherence to proper cell culture techniques and careful execution of the experimental procedures are crucial for obtaining reliable and reproducible results.
References
- 1. Facebook [cancer.gov]
- 2. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
H3B-6545 Hydrochloride: Application Notes and Protocols for Use in MCF-7 and T47D Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 hydrochloride is a potent and selective, orally bioavailable covalent antagonist of Estrogen Receptor Alpha (ERα).[1][2] As a first-in-class Selective ER Covalent Antagonist (SERCA), it effectively inactivates both wild-type and mutant forms of ERα by covalently binding to cysteine 530, a residue unique to ERα.[1][3] This mechanism of action enforces a unique antagonist conformation, leading to the inhibition of ERα activity and the subsequent suppression of proliferation in ERα-positive breast cancer cell lines.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the widely studied ERα-positive human breast cancer cell lines, MCF-7 and T47D.
Data Presentation
The following table summarizes the reported growth inhibition (GI50) values for this compound in MCF-7 and T47D cell lines, demonstrating its high potency.
| Cell Line | GI50 (nM) | Reference |
| MCF-7 | 0.3 - 0.4 | [1] |
| T47D | 5.2 | [1] |
Signaling Pathway and Mechanism of Action
H3B-6545 exerts its anti-proliferative effects by directly targeting and inactivating the ERα signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of H3B-6545 in ERα-positive breast cancer cells.
Experimental Protocols
Cell Culture of MCF-7 and T47D Cells
A fundamental requirement for reliable and reproducible results is proper cell culture technique.
Workflow:
Caption: General workflow for the culture of MCF-7 and T47D cell lines.
Materials:
-
MCF-7 (ATCC® HTB-22™) or T47D (ATCC® HTB-133™) cells
-
DMEM (for MCF-7) or RPMI-1640 (for T47D)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Quickly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.
-
Media Change: Replace the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium, collect the cells, and centrifuge as in step 3. Resuspend the cell pellet and plate at the desired density for experiments or continued culture.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on MCF-7 and T47D cells and to calculate the GI50 value.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
MCF-7 or T47D cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the GI50 value using appropriate software.
Western Blot Analysis of ERα and Downstream Targets
This protocol allows for the detection of changes in the expression levels of ERα and its downstream target genes, such as GREB1 and pS2, following treatment with H3B-6545.
Workflow:
Caption: Workflow for Western Blot analysis of ERα and its downstream targets.
Materials:
-
Treated and untreated MCF-7 or T47D cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-GREB1, anti-pS2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with H3B-6545 (e.g., 100 nM) for a specified time (e.g., 24 hours).[4] Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. A reduction in the expression of ERα target genes like GREB1 is expected following H3B-6545 treatment.[5]
Conclusion
This compound is a valuable tool for studying ERα signaling and for the development of novel therapeutics for ERα-positive breast cancers. The protocols provided here offer a framework for researchers to investigate the effects of H3B-6545 in MCF-7 and T47D cell lines. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Assessing the Synergy of H3B-6545 Hydrochloride with CDK4/6 Inhibitors in Estrogen Receptor-Positive Breast Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
H3B-6545 hydrochloride is an orally bioavailable, selective estrogen receptor covalent antagonist (SERCA) that potently and irreversibly binds to both wild-type and mutant estrogen receptor alpha (ERα).[1][2][3] It is designed to overcome resistance to standard endocrine therapies in ER-positive (ER+) breast cancer.[4] Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors are a class of targeted therapies that block the proliferation of cancer cells by inducing G1 cell cycle arrest.[5][6][7] The combination of endocrine therapy with CDK4/6 inhibitors has become a standard of care for patients with ER+, HER2-negative advanced or metastatic breast cancer.[4][8] This document provides a detailed protocol for assessing the potential synergistic anti-cancer effects of combining this compound with a CDK4/6 inhibitor (e.g., palbociclib) in preclinical models of ER+ breast cancer.
Core Principles
The rationale for combining H3B-6545 with a CDK4/6 inhibitor is to achieve a more profound and durable anti-tumor response by simultaneously targeting two critical pathways for ER+ breast cancer cell proliferation: the ER signaling pathway and the cell cycle machinery. This dual blockade is hypothesized to result in a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual agents.
Signaling Pathways
The following diagram illustrates the targeted signaling pathways. H3B-6545 directly inhibits ERα, preventing its transcriptional activity. CDK4/6 inhibitors prevent the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the release of the E2F transcription factor, halting cell cycle progression from G1 to S phase.[9][10]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. breastcancer.org [breastcancer.org]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Detecting Metabolites of H3B-6545 Hydrochloride: Advanced Mass Spectrometry Protocols
Application Note
Abstract
H3B-6545 hydrochloride, a novel selective estrogen receptor covalent antagonist (SERCA), is a promising therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer. Understanding its metabolic fate is crucial for comprehensive preclinical and clinical evaluation. This document provides detailed application notes and protocols for the detection and characterization of H3B-6545 metabolites in various biological matrices using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound and its biotransformation products.
Introduction
H3B-6545 is an orally bioavailable SERCA that selectively targets and covalently binds to cysteine 530 on the estrogen receptor-alpha (ERα), leading to the inhibition of ERα activity.[1][2][3] This mechanism of action is effective against both wild-type and mutant forms of ERα, which are often implicated in resistance to standard endocrine therapies.[2][4] The metabolic pathways of H3B-6545 have been investigated in preclinical species, revealing several biotransformation routes, including deamination, dealkylation, N-hydroxylation, hydroxylation, formation of amide derivatives, and glutathione (B108866) (GSH) conjugation.[5] Accurate and sensitive analytical methods are essential for characterizing these metabolites to fully understand the drug's disposition, potential for drug-drug interactions, and to identify any pharmacologically active or toxic metabolites.
This application note details robust and validated mass spectrometry-based methods for the qualitative and quantitative analysis of H3B-6545 and its metabolites in plasma, urine, and feces.
Signaling Pathway of H3B-6545
H3B-6545 acts as a potent antagonist of the estrogen receptor-alpha. In ER+ breast cancer cells, estradiol (B170435) binding to ERα leads to a conformational change, receptor dimerization, and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting coactivators and initiating the transcription of genes that promote cell proliferation and survival. H3B-6545 covalently binds to Cys530 in the ligand-binding domain of ERα, inducing a unique antagonist conformation that prevents the recruitment of coactivators and subsequent gene transcription, thereby blocking the proliferative signaling cascade.
Quantitative Data Summary
The following table summarizes the major observed metabolites of H3B-6545 from in vitro and in vivo studies. The metabolite designations (e.g., M1, M2) are based on published literature, and the observed mass-to-charge ratios (m/z) correspond to the protonated molecules [M+H]⁺.
| Metabolite ID | Proposed Biotransformation | [M+H]⁺ (m/z) | Biological Matrix |
| H3B-6545 | Parent Drug | 568.2 | Plasma, Urine, Feces |
| M1 | Hydroxylation | 584.2 | Rat Hepatocytes |
| M2 | N-dealkylation | 540.2 | Rat & Human Hepatocytes, Rat Plasma |
| M3 | N-dealkylation | 512.2 | Rat Hepatocytes |
| M4 | Hydroxylation | 584.2 | Rat Hepatocytes |
| M5 | Amide formation | 582.2 | Rat Hepatocytes |
| M6 | N-hydroxylation | 584.2 | Rat Hepatocytes |
| M7 | Amide formation | 554.2 | Rat & Human Hepatocytes, Rat Plasma |
| M8 | Deamination | 569.2 | Rat & Human Hepatocytes, Rat Plasma |
| M9 | Deamination | 541.2 | Rat Hepatocytes |
| M10 | N-dealkylation | 484.2 | Rat Hepatocytes |
| G1 | GSH Conjugation | 873.3 | Rat Hepatocytes |
Note: This table is a compilation of data from multiple preclinical studies. The presence and abundance of metabolites can vary between species and individuals.
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and analysis of H3B-6545 and its metabolites from various biological matrices.
Experimental Workflow
Protocol 1: Analysis of H3B-6545 and Metabolites in Plasma
1. Materials and Reagents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Control plasma
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of IS solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. UHPLC-MS/MS Conditions:
-
UHPLC System: Standard high-performance liquid chromatography system
-
Column: ZORBAX SB-C18 column (50 mm × 4.6 mm, 5 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Selected Reaction Monitoring (SRM) for quantification or full scan with data-dependent MS2 for metabolite identification.
-
Key SRM Transition for H3B-6545: m/z 568.2 → 155.2
Protocol 2: Analysis of H3B-6545 and Metabolites in Urine
1. Sample Preparation (Dilute-and-Shoot):
-
Thaw urine samples to room temperature.
-
Centrifuge at 4,000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of ultrapure water and 20 µL of IS solution.
-
Vortex thoroughly.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. UHPLC-MS/MS Conditions:
-
Use the same UHPLC-MS/MS conditions as described in Protocol 1. Modifications to the gradient may be necessary to resolve polar metabolites.
Protocol 3: Analysis of H3B-6545 and Metabolites in Feces
1. Sample Preparation (Homogenization and Extraction):
-
Lyophilize fecal samples to a constant weight.
-
Weigh approximately 50 mg of the lyophilized sample into a 2 mL tube containing ceramic beads.
-
Add 1 mL of a methanol/water (1:1, v/v) solution and 20 µL of IS solution.
-
Homogenize using a bead beater for 5 minutes.
-
Sonicate the homogenate for 15 minutes in a water bath.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. UHPLC-MS/MS Conditions:
-
Use the same UHPLC-MS/MS conditions as described in Protocol 1. A more extensive column wash or a divert valve may be beneficial to minimize source contamination from the complex matrix.
Conclusion
The mass spectrometry methods detailed in this application note provide a robust framework for the sensitive and specific detection of H3B-6545 and its metabolites in key biological matrices. These protocols are essential tools for advancing the understanding of the pharmacokinetic and metabolic profile of this novel SERCA, supporting its continued development as a targeted therapy for ER+ breast cancer. Further validation of these methods should be performed in accordance with regulatory guidelines for bioanalytical method validation.
References
- 1. Facebook [cancer.gov]
- 2. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Proliferation Assay Using H3B-6545 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 hydrochloride is a first-in-class, orally bioavailable, selective estrogen receptor (ER) covalent antagonist (SERCA). It potently and irreversibly inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine-530.[1][2][3] This unique mechanism of action makes H3B-6545 a promising therapeutic agent for ER-positive (ER+), HER2-negative (HER2-) breast cancer, including tumors that have developed resistance to other endocrine therapies.[1][4][5] These application notes provide a detailed protocol for assessing the anti-proliferative activity of this compound in ER+ breast cancer cell lines using a luminescence-based cell viability assay.
Mechanism of Action: ERα Signaling Pathway Inhibition
H3B-6545 exerts its anti-cancer effects by disrupting the ERα signaling pathway, which is a key driver of proliferation in the majority of breast cancers. In the canonical pathway, estrogen binds to ERα, leading to its dimerization and translocation to the nucleus. The activated ERα dimer then binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes involved in cell cycle progression and proliferation. H3B-6545 covalently binds to ERα, inducing a conformational change that prevents the recruitment of co-activators and blocks the transcription of target genes, thereby inhibiting cell proliferation.[6][7]
Caption: H3B-6545 inhibits ERα signaling by covalent modification.
Quantitative Data Summary
H3B-6545 has demonstrated potent anti-proliferative activity across a panel of ERα-positive breast cancer cell lines. The half-maximal growth inhibitory concentrations (GI₅₀) from in vitro studies are summarized in the table below.
| Cell Line | Receptor Status | GI₅₀ (nM) |
| MCF7 | ERα-WT | 0.3 - 0.4 |
| T47D | ERα-WT | 5.2 |
| HCC1428 | ERα-WT | 1.0 |
| BT483 | ERα-WT | 0.5 |
| CAMA-1 | ERα-WT | 0.2 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocol: Cell Proliferation Assay
This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the dose-dependent effect of this compound on the proliferation of ER+ breast cancer cells. This assay quantifies ATP, an indicator of metabolically active cells.
Materials and Reagents
-
This compound
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., for MCF-7: EMEM supplemented with 10% Fetal Bovine Serum, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Sterile, opaque-walled 96-well microplates
-
Luminometer
Experimental Workflow
Caption: Workflow for H3B-6545 cell proliferation assay.
Detailed Methodology
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Cell Culture and Seeding:
-
Culture ER+ breast cancer cells (e.g., MCF-7) in their recommended complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during their logarithmic growth phase using Trypsin-EDTA and perform a cell count.
-
Seed the cells into an opaque-walled 96-well plate at a density of 3,000 - 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
3. Treatment with H3B-6545:
-
Prepare a serial dilution of the H3B-6545 stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. A suggested range, based on the known GI₅₀ values, is from 0.01 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest H3B-6545 concentration, typically ≤ 0.1%) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of H3B-6545 or the vehicle control.
-
Incubate the plate for 72 hours (or a duration determined by the cell line's doubling time and experimental goals).
4. Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
5. Data Analysis:
-
Subtract the average luminescence value of the no-cell control wells from all other readings to correct for background.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the H3B-6545 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism or a similar program to calculate the IC₅₀ value, which is the concentration of H3B-6545 that inhibits cell proliferation by 50%.
Conclusion
This document provides a comprehensive guide for evaluating the anti-proliferative effects of this compound using a robust and sensitive cell-based assay. The detailed protocol and understanding of the compound's mechanism of action will enable researchers to accurately assess its potency and contribute to the ongoing development of this promising therapeutic agent for ER+ breast cancer.
References
Application Notes and Protocols: Determining the Duration of Action of H3B-6545 Hydrochloride via Washout Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] Its mechanism of action involves forming a covalent, and therefore irreversible, bond with cysteine 530 (C530) in the ligand-binding domain of both wild-type and mutant estrogen receptor alpha (ERα).[3][4][5][6] This covalent modification permanently inactivates the receptor, enforcing a unique antagonist conformation.[1][7]
A key attribute of covalent inhibitors is the potential for a prolonged duration of action that can exceed the pharmacokinetic half-life of the drug.[8] This is because even after the unbound drug is cleared from circulation, the target protein remains inhibited. Washout experiments are critical in vitro assays used to confirm this sustained pharmacodynamic effect.[2] These experiments involve treating cells with the inhibitor for a defined period, followed by its removal (washout) from the culture medium. The persistence of target inhibition and downstream pathway modulation is then monitored over time.
These application notes provide detailed protocols for conducting washout experiments with H3B-6545 in ERα-positive breast cancer cell lines to characterize its duration of action.
ERα Signaling Pathway and H3B-6545 Mechanism of Action
The diagram below illustrates the canonical ERα signaling pathway and the mechanism by which H3B-6545 exerts its inhibitory effect.
Caption: ERα signaling pathway and covalent inhibition by H3B-6545.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Target Engagement Post-Washout
This protocol assesses the duration of ERα inhibition by monitoring the phosphorylation of a downstream target or the levels of an estrogen-regulated protein after H3B-6545 has been removed.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
H3B-6545 hydrochloride
-
Non-covalent ER antagonist (e.g., Fulvestrant) as a control
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pS2/TFF1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with H3B-6545 (e.g., 100 nM), a non-covalent inhibitor control, or DMSO vehicle for 4 hours.
-
Washout:
-
Aspirate the drug-containing medium.
-
Wash the cells gently three times with 2 mL of warm PBS per well.
-
Add 2 mL of fresh, drug-free complete medium to each well. This time point is considered t=0.
-
-
Time-Course Collection:
-
Harvest cell lysates at various time points post-washout (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
For a "no washout" control, maintain a set of wells in drug-containing medium for the longest time point.
-
-
Protein Analysis:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting to analyze the expression levels of downstream markers like pS2 (TFF1). Use β-actin as a loading control.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Gene Expression Analysis of ERα Target Genes Post-Washout
This protocol uses quantitative PCR (qPCR) to measure the transcriptional repression of estrogen-responsive genes, which serves as a direct readout of ERα activity.
Materials:
-
Materials from Protocol 1
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ERα target genes (e.g., TFF1, GREB1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Follow steps 1-4 from Protocol 1 (Cell Seeding, Drug Treatment, Washout, Time-Course Collection).
-
RNA Extraction and qPCR:
-
At each time point, lyse cells and extract total RNA according to the kit manufacturer's protocol.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
Perform qPCR to determine the relative expression levels of target genes, normalizing to the housekeeping gene.
-
Calculate the fold change in gene expression relative to the DMSO-treated control at each time point.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the washout experiments.
Caption: General experimental workflow for H3B-6545 washout studies.
Data Presentation
The following tables present representative data that would be expected from the described experiments, illustrating the sustained action of H3B-6545 compared to a non-covalent inhibitor.
Table 1: Representative Data for ERα Target Gene (TFF1) Expression Post-Washout (qPCR)
| Time Post-Washout (Hours) | Vehicle (DMSO) Relative Expression | Non-Covalent Inhibitor Relative Expression | H3B-6545 Relative Expression |
| 0 | 1.00 ± 0.12 | 0.15 ± 0.04 | 0.11 ± 0.03 |
| 8 | 1.00 ± 0.15 | 0.65 ± 0.09 | 0.13 ± 0.05 |
| 24 | 1.00 ± 0.11 | 0.95 ± 0.13 | 0.18 ± 0.06 |
| 48 | 1.00 ± 0.13 | 1.02 ± 0.10 | 0.25 ± 0.08 |
| 72 | 1.00 ± 0.10 | 0.98 ± 0.14 | 0.45 ± 0.11 |
| Data are presented as mean fold change ± SD relative to the vehicle control. This is representative data intended for illustrative purposes. |
Table 2: Representative Data for Cell Proliferation Post-Washout (Cell Viability Assay)
| Time Post-Washout (Hours) | Vehicle (DMSO) % Viability | Non-Covalent Inhibitor % Viability | H3B-6545 % Viability |
| 24 | 100 ± 8.5 | 92 ± 7.1 | 55 ± 6.2 |
| 48 | 100 ± 9.1 | 98 ± 8.3 | 48 ± 5.5 |
| 72 | 100 ± 8.8 | 101 ± 9.0 | 45 ± 5.1 |
| Data are presented as mean % viability ± SD relative to the vehicle control. This is representative data intended for illustrative purposes. |
Conclusion
The provided protocols outline robust methods for evaluating the duration of action of H3B-6545. Due to its covalent mechanism of action, it is expected that H3B-6545 will demonstrate a prolonged and sustained inhibition of ERα signaling and cell proliferation long after the compound has been removed from the extracellular environment.[2] This contrasts sharply with non-covalent inhibitors, whose effects are expected to reverse quickly upon drug removal as the inhibitor-target equilibrium shifts.[4] These experiments are fundamental for characterizing the pharmacodynamic properties of covalent inhibitors and provide a strong rationale for their potential clinical advantages, such as less frequent dosing and sustained efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor alpha - Wikipedia [en.wikipedia.org]
- 6. Nonclinical pharmacokinetics and in vitro metabolism of H3B-6545, a novel selective ERα covalent antagonist (SERCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Validating the Target of H3B-6545 Hydrochloride using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 hydrochloride is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated potent antitumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2] It inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine 530, a residue within the ligand-binding domain of the receptor.[1][3][4] This unique mechanism of action makes H3B-6545 a promising therapeutic agent for patients with ER+ breast cancer, including those who have developed resistance to standard-of-care endocrine therapies.[1][4]
Target validation is a critical step in drug development to ensure that a compound's therapeutic effects are mediated through its intended molecular target. The CRISPR-Cas9 gene-editing technology offers a powerful and precise tool for validating drug targets by enabling the specific knockout of the gene encoding the target protein.[5][6] This application note provides a detailed protocol for utilizing CRISPR-Cas9 to validate ERα as the primary target of H3B-6545 in breast cancer cell lines.
Principle of the Assay
The core principle of this target validation strategy is to assess the impact of H3B-6545 on cellular viability in the presence and absence of its putative target, ERα. If H3B-6545's anti-proliferative effects are indeed mediated through ERα, then cells lacking a functional ERα (due to CRISPR-Cas9 mediated knockout of the ESR1 gene) should exhibit resistance to the compound compared to their wild-type counterparts.
Data Presentation
In Vitro Activity of H3B-6545
The following table summarizes the reported in vitro antiproliferative activity of H3B-6545 in various ER+ breast cancer cell lines, including those harboring wild-type and mutant ESR1.
| Cell Line | ESR1 Status | H3B-6545 GI₅₀ (nM) | Reference |
| MCF-7 | Wild-type | 0.3 - 0.4 | [1] |
| T47D | Wild-type | 5.2 | [1] |
| CAMA-1 | Wild-type | 0.2 | [1] |
| HCC1428 | Wild-type | 1.0 | [1] |
| BT483 | Wild-type | 0.5 | [1] |
| ST941 (PDX-derived) | Y537S mutant | Potent activity reported | [7] |
Clinical Efficacy of H3B-6545 (Phase I/II Data)
This table presents a summary of the clinical response to H3B-6545 in heavily pretreated patients with ER+, HER2- advanced breast cancer.
| Patient Population | Dosing | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
| All patients (n=33) | 300-450 mg QD | 3.0% | 33.3% | [4][8] |
| Patients with ESR1 mutations (n=12) | 450 mg QD | - | 66.7% | [4][8] |
| Response-evaluable patients at 450 mg (n=94) | 450 mg QD | 20.2% | 41.5% | [3] |
| Patients with clonal ESR1 Y537S mutation | 450 mg QD | 32.1% | - | [3] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ESR1 in Breast Cancer Cells
This protocol describes the generation of ESR1 knockout (KO) breast cancer cell lines (e.g., MCF-7) using a lentiviral CRISPR-Cas9 system.
Materials:
-
MCF-7 (or other ER+ breast cancer cell line)
-
LentiCRISPRv2 plasmid (co-expresses Cas9 and a single guide RNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Lipofectamine 3000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Polybrene
-
sgRNA oligonucleotides targeting ESR1 (designed using a tool like CHOPCHOP)
-
DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Western blot reagents (primary anti-ERα antibody, secondary antibody, etc.)
Procedure:
-
sgRNA Design and Cloning:
-
Design 2-3 unique sgRNAs targeting an early exon of the ESR1 gene.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the lentiCRISPRv2 vector according to the manufacturer's protocol.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-ESR1-sgRNA plasmid and packaging plasmids using Lipofectamine 3000.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of MCF-7 Cells:
-
Seed MCF-7 cells in a 6-well plate.
-
Transduce the cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the medium with fresh medium containing puromycin to select for transduced cells. The optimal puromycin concentration should be determined by a kill curve.
-
-
Validation of ESR1 Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the puromycin-resistant cells. Amplify the region of the ESR1 gene targeted by the sgRNA using PCR. Analyze the PCR products by Sanger sequencing to detect insertions and deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence of ERα protein expression in the knockout cell population compared to wild-type cells.
-
Protocol 2: Cell Viability Assay to Assess H3B-6545 Sensitivity
This protocol determines the effect of H3B-6545 on the viability of wild-type and ESR1-KO MCF-7 cells.
Materials:
-
Wild-type (WT) MCF-7 cells
-
ESR1-KO MCF-7 cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed both WT and ESR1-KO MCF-7 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of H3B-6545 in culture medium (e.g., from 0.01 nM to 10 µM). Include a DMSO-only control.
-
Remove the old medium from the plates and add the medium containing the different concentrations of H3B-6545 or DMSO.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the DMSO-treated control cells.
-
Plot the dose-response curves and calculate the GI₅₀ (concentration that causes 50% growth inhibition) values for both WT and ESR1-KO cell lines.
-
Visualizations
Signaling Pathway
Caption: Simplified ERα signaling pathway and the mechanism of action of H3B-6545.
Experimental Workflow
Caption: Experimental workflow for validating H3B-6545's target using CRISPR-Cas9.
Logical Relationship
Caption: Logical framework illustrating the hypothesis and expected outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas9 screen reveals a role of purine synthesis for estrogen receptor α activity and tamoxifen resistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of ERα Downstream Targets Following H3B-6545 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 is an orally bioavailable, selective estrogen receptor covalent antagonist (SERCA) that potently and irreversibly inhibits Estrogen Receptor alpha (ERα) activity.[1][2] It achieves this by covalently binding to a unique cysteine residue (C530) within the ERα ligand-binding domain, which is not present in other nuclear hormone receptors.[1][3] This mechanism allows H3B-6545 to effectively inactivate both wild-type and mutant forms of ERα, which are often implicated in the development and progression of ER-positive breast cancer.[4][5] Preclinical studies and clinical trials have demonstrated the anti-tumor activity of H3B-6545 in ER-positive, HER2-negative breast cancer models and patients.[4][5][6]
The inhibition of ERα by H3B-6545 is expected to modulate the expression of downstream target genes involved in cell proliferation and survival. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the protein expression of these downstream targets in tissue samples, providing valuable pharmacodynamic insights into the drug's mechanism of action. This document provides detailed protocols for the IHC analysis of key ERα downstream targets—Cyclin D1, pS2 (TFF1), and GREB1—as well as the proliferation marker Ki-67, following treatment with H3B-6545.
ERα Signaling Pathway and H3B-6545 Mechanism of Action
The following diagram illustrates the canonical ERα signaling pathway and the inhibitory effect of H3B-6545. In the absence of an antagonist, estrogen binds to ERα, leading to its dimerization and translocation to the nucleus. The activated receptor then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes like Cyclin D1, pS2, and GREB1, which promote cell proliferation. H3B-6545 covalently binds to ERα, preventing the conformational changes required for activation and subsequent gene transcription.
Expected Effects of H3B-6545 on ERα Downstream Targets
Treatment with H3B-6545 is anticipated to result in a dose-dependent decrease in the protein expression of ERα downstream targets. The following table summarizes hypothetical quantitative data based on the known potent antagonist activity of H3B-6545. This data represents a typical outcome from an in vivo preclinical study where tumor-bearing animals are treated with H3B-6545, and the tumors are subsequently analyzed by IHC. The expression levels are quantified using an H-score, which combines the percentage of positive cells and their staining intensity.
| Treatment Group | Dose (mg/kg) | Cyclin D1 (H-score) | pS2/TFF1 (H-score) | GREB1 (H-score) | Ki-67 (% positive nuclei) |
| Vehicle Control | 0 | 250 ± 25 | 220 ± 20 | 200 ± 18 | 40 ± 5 |
| H3B-6545 | 10 | 150 ± 20 | 130 ± 15 | 110 ± 12 | 25 ± 4 |
| H3B-6545 | 30 | 75 ± 10 | 60 ± 8 | 50 ± 7 | 10 ± 3 |
| H3B-6545 | 100 | 20 ± 5 | 15 ± 4 | 10 ± 3 | 2 ± 1 |
Data are presented as mean ± standard deviation and are hypothetical, representing expected outcomes.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for analyzing ERα downstream targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
References
- 1. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Ki67 in breast carcinoma and its association with clinicopathological parameters and luminal subtypes in a tertiary health care center - IP Arch Cytol Histopathol Res [achr.co.in]
- 4. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for H3B-6545 Hydrochloride: In Vivo Oral Gavage Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of H3B-6545 hydrochloride for in vivo oral gavage studies. H3B-6545 is a potent and selective covalent antagonist of both wild-type and mutant estrogen receptor alpha (ERα).[1][2] It is currently under investigation for the treatment of ER-positive breast cancer.[3][4] The following protocols are based on established preclinical methodologies to ensure consistent and effective delivery of the compound in animal models.
Physicochemical Properties and Solubility
Proper formulation of this compound is critical for its oral bioavailability and subsequent in vivo efficacy. The compound's solubility in common vehicles is a key consideration for preparing a homogenous and stable dosing solution.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₉F₄N₅O₂ · HCl | [5] |
| In Vitro Solubility (DMSO) | ~83.33 mg/mL (~137.95 mM) | [5] |
| In Vivo Formulation 1 Solubility | ≥ 2.08 mg/mL (3.44 mM) | [5] |
| In Vivo Formulation 2 Solubility | ≥ 2.08 mg/mL (3.44 mM) | [5] |
In Vivo Oral Gavage Formulation Protocols
Two recommended formulations for preparing this compound for oral gavage are detailed below. These formulations aim to produce a clear solution suitable for administration.
Formulation 1: PEG300 and Tween 80-Based Vehicle
This formulation utilizes a combination of co-solvents to achieve a clear solution of H3B-6545.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of H3B-6545 in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final dosing solution, sequentially add the components in the following order, ensuring complete mixing after each addition:
-
100 µL of the H3B-6545 DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween 80. Mix thoroughly.
-
450 µL of saline. Mix thoroughly to obtain a clear solution.[5]
-
Formulation 2: SBE-β-CD-Based Vehicle
This formulation uses a cyclodextrin-based vehicle, which can improve the solubility and stability of hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for up to one week.[5]
-
Prepare a stock solution of H3B-6545 in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final dosing solution, sequentially add the components in the following order, ensuring complete mixing after each addition:
-
100 µL of the H3B-6545 DMSO stock solution.
-
900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly to obtain a clear solution.[5]
-
Experimental Protocol: In Vivo Oral Gavage Administration in Mice
This protocol outlines the procedure for administering this compound by oral gavage to mice, based on preclinical studies.
Dosage and Administration: Preclinical studies in mouse xenograft models have utilized a range of once-daily oral doses of H3B-6545, from 1 mg/kg to 100 mg/kg, demonstrating anti-tumor activity.[6][7] The administration volume is typically 10 mL/kg of the animal's body weight.[7]
Procedure:
-
Animal Handling: Acclimatize the animals to the experimental conditions before the start of the study.
-
Dose Calculation: Calculate the required volume of the H3B-6545 formulation for each animal based on its most recent body weight.
-
Administration:
-
Gently restrain the mouse.
-
Insert a proper gauge oral gavage needle attached to a syringe containing the dosing solution into the esophagus.
-
Slowly dispense the solution into the stomach.
-
Carefully remove the gavage needle.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals throughout the study.
H3B-6545 Signaling Pathway
H3B-6545 is a selective ERα covalent antagonist (SERCA). It inactivates both wild-type and mutant ERα by targeting cysteine 530, thereby enforcing an antagonist conformation and inhibiting downstream signaling pathways that promote tumor growth in ER-positive breast cancers.[6][8]
Stability and Storage
This compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. When in a solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month. The product should be stored in a sealed container and protected from moisture.[5] The stability of prepared formulations should be determined empirically, though the SBE-β-CD vehicle is noted to be stable for at least one week at 4°C.[5]
References
- 1. Nonclinical pharmacokinetics and in vitro metabolism of H3B-6545, a novel selective ERα covalent antagonist (SERCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. H3 Biomedicine initiates dosing in Phase I trial of breast cancer drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. This compound | estrogen receptor covalent antagonist | CAS# 2052132-51-9 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Monitoring of H3B-6545 Hydrochloride Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3B-6545 hydrochloride is an orally bioavailable, selective estrogen receptor covalent antagonist (SERCA) designed to treat estrogen receptor-positive (ER+) breast cancer.[1][2] It inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to a unique cysteine residue (C530) within the ligand-binding domain.[1] This covalent modification enforces an antagonist conformation, thereby inhibiting ERα-mediated signaling pathways that drive tumor growth.[2] Monitoring the in vivo target engagement of H3B-6545 is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and predicting clinical efficacy.
These application notes provide detailed protocols for assessing the in vivo target engagement of H3B-6545 in preclinical models. The methodologies described herein cover both direct and indirect measures of target modulation.
Mechanism of Action and Signaling Pathway
H3B-6545 exerts its anti-tumor effects by disrupting the ERα signaling pathway. In ER+ breast cancer cells, estradiol (B170435) (E2) binds to ERα, leading to its dimerization and translocation to the nucleus. The activated ERα then binds to estrogen response elements (EREs) on DNA, recruiting co-regulators and initiating the transcription of genes involved in cell proliferation and survival. H3B-6545 covalently binds to ERα, preventing the conformational changes required for receptor activation and subsequent gene transcription.
Quantitative Data Summary
The following tables summarize preclinical in vivo data for H3B-6545, demonstrating its target engagement and anti-tumor activity.
Table 1: In Vivo Tumor Growth Inhibition of H3B-6545 in Xenograft Models
| Xenograft Model | ERα Status | H3B-6545 Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Comparator | Comparator TGI (%) | Reference |
| MCF-7 | Wild-type | 3 | 75 | Fulvestrant | 48 | [3] |
| ST1799 | Y537S Mutant | 100 | Regression | Tamoxifen / Fulvestrant | Stasis | [3] |
| ST941/HI/PBR | Wild-type (Palbociclib-resistant) | 100 | Significant Inhibition | Palbociclib / Abemaciclib | No meaningful suppression | [4] |
Table 2: Pharmacodynamic Effects of H3B-6545 in a MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | ERα Protein Levels (vs. Vehicle) | pS2 (TFF1) mRNA Levels (vs. Vehicle) | Ki67 Staining (% positive cells vs. Vehicle) | Reference |
| H3B-6545 | 10 | Significant Decrease | Significant Decrease | Significant Decrease | [5] |
| Fulvestrant | 5 (s.c., weekly) | Significant Decrease | Significant Decrease | Significant Decrease | [5] |
Experimental Protocols
Detailed methodologies for key experiments to monitor H3B-6545 target engagement in vivo are provided below.
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of H3B-6545 in a breast cancer xenograft model.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Female immunodeficient mice (e.g., athymic nude)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Comparator drug (e.g., fulvestrant)
-
Calipers
-
Analytical balance
Procedure:
-
Cell Culture and Implantation: Culture ER+ breast cancer cells under appropriate conditions. Implant cells subcutaneously into the flank of female immunodeficient mice.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at least twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., vehicle, H3B-6545 at various doses, comparator).
-
Drug Administration: Administer H3B-6545 orally once daily. Administer vehicle and comparator drugs according to their established routes and schedules.[3]
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the vehicle group reach a maximal size or after a predetermined treatment duration. At the endpoint, collect tumors and other tissues for pharmacodynamic analysis.[3]
Protocol 2: Immunohistochemistry for Ki67
This protocol describes the staining of the proliferation marker Ki67 in tumor tissue sections to assess the anti-proliferative effect of H3B-6545.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against Ki67
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to water.[6][7]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.[6][7]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking buffer.[6][7]
-
Primary Antibody Incubation: Incubate sections with the primary anti-Ki67 antibody at the recommended dilution overnight at 4°C.[6][7]
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Develop the signal using a DAB chromogen substrate and counterstain with hematoxylin.[6][7]
-
Imaging and Analysis: Mount coverslips and acquire images using a bright-field microscope. Quantify the percentage of Ki67-positive cells within the tumor.[8]
Protocol 3: Western Blot for ERα and Downstream Targets
This protocol is for assessing the levels of ERα and its downstream target proteins in tumor lysates.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against ERα, pS2 (TFF1), and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9][12]
-
Detection: Apply ECL substrate and detect the chemiluminescent signal using an imaging system.[9]
-
Analysis: Quantify band intensities and normalize to the loading control to determine relative protein expression.
Protocol 4: In Vivo ERα Occupancy Assessment using PET Imaging (Adapted General Protocol)
This protocol describes a general method for assessing ERα occupancy by H3B-6545 using positron emission tomography (PET) with the radiotracer [¹⁸F]Fluoroestradiol ([¹⁸F]FES). This is an adapted protocol as a specific one for H3B-6545 is not publicly available.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
[¹⁸F]FES (Cerianna™)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Baseline Scan: Anesthetize a tumor-bearing mouse and perform a baseline PET/CT scan after intravenous injection of [¹⁸F]FES.[13][14]
-
H3B-6545 Administration: Treat the mouse with a single dose or multiple doses of H3B-6545.
-
Follow-up Scan: At a specified time after H3B-6545 administration, re-anesthetize the mouse and perform a second [¹⁸F]FES PET/CT scan.[15][16]
-
Image Analysis: Quantify the uptake of [¹⁸F]FES in the tumor before and after H3B-6545 treatment. A reduction in [¹⁸F]FES uptake indicates displacement by H3B-6545 and thus, target engagement. Calculate the percentage of ERα occupancy.
Conclusion
The protocols and data presented in these application notes provide a framework for the in vivo evaluation of this compound. By employing these methodologies, researchers can effectively monitor target engagement, elucidate the mechanism of action, and guide the clinical development of this promising therapeutic agent for ER+ breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. cdn.origene.com [cdn.origene.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SE [thermofisher.com]
- 13. 18F-Fluoroestradiol PET Imaging of Activating Estrogen Receptor-α Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of estrogen expression of breast cancer using 18F-FES PET CT-A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 18F-FES Whole-Body Imaging Protocol for Evaluating Tumor Estrogen Receptor Status in Patients with Recurrent or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for H3B-6545 Hydrochloride in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of H3B-6545 hydrochloride, a first-in-class oral selective estrogen receptor covalent antagonist (SERCA), and its application in patient-derived xenograft (PDX) models for preclinical cancer research. Detailed protocols for utilizing H3B-6545 in PDX models are also provided.
Introduction to this compound
H3B-6545 is a potent and selective antagonist of estrogen receptor alpha (ERα).[1] It functions by covalently binding to a unique cysteine residue (C530) on both wild-type and mutant ERα, leading to its inactivation.[1][2][3] This mechanism of action makes H3B-6545 a promising therapeutic agent for ER-positive breast cancers, including those that have developed resistance to standard endocrine therapies through ERα mutations (e.g., Y537S).[4][5] Preclinical studies have demonstrated significant single-agent antitumor activity of H3B-6545 in various xenograft models, including those resistant to fulvestrant (B1683766) and palbociclib.[4][5]
Mechanism of Action: H3B-6545 Signaling Pathway
H3B-6545 disrupts the normal signaling pathway of estrogen receptor alpha. In ER-positive breast cancer, the binding of estrogen to ERα triggers a cascade of events leading to tumor cell proliferation. H3B-6545 intervenes by irreversibly binding to ERα, preventing its activation and subsequent downstream signaling.
Figure 1: Mechanism of action of H3B-6545 in ER-positive cancer cells.
Application of H3B-6545 in PDX Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are crucial for preclinical drug evaluation as they retain the characteristics of the original tumor.[6] H3B-6545 has shown significant efficacy in ERα-positive breast cancer PDX models, particularly those harboring mutations that confer resistance to other therapies.[4][5][7]
Efficacy Data in Preclinical Models
The following tables summarize the in vitro and in vivo efficacy of H3B-6545.
Table 1: In Vitro Growth Inhibition (GI₅₀) of H3B-6545 in ERα-Positive Breast Cancer Cell Lines [8]
| Cell Line | GI₅₀ (nM) |
| MCF7 | 0.3 - 0.4 |
| HCC1428 | 1.0 |
| BT483 | 0.5 |
| T47D | 5.2 |
| CAMA-1 | 0.2 |
Table 2: In Vivo Antitumor Activity of H3B-6545 in Xenograft Models [5]
| Model | Treatment | Dosage | Route | Schedule | Outcome |
| ERαWT MCF7 CDX | H3B-6545 | 1, 3, 10, 30 mg/kg | Oral | Once Daily | Dose-dependent tumor growth inhibition |
| ERαWT MCF7 CDX | Fulvestrant | 5 mg/mouse | Subcutaneous | Once Weekly | Tumor growth inhibition |
| ERαY537S ST2056 PDX | H3B-6545 | 100 mg/kg | Oral | Once Daily | Superior antitumor activity compared to fulvestrant |
| ERαY537S ST2056 PDX | Fulvestrant | 5 mg/mouse | Subcutaneous | Once Weekly | Antitumor activity |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for creating PDX models from fresh patient tumor tissue.[6][9][10][11]
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD scid gamma (NSG) mice)
-
Sterile processing medium (e.g., DMEM with antibiotics)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Tissue Acquisition: Collect fresh tumor tissue from patients under sterile conditions.
-
Tumor Processing: In a sterile environment, wash the tissue with processing medium and mince it into small fragments (approximately 1-3 mm³).
-
Implantation: Anesthetize the immunodeficient mouse. Implant the tumor fragments subcutaneously into the flank or orthotopically into the mammary fat pad.[11]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring with calipers 2-3 times per week.[6]
-
Passaging: Once tumors reach a specified size (e.g., 1000 mm³), they can be excised and passaged into new cohorts of mice for expansion.
Figure 2: General workflow for the establishment of PDX models.
Protocol 2: Efficacy Study of H3B-6545 in Established PDX Models
This protocol describes how to evaluate the antitumor activity of H3B-6545 in mice bearing established PDX tumors.[3][6]
Materials:
-
Cohort of mice with established PDX tumors (e.g., 100-200 mm³)
-
This compound
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers
Procedure:
-
Cohort Establishment: Once tumors reach the desired size range, randomize mice into treatment and control groups (typically 8-10 mice per group).[6]
-
Treatment Administration:
-
H3B-6545 Group: Administer H3B-6545 orally once daily at the desired dose (e.g., 10, 30, or 100 mg/kg).[5]
-
Control Group: Administer the vehicle control following the same schedule.
-
-
Tumor and Health Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[6]
-
Monitor the body weight and overall health of the mice daily.
-
-
Data Analysis: At the end of the study, compare the tumor growth between the H3B-6545-treated group and the control group to determine efficacy.
Clinical Trial Insights
Phase I and II clinical trials of H3B-6545 have been conducted in women with ER-positive, HER2-negative advanced or metastatic breast cancer.[4][12][13][14] The recommended Phase II dose has been established at 450 mg once daily.[13]
Table 3: Summary of Clinical Trial Data for H3B-6545 (450 mg QD)
| Population | Prior Therapies | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
| Heavily pretreated ER+, HER2- mBC | Median of 3 prior therapies | 16.4% | 39.7% | [15] |
| Japanese patients with ER+, HER2- mBC | Fulvestrant (78.8%), CDK4/6 inhibitors (72.7%) | 3.0% | 33.3% | [4][14] |
| Patients with mutant ESR1 | - | - | 66.7% | [14] |
These trials have shown that H3B-6545 has a manageable safety profile and demonstrates antitumor activity in heavily pretreated patients, including those with ESR1 mutations.[13][14][15]
Conclusion
This compound is a promising therapeutic agent for ER-positive breast cancer, with a unique covalent mechanism of action that is effective against both wild-type and mutant ERα. PDX models provide a robust platform for the preclinical evaluation of H3B-6545, allowing for the assessment of its efficacy in a setting that closely mimics the human disease. The protocols and data presented here serve as a valuable resource for researchers and drug development professionals working with H3B-6545 and other novel cancer therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Troubleshooting H3B-6545 hydrochloride insolubility in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H3B-6545 hydrochloride. The following information addresses common challenges related to the solubility of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous cell culture medium. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous solutions. The recommended primary solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with concentrations of ≥ 100 mg/mL (176.19 mM) being achievable.[1] For your final in vitro assay, this DMSO stock solution should be serially diluted in your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds and is often due to a phenomenon known as "solvent shock". Here are several strategies to mitigate this:
-
Pre-warm the medium: Add the this compound DMSO stock solution to cell culture medium that has been pre-warmed to 37°C.
-
Increase the rate of mixing: Gently vortex or pipette the medium immediately after adding the DMSO stock to facilitate rapid and uniform dispersion.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in your cell culture medium to reach the final desired concentration.
-
Reduce serum concentration: If your experimental design allows, temporarily reducing the serum concentration in the medium during compound addition can sometimes improve solubility.
-
Test solubility limits: Before a large-scale experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.
Q3: Are there alternative formulation strategies to improve the solubility of this compound for in vitro studies?
A3: Yes, for specific applications, co-solvent systems can be employed to increase the aqueous solubility of this compound. These are typically more relevant for in vivo studies but can be adapted for certain in vitro setups where DMSO is not desirable. It is important to include appropriate vehicle controls for any co-solvent system used.
Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent/Formulation | Achievable Concentration | Molar Concentration (approx.) |
| DMSO | ≥ 100 mg/mL | 176.19 mM |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL | 3.44 mM |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | 3.44 mM |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | 3.44 mM |
Data sourced from product information sheets.[1][2]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 604.04 g/mol ), add 165.5 µL of DMSO.
-
Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay using CellTiter-Glo®
This protocol outlines a general procedure for assessing the effect of this compound on the viability of ER-positive breast cancer cell lines (e.g., MCF7).
Materials:
-
ER-positive breast cancer cells (e.g., MCF7)
-
Complete cell culture medium
-
96-well opaque-walled tissue culture plates
-
This compound 10 mM stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the GI₅₀ value.
-
Visualizations
This compound Mechanism of Action
H3B-6545 is a selective estrogen receptor covalent antagonist (SERCA). It specifically targets and forms a covalent bond with cysteine 530 on the estrogen receptor alpha (ERα), thereby inactivating the receptor.[3] This prevents the downstream signaling that promotes the growth and survival of ERα-expressing cancer cells.
Caption: Mechanism of action of H3B-6545 as a SERCA.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a step-by-step guide to address precipitation issues during in vitro experiments.
Caption: Troubleshooting workflow for H3B-6545 HCl insolubility.
References
Identifying and minimizing off-target effects of H3B-6545 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for utilizing H3B-6545 hydrochloride in your research. H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that targets both wild-type and mutant estrogen receptor alpha (ERα).[1][2] This guide will help you identify and minimize potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of H3B-6545?
A1: H3B-6545 is a covalent antagonist of estrogen receptor alpha (ERα). It selectively binds to a cysteine residue (C530) in the ERα ligand-binding domain, leading to irreversible inactivation of the receptor.[3] This covalent modification prevents the recruitment of coactivators and suppresses ERα-mediated gene transcription, ultimately inhibiting the growth of ERα-positive cancer cells.[4]
Q2: What are the known on-target effects of H3B-6545?
A2: The primary on-target effect of H3B-6545 is the potent and selective inhibition of both wild-type and mutant ERα.[1] This leads to the suppression of ERα target gene expression and demonstrates significant anti-tumor activity in ERα-positive breast cancer models.[4]
Q3: What are the potential off-target effects of H3B-6545 observed in clinical trials?
A3: Clinical studies of H3B-6545 have reported several treatment-emergent adverse events (TEAEs) that may be indicative of off-target effects. The most common TEAEs include sinus bradycardia, diarrhea, nausea, fatigue, and anemia.[5] Other reported events include QT prolongation and rash.[5][6] It is important to monitor for these potential effects in your experimental systems.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use a structurally unrelated ERα antagonist: If a different ERα inhibitor produces the same phenotype, it is more likely an on-target effect.
-
Genetic knockdown/knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce or eliminate ERα expression. If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Dose-response analysis: Off-target effects often occur at higher concentrations. Correlate the effective concentration in your assay with the known on-target potency of H3B-6545.
-
Rescue experiments: If possible, introduce a mutated, drug-resistant version of ERα. If this rescues the phenotype, it confirms an on-target effect.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during your experiments with H3B-6545.
| Issue | Possible Cause | Suggested Solution |
| Unexpected Cell Toxicity | Off-target effects, incorrect dosage, or solvent toxicity. | 1. Perform a dose-response curve to find the lowest effective concentration. 2. Rule out solvent toxicity by including a vehicle-only control. 3. If toxicity persists, consider performing a kinome scan to identify potential off-target kinases. |
| Inconsistent Results | Cell line variability, experimental conditions. | 1. Ensure consistent cell culture conditions and passage numbers. 2. Test the compound in multiple ERα-positive cell lines to confirm the phenotype. |
| Lack of Expected Phenotype | Insufficient target engagement, compound degradation, or cellular resistance mechanisms. | 1. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). 2. Verify the concentration and stability of your H3B-6545 stock solution. 3. Investigate potential resistance pathways in your cell model. |
Data Presentation: Off-Target Profile
While specific quantitative data from a comprehensive kinome scan for H3B-6545 is not publicly available, preclinical studies have demonstrated its high selectivity for ERα and ERβ over other closely related nuclear hormone receptors.
Table 1: Selectivity of H3B-6545 against Nuclear Hormone Receptors
| Receptor | Activity |
| Estrogen Receptor α (ERα) | Potent Antagonist |
| Estrogen Receptor β (ERβ) | Potent Antagonist |
| Progesterone Receptor (PR) | No significant activity |
| Androgen Receptor (AR) | No significant activity |
| Glucocorticoid Receptor (GR) | No significant activity |
| Mineralocorticoid Receptor (MR) | No significant activity |
Source: Adapted from preclinical study data. Specific IC50/EC50 values are not publicly available.
Table 2: Example Kinome Scan Data Presentation (Hypothetical)
This table illustrates how data from a kinome scan would be presented. Note: This is a hypothetical representation as specific kinome scan data for H3B-6545 is not publicly available.
| Kinase | % Inhibition at 1 µM |
| ERα (On-target) | >95% |
| Kinase A | <10% |
| Kinase B | <5% |
| Kinase C | 15% |
| Kinase D | <10% |
Experimental Protocols
1. Kinase Selectivity Profiling (Kinome Scan)
Objective: To identify potential off-target kinase interactions of H3B-6545.
Methodology:
-
Compound Preparation: Prepare H3B-6545 at a concentration significantly higher than its on-target EC50 (e.g., 1 µM) in the appropriate assay buffer.
-
Kinase Panel: Utilize a commercial service that offers a broad panel of recombinant human kinases (e.g., Eurofins, Reaction Biology).
-
Assay: The assay is typically performed as a radiometric or fluorescence-based assay that measures the ability of H3B-6545 to inhibit the activity of each kinase in the panel.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. A significant inhibition (typically >50%) of a kinase other than ERα would indicate a potential off-target interaction.
2. Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of H3B-6545 with its target, ERα, in a cellular context.
Methodology:
-
Cell Treatment: Treat intact ERα-positive cells with this compound at various concentrations. Include a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a set time (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble ERα remaining in the supernatant at each temperature using Western blotting or other quantitative protein detection methods. An increase in the thermal stability of ERα in the presence of H3B-6545 indicates target engagement.
Visualizations
Caption: H3B-6545 covalently binds to ERα, preventing its function as a transcription factor.
Caption: A logical workflow to troubleshoot and distinguish between on- and off-target effects.
References
- 1. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. H3B-6545 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer | CoLab [colab.ws]
Optimizing H3B-6545 hydrochloride concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing H3B-6545 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective estrogen receptor covalent antagonist (SERCA).[1][2] It functions by irreversibly binding to cysteine 530 (C530) on both wild-type and mutant estrogen receptor alpha (ERα), thereby inactivating the receptor.[3][4] This covalent modification prevents the recruitment of coactivators and suppresses ERα activity, ultimately inhibiting the growth of ERα-positive cancer cells.[3][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[1] For in vitro experiments, stock solutions can be prepared in DMSO at concentrations such as 5 mM, 10 mM, or 20 mM.[1]
Q3: How should I store this compound solutions?
A3: Powdered this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] To maintain stability, avoid repeated freeze-thaw cycles.[1][6]
Q4: What are the typical effective concentrations of H3B-6545 in cell culture?
A4: The effective concentration of H3B-6545 can vary depending on the cell line. For example, the GI50 (concentration for 50% growth inhibition) has been reported to be in the low nanomolar range for several breast cancer cell lines.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Is H3B-6545 effective against mutant forms of ERα?
A5: Yes, a key feature of H3B-6545 is its ability to inactivate both wild-type and mutant forms of ERα.[7][8][9] This makes it a valuable tool for studying and potentially treating breast cancers that have developed resistance to other endocrine therapies due to ERα mutations.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in culture medium | The final concentration of DMSO is too high, or the compound's solubility limit in the medium is exceeded. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture plate. Perform a solubility test in your specific culture medium. |
| High variability between replicate wells | Uneven cell seeding, edge effects in the culture plate, or improper mixing of the compound. | Ensure a single-cell suspension before seeding and use a consistent seeding technique. To minimize edge effects, avoid using the outer wells of the plate for experimental data or fill them with sterile PBS. Ensure thorough but gentle mixing of the compound in the medium before and after adding it to the wells. |
| No observable effect at expected concentrations | The cell line may be insensitive to ERα antagonism. The compound may have degraded. | Confirm that your cell line expresses ERα and is dependent on estrogen signaling for proliferation. Verify the passage number of your cells, as characteristics can change over time. Use a fresh aliquot of H3B-6545 from proper storage conditions. Include a positive control (e.g., another known ER antagonist) to validate the experimental setup. |
| High levels of cell death even at low concentrations | The cell line is highly sensitive to the compound. Off-target effects at higher concentrations. Contamination of the cell culture. | Perform a wider dose-response curve, including lower concentrations, to determine the cytotoxic threshold. Ensure the observed cell death is specific to ERα inhibition by using an ERα-negative cell line as a negative control. Regularly check cell cultures for any signs of contamination. |
Data Presentation
Table 1: In Vitro Potency of H3B-6545 in ERα-Positive Breast Cancer Cell Lines
| Cell Line | GI50 (nM) |
| CAMA-1 | 0.2 |
| MCF7 | 0.3 - 0.4 |
| BT483 | 0.5 |
| HCC1428 | 1.0 |
| T47D | 5.2 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of H3B-6545 in a chosen cancer cell line.
Materials:
-
This compound
-
ERα-positive cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from low nanomolar to micromolar (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the H3B-6545 concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. This compound | estrogen receptor covalent antagonist | CAS# 2052132-51-9 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to H3B-6545 Hydrochloride In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments focused on acquired resistance to H3B-6545 hydrochloride.
Introduction to H3B-6545
H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA).[1][2] It inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to a unique cysteine residue (C530) in the ligand-binding domain.[1][3] This irreversible inhibition leads to the suppression of ERα activity and the proliferation of ERα-positive breast cancer cells.[1] H3B-6545 has demonstrated potent antitumor activity in preclinical models, including those with acquired resistance to other endocrine therapies like tamoxifen (B1202) and fulvestrant, and those harboring common ESR1 mutations (e.g., Y537S).[2][4][5]
Despite its efficacy, the development of acquired resistance is a potential challenge in the clinical setting. This guide provides in vitro strategies to model, understand, and potentially overcome resistance to H3B-6545.
Diagram: H3B-6545 Mechanism of Action
Troubleshooting Guide
This guide addresses common issues encountered when developing and characterizing H3B-6545 resistant cell lines in vitro.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to establish a resistant cell line population. | H3B-6545 concentration is too high: Leading to widespread cell death without the selection of resistant clones. | Start with a concentration around the IC50 of the parental cell line and gradually increase the concentration in small increments (e.g., 1.5-2 fold) as cells recover and resume proliferation. |
| Insufficient duration of drug exposure: Resistance development is a gradual process that can take several months. | Be patient and continue the selection process for an extended period (3-18 months is not uncommon for developing stable resistance). | |
| Parental cell line heterogeneity: The parental cell line may lack pre-existing clones with the potential to develop resistance. | Consider using a different ER-positive breast cancer cell line or a cell line known to have higher genomic instability. | |
| Resistant phenotype is unstable and lost upon drug withdrawal. | Resistance is adaptive and not due to stable genetic or epigenetic changes. | Maintain a low dose of H3B-6545 in the culture medium to sustain the selective pressure. |
| Contamination with parental cells. | Perform single-cell cloning to isolate a pure population of resistant cells. Regularly verify the resistant phenotype by comparing the IC50 to the parental line. | |
| No change in ESR1 sequence in resistant cells. | Resistance is mediated by mechanisms other than on-target mutations. | Investigate the activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK/ERK) via Western blot or phospho-kinase arrays. Perform RNA-sequencing to identify global changes in gene expression. |
| Epigenetic modifications are silencing or activating key genes. | Analyze changes in DNA methylation or histone modifications of genes in relevant pathways. | |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | Off-target effects of the assay reagent with H3B-6545. | Validate findings with a direct cell counting method (e.g., trypan blue exclusion) or a label-free real-time cell analysis system. |
| Covalent inhibitors can have time-dependent effects that may not be fully captured in standard endpoint assays. | For covalent inhibitors, consider kinetic or washout experiments to better assess the long-term impact on cell viability. | |
| Difficulty detecting changes in ERα protein levels or downstream targets by Western blot. | Poor antibody quality or inappropriate antibody concentration. | Validate antibodies using positive and negative controls. Titrate primary and secondary antibody concentrations to optimize signal-to-noise ratio. |
| Inefficient protein extraction or degradation. | Use lysis buffers containing protease and phosphatase inhibitors. Ensure proper sample handling and storage. | |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. Consider using immunoprecipitation to enrich for the target protein. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting cell line for developing H3B-6545 resistance in vitro?
A1: ER-positive breast cancer cell lines such as MCF-7, T47D, or CAMA-1 are suitable starting points.[1] These cell lines are well-characterized and known to be sensitive to ER-targeted therapies. It is advisable to choose a cell line with a known ESR1 mutational status (wild-type or mutant) depending on the specific research question.
Q2: What are the likely mechanisms of acquired resistance to H3B-6545?
A2: While H3B-6545 is designed to be effective against common ESR1 mutations that confer resistance to other endocrine therapies, potential mechanisms of acquired resistance may include:
-
Novel ESR1 mutations: Although H3B-6545 targets Cys530, it is conceivable that other mutations in the ligand-binding domain could alter the conformation of ERα, thereby reducing the binding affinity or reactivity of H3B-6545.[5]
-
Upregulation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative growth factor receptor pathways, such as the PI3K/AKT/mTOR or MAPK/ERK pathways, which can promote cell survival and proliferation independently of ERα signaling.
-
Loss of ERα expression: Although less common, some resistant cells may downregulate or completely lose ERα expression, rendering them insensitive to ER-targeted therapies.
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could potentially reduce the intracellular concentration of H3B-6545.
Diagram: Potential Resistance Pathways
Q3: How can I confirm that my cell line is truly resistant to H3B-6545?
A3: Resistance can be confirmed by:
-
Determining the half-maximal inhibitory concentration (IC50): Perform a dose-response curve using a cell viability assay (e.g., CellTiter-Glo®, crystal violet, or direct cell counting) on both the parental and putative resistant cell lines. A significant rightward shift in the IC50 value for the resistant line indicates reduced sensitivity.
-
Clonogenic survival assay: This long-term assay assesses the ability of single cells to form colonies in the presence of the drug, providing a robust measure of resistance.
-
Western blot analysis: Confirm that H3B-6545 is less effective at inhibiting ERα signaling in the resistant line by examining the phosphorylation of downstream targets or the expression of ER-regulated genes (e.g., pS2/TFF1, GREB1).
Q4: What are the key differences in experimental design when working with a covalent inhibitor like H3B-6545 compared to a reversible inhibitor?
A4: The irreversible nature of H3B-6545's binding requires special consideration:
-
Washout experiments: To confirm covalent target engagement, you can treat cells with H3B-6545 for a defined period, wash the drug away, and then monitor the duration of target inhibition and the effect on cell proliferation. In contrast to a reversible inhibitor, the effects of a covalent inhibitor should persist long after its removal from the culture medium.
-
Time-dependent inhibition: The inhibitory effect of a covalent inhibitor is often time-dependent. It is important to assess target engagement and cellular effects at various time points after drug addition.
-
Target occupancy assays: Techniques like mass spectrometry-based proteomics can be used to directly measure the extent of covalent modification of ERα at Cys530.
Experimental Protocols
Protocol 1: Generation of H3B-6545-Resistant Cell Lines
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the IC50 of the parental cell line: Perform a dose-response experiment to determine the concentration of H3B-6545 that inhibits cell growth by 50%.
-
Initial drug treatment: Seed parental cells in a T-25 flask and treat with H3B-6545 at a concentration equal to the IC50.
-
Monitor and maintain cultures: Observe the cells daily. Initially, a significant number of cells will die. Replace the medium with fresh, drug-containing medium every 3-4 days.
-
Dose escalation: Once the cells recover and reach approximately 70-80% confluency, passage them and increase the H3B-6545 concentration by 1.5- to 2-fold.
-
Repeat dose escalation: Continue this process of gradual dose escalation as the cells adapt and become resistant to the current drug concentration. This process can take several months.
-
Establishment of a stable resistant line: Once the cells are consistently proliferating in a high concentration of H3B-6545 (e.g., 10-20 times the parental IC50), the resistant line is considered established.
-
Characterization and banking: Characterize the resistant phenotype by re-determining the IC50 and comparing it to the parental line. Cryopreserve aliquots of the resistant cells at a low passage number.
Diagram: Workflow for Generating Resistant Cell Lines
Protocol 2: Western Blot Analysis of ERα Signaling
Materials:
-
Parental and H3B-6545-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-phospho-AKT, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell treatment and lysis: Seed parental and resistant cells. Treat with various concentrations of H3B-6545 for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and antibody incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Secondary antibody and detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.
-
Imaging and analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).
This technical support guide provides a starting point for investigating acquired resistance to H3B-6545 in vitro. Successful research in this area will contribute to a better understanding of how to overcome resistance to this promising new therapy.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Generation of resistant cell lines [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. 7232 Direct m6A mRNA-Seq in Endocrine- Resistant and Sensitive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Proteins Responsible for Resistance to Three Chemotherapy Drugs in Breast Cancer Cells Using Proteomics and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
H3B-6545 Hydrochloride: A Technical Guide to Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and best practices for storing and handling H3B-6545 hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal stability, the solid form of this compound should be stored in a sealed container, protected from moisture. Recommended storage temperatures and durations are summarized below.
Table 1: Recommended Storage Conditions for Solid this compound
| Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Q2: What are the recommended storage conditions for this compound in solvent?
Stock solutions of this compound should be stored at low temperatures to maintain stability. It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Q3: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is highly soluble in DMSO at concentrations of approximately 83.33 mg/mL. For in vivo studies, specific formulations are required.
Table 3: Solubility of this compound
| Solvent/Formulation | Solubility |
| DMSO | ~83.33 mg/mL |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL |
Q4: How should I handle this compound to ensure its stability?
To maintain the integrity of this compound, it is important to:
-
Avoid Moisture: Store the solid compound and solutions in tightly sealed containers.
-
Prevent Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature changes.
-
Protect from Light: While specific photostability data is limited, it is good practice to store the compound and its solutions protected from light, especially for long-term storage.
Troubleshooting Guide
Problem: I am observing variable or inconsistent results in my experiments.
Possible Cause: This could be due to the degradation of this compound.
Solutions:
-
Verify Storage Conditions: Ensure that the compound and its solutions have been stored according to the recommended guidelines (see Tables 1 and 2).
-
Check Handling Procedures: Confirm that aliquoting and protection from moisture and light have been consistently applied.
-
Prepare Fresh Solutions: If there is any doubt about the stability of a stock solution, it is best to prepare a fresh batch from the solid compound. For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[1]
-
Perform a Stability Test: If variability persists, consider performing a simple stability test by comparing the activity of a freshly prepared solution with an older stock solution.
Experimental Protocols
While specific stability data for this compound in various laboratory conditions is not extensively published, the following are generalized protocols based on standard pharmaceutical testing guidelines that can be adapted to assess its stability in your specific experimental setup.
Protocol 1: Assessing Solution Stability in a Specific Solvent
This protocol outlines a method to determine the stability of this compound in a chosen solvent over time at a specific temperature.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Aliquoting: Distribute the solution into multiple, tightly sealed, light-protected vials.
-
Storage: Store the vials at the desired temperature (e.g., room temperature, 4°C, -20°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial for analysis.
-
Quantification: Analyze the concentration of this compound remaining in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS). A study has described an LC-MS/MS assay for the determination of H3B-6545 in dog plasma, which could be adapted for in vitro samples.[1]
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.
Protocol 2: General Photostability Assessment
This protocol is a simplified approach based on the ICH Q1B guideline for photostability testing and can be used to evaluate the sensitivity of this compound to light.
Methodology:
-
Sample Preparation:
-
Solid State: Place a thin layer of this compound powder in a chemically inert, transparent container.
-
Solution State: Prepare a solution of this compound in a relevant solvent in a chemically inert, transparent container.
-
-
Control Sample: Prepare an identical set of samples but wrap them in aluminum foil to protect them from light. These will serve as dark controls.
-
Light Exposure: Expose the uncovered samples to a light source that provides both visible and UV light. A commercially available photostability chamber is ideal. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for degradation. This can be done by a suitable analytical method like HPLC to quantify the parent compound and detect any degradation products.
-
Comparison: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.
Signaling Pathway
H3B-6545 is a selective estrogen receptor covalent antagonist (SERCA). It functions by irreversibly binding to both wild-type and mutant estrogen receptor alpha (ERα), thereby inhibiting its activity. This leads to the downstream suppression of estrogen-mediated cell proliferation and survival in ER-positive cancer cells.
References
Technical Support Center: H3B-6545 Hydrochloride Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing H3B-6545 hydrochloride in animal models. The information is intended to assist in the management of potential side effects and to ensure the welfare of research animals while maintaining experimental integrity.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with H3B-6545, with a focus on monitoring and initial management steps.
Issue 1: Significant Body Weight Loss
-
Question: My animals are losing weight after H3B-6545 administration. What should I do?
-
Answer: Body weight is a critical indicator of animal health. Preclinical studies with H3B-6545 in xenograft models have established a humane endpoint of approximately 20% body weight loss.[1] It is crucial to monitor animal body weight daily.[1]
-
Immediate Actions:
-
Increase the frequency of monitoring for any animal exhibiting a weight loss of 10-15%.
-
Provide supportive care, such as nutritional supplements and hydration, as recommended by your institution's veterinary staff.
-
If an animal's weight loss approaches 20%, it should be euthanized to prevent suffering, in line with established preclinical protocols.[1]
-
-
Troubleshooting:
-
Dose Reduction: Consider a dose reduction for the entire cohort if significant weight loss is observed in multiple animals. Efficacious antitumor activity with H3B-6545 has been observed at doses well below the maximum tolerated dose in mice.
-
Vehicle Control: Ensure that animals in the vehicle control group are not experiencing weight loss, to rule out issues with the vehicle or experimental procedures.
-
-
Issue 2: Dermatological Reactions
-
Question: I've observed a rash or skin irritation on animals treated with H3B-6545. How should this be managed?
-
Answer: While not extensively reported in preclinical literature, skin rashes have been noted in clinical trials of H3B-6545. Proactive monitoring and management are essential.
-
Monitoring:
-
Conduct daily visual inspections of the skin, paying close attention to areas with less fur.
-
Document any observed abnormalities, using a scoring system to grade the severity of the rash (e.g., based on size, redness, and presence of lesions).
-
-
Management:
-
For mild, localized rashes, consult with veterinary staff about the potential use of topical emollients to soothe the skin.
-
If the rash is severe, persistent, or accompanied by other signs of distress, a consultation with the veterinary staff is mandatory. This may necessitate a dose reduction or cessation for the affected animal.
-
Ensure the animal's environment is clean and dry to prevent secondary infections.
-
-
Issue 3: Cardiovascular Abnormalities
-
Question: Clinical data for H3B-6545 suggests potential cardiovascular side effects like sinus bradycardia and QT prolongation. How can I monitor for these in my animal models?
-
Answer: Monitoring cardiovascular parameters in small animal models requires specialized equipment and expertise.
-
Monitoring Protocols:
-
Electrocardiography (ECG): For detailed assessment of heart rate and rhythm, including QT interval, ECG monitoring is the gold standard. This can be performed in anesthetized animals or, for continuous monitoring, via implantable telemetry devices in conscious, freely moving animals.
-
Echocardiography: To assess cardiac function, including ejection fraction, echocardiography can be employed. This provides a non-invasive way to detect functional changes in the heart.
-
-
Intervention:
-
If significant bradycardia or QT prolongation is detected, it is a serious adverse event. The first step is to consult with the institution's veterinarian and the Institutional Animal Care and Use Committee (IACUC).
-
Depending on the severity and the goals of the study, a decision may be made to reduce the dose, temporarily halt dosing, or euthanize the animal.
-
-
Issue 4: Hematological Abnormalities
-
Question: Anemia has been reported as a side effect in human trials. What is the protocol for monitoring hematological parameters in my rodent studies?
-
Answer: Regular blood sampling and analysis are necessary to monitor for hematological changes.
-
Monitoring Protocol:
-
Establish a baseline complete blood count (CBC) for each animal before the start of the study.
-
Collect blood samples at regular intervals throughout the study. The frequency will depend on the study duration and the expected onset of any effects.
-
The volume of blood collected should be minimized and adhere to institutional guidelines to avoid inducing anemia through sampling.
-
-
Management:
-
A significant decrease in red blood cell count, hemoglobin, or hematocrit is indicative of anemia.
-
Consult with veterinary staff for guidance on supportive care if anemia is detected.
-
Evaluate the dose of H3B-6545 and consider a dose reduction if anemia is a widespread issue in the treatment group.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of H3B-6545?
A1: H3B-6545 is a first-in-class oral selective ERα covalent antagonist (SERCA). It inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine 530, thereby enforcing an antagonist conformation.
Q2: What are the recommended doses of H3B-6545 in mouse xenograft models?
A2: Efficacious doses in mouse xenograft models have been reported to be in the range of 30-100 mg/kg, administered orally once daily.[2] However, the optimal dose may vary depending on the specific model and experimental goals. It is advisable to perform a dose-ranging study to determine the optimal dose for your model.
Q3: What are the signs of general toxicity I should monitor for in my animals?
A3: In addition to the specific side effects mentioned above, general signs of toxicity include changes in behavior (lethargy, social isolation), posture (hunching), coat condition (piloerection), and changes in food and water intake. Daily clinical observation is paramount.
Q4: When should I report an adverse event to the Institutional Animal Care and Use Committee (IACUC)?
A4: Any unexpected adverse event that negatively impacts the health or welfare of an animal, or a higher than expected incidence of an anticipated adverse event, should be promptly reported to your institution's IACUC and veterinary staff. This includes significant weight loss, severe skin reactions, and any signs of cardiovascular distress.
Quantitative Data Summary
Table 1: Preclinical Tolerability of H3B-6545 in Mouse Xenograft Models
| Parameter | Observation | Source |
| General Tolerability | Doses up to 100 mg/kg/day orally were well tolerated. | [1] |
| Body Weight | Humane endpoint defined as ≥20% loss of initial body weight. | [1] |
Experimental Protocols
Protocol 1: General Health and Body Weight Monitoring
-
Frequency: Animals should be observed daily for clinical signs of toxicity. Body weight should be measured and recorded daily.[1]
-
Clinical Observations: Record any changes in posture, activity, coat condition, and behavior.
-
Body Weight Analysis: Calculate the percentage change in body weight from the baseline measurement taken at the start of the study.
-
Intervention Threshold: If an animal's body weight loss exceeds 15%, increase monitoring frequency and consult with veterinary staff. If weight loss reaches 20%, the animal should be euthanized.[1]
Protocol 2: Hematological Monitoring in Mice
-
Baseline Sample: Prior to the first dose of H3B-6545, collect a baseline blood sample for a complete blood count (CBC).
-
Blood Collection: Collect subsequent blood samples via an appropriate method (e.g., submandibular or saphenous vein) at predetermined intervals. The volume of blood collected should not exceed institutional guidelines for serial sampling.
-
Analysis: Analyze the blood samples for key hematological parameters, including red blood cell count, hemoglobin, hematocrit, white blood cell count, and platelet count.
-
Data Evaluation: Compare the results from treated animals to those of the vehicle control group and to the baseline values.
Visualizations
Caption: H3B-6545 covalently binds to and inactivates ERα, preventing its activation by estrogen and subsequent gene transcription.
Caption: A typical workflow for an in vivo efficacy study using H3B-6545 in a xenograft model.
Caption: A decision-making flowchart for managing adverse events in animal studies.
References
Interpreting unexpected results in H3B-6545 hydrochloride experiments
Welcome to the technical support center for H3B-6545 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and navigating challenges during experiments with this first-in-class selective ERα covalent antagonist (SERCA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: H3B-6545 is an orally available, selective and covalent antagonist of estrogen receptor alpha (ERα).[1] It functions by selectively binding to a unique cysteine residue (C530) within the ERα protein.[2] This covalent and irreversible binding inactivates both wild-type and mutant forms of ERα, thereby inhibiting the growth and survival of ERα-expressing cancer cells.[1][3] This mechanism is distinct from selective estrogen receptor degraders (SERDs) as it enforces a unique antagonist conformation rather than primarily inducing receptor degradation.[4]
Q2: In which cancer models has H3B-6545 shown efficacy?
A2: H3B-6545 has demonstrated significant single-agent antitumor activity in preclinical xenograft models of ERα wild-type (ERαWT) and ERα mutant (ERαMUT) breast cancer.[4][5] Notably, it has shown superior efficacy compared to fulvestrant (B1683766) in models with ERα Y537S mutations and in tumor models resistant to both palbociclib (B1678290) and fulvestrant.[4][5] In clinical trials, H3B-6545 has shown meaningful antitumor activity in heavily pretreated patients with ER-positive, HER2-negative advanced breast cancer, with notable activity in patients with ESR1 mutations.[4][6]
Q3: What are the common adverse events observed in clinical trials with H3B-6545?
A3: In clinical studies, the most frequently reported adverse events associated with H3B-6545 treatment include sinus bradycardia, nausea, diarrhea, fatigue, and anemia.[7][8] Rash and QT interval prolongation have also been observed.[4][6] It is noteworthy that in one study, the prophylactic use of antihistamines did not appear to reduce the incidence of rash.[4][7]
Troubleshooting Guides for Unexpected Experimental Results
Scenario 1: Reduced or No Compound Activity in Cell-Based Assays
Q: I'm not observing the expected level of cytotoxicity or inhibition of proliferation in my ER-positive breast cancer cell lines (e.g., MCF-7) treated with H3B-6545. What could be the issue?
A: Several factors could contribute to a lack of activity in cell-based assays. Consider the following troubleshooting steps:
-
Cell Line Integrity:
-
ERα Expression: Confirm the ERα expression status of your cell line. Prolonged culture or high passage numbers can sometimes lead to altered protein expression. It is advisable to periodically verify ERα levels via Western blot or qPCR.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to treatments.[9][10] Regularly test your cell cultures for mycoplasma.
-
-
Compound Stability and Handling:
-
Solubility: this compound may have specific solubility requirements. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture media. Precipitation of the compound will lead to a lower effective concentration.
-
Storage: Verify that the compound has been stored under the recommended conditions to prevent degradation.
-
-
Experimental Protocol:
-
Assay Duration: As a covalent inhibitor, the onset of H3B-6545's effect may differ from non-covalent inhibitors. Consider extending the treatment duration to ensure sufficient time for target engagement and downstream effects.
-
Serum Concentration: The presence of estrogen in fetal bovine serum (FBS) can compete with H3B-6545 for binding to ERα. For sensitive experiments, consider using charcoal-stripped FBS to reduce the levels of endogenous steroids.
-
Scenario 2: Unexpected Toxicity in ER-Negative Control Cells
Q: I'm observing cytotoxicity in my ER-negative control cell line (e.g., MDA-MB-231) at high concentrations of H3B-6545. Is this indicative of off-target effects?
A: While H3B-6545 is highly selective for ERα, off-target effects can occur, particularly at high concentrations. Here’s how to approach this observation:
-
Confirm ERα Status: First, re-verify that your control cell line is indeed ERα-negative by Western blot.
-
Dose-Response Analysis: Perform a detailed dose-response curve in both your ER-positive and ER-negative cell lines. A significant rightward shift in the IC50 value for the ER-negative line compared to the ER-positive line would suggest that the observed toxicity is an off-target effect that occurs at concentrations well above those required for on-target ERα inhibition.
-
Alternative Control Lines: Test the compound in other ER-negative breast cancer cell lines to see if the effect is consistent.
-
Assay-Specific Artifacts: Certain assay reagents can interfere with test compounds. For example, in MTT assays, some compounds can directly reduce the tetrazolium salt, leading to a false-positive signal. Consider using an alternative cytotoxicity assay, such as CellTiter-Glo®, which measures ATP levels.[9]
Scenario 3: Inconsistent ERα Degradation or Target Engagement
Q: My Western blot results show variable levels of ERα protein after H3B-6545 treatment, and it's not a consistent degradation pattern. Why might this be?
A: H3B-6545's primary mechanism is covalent antagonism, not degradation.[4] Therefore, a lack of consistent ERα degradation is expected. The primary goal should be to measure the inhibition of ERα signaling.
-
Measure Downstream Signaling: Instead of focusing solely on ERα protein levels, assess the expression of well-established ERα target genes (e.g., PGR, GREB1, TFF1) via qPCR. A significant reduction in the expression of these genes will confirm target engagement and inhibition of ERα transcriptional activity.
-
Phospho-Protein Analysis: Analyze the phosphorylation status of proteins in pathways downstream of ERα to assess the inhibition of signaling.
-
Covalent Binding Assays: To directly measure target engagement, more specialized assays may be required, such as competitive binding assays with a fluorescently labeled estrogen or mass spectrometry-based approaches to detect the covalent modification of Cysteine 530.
Data Presentation
Table 1: Summary of Common Adverse Events (AEs) from Clinical Trials
| Adverse Event | Frequency (Any Grade) | Frequency (Grade ≥3) | Reference |
| Sinus Bradycardia | 44.4% - 93.9% | 0% | [4][7][8] |
| Nausea | 45.7% | 2.0% | [6][8] |
| Diarrhea | 41.1% | 1.3% | [6][8] |
| Anemia | ~19% (Grade ≥2) | 15.2% | [4][6] |
| Fatigue | ~16% (Grade ≥2) | 1 of 151 patients | [6][8] |
| Rash Maculopapular | 26.7% - 66.7% | 4 of 15 patients | [4] |
| QT Prolongation | 9.9% - 54.5% | 3.3% | [7][8] |
Note: Frequencies are compiled from different studies and patient populations and should be interpreted accordingly.
Table 2: In Vitro Potency of H3B-6545 in ERα-Positive Breast Cancer Cell Lines
| Cell Line | GI₅₀ (nM) | Reference |
| MCF7 | 0.3 - 0.4 | [11] |
| HCC1428 | 1.0 | [11] |
| BT483 | 0.5 | [11] |
| T47D | 5.2 | [11] |
| CAMA-1 | 0.2 | [11] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7 for ER-positive, MDA-MB-231 for ER-negative) in a 96-well, opaque-walled plate at a pre-determined optimal density. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of H3B-6545. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-120 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI₅₀ value.
Protocol 2: Western Blot for ERα Expression
-
Cell Lysis: After treatment with H3B-6545 for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.
Mandatory Visualizations
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: H3B-6545 Hydrochloride in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using H3B-6545 hydrochloride in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, selective estrogen receptor alpha (ERα) covalent antagonist (SERCA).[1][2][3] It works by selectively and covalently binding to a unique cysteine residue (C530) within the ERα protein.[1][4] This irreversible binding inactivates both wild-type and mutant forms of ERα, thereby inhibiting the growth and survival of ERα-expressing cancer cells.[1][2][5] ERα is a key transcription factor that is often overexpressed or mutated in various cancers, playing a crucial role in tumor cell proliferation.[1]
Q2: In which cell lines is H3B-6545 active?
H3B-6545 has shown potent activity in suppressing the proliferation of various ERα-positive breast cancer cell lines.[2] The reported growth inhibition (GI₅₀) values are in the nanomolar range for several cell lines.[2]
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[2][6] It is recommended to use freshly opened, high-quality DMSO as the compound is hygroscopic.[2] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[6] Once dissolved, the stock solution should be aliquoted and stored at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[6][7]
Q4: What is the recommended concentration range for H3B-6545 in a cell viability assay?
The optimal concentration range for H3B-6545 will depend on the specific cell line and the duration of the treatment. Based on the reported GI₅₀ values, a starting range of 0.1 nM to 100 nM would be appropriate for most sensitive cell lines. A wider range, up to 1 µM or higher, may be necessary for less sensitive lines or to establish a full dose-response curve.
Troubleshooting Guide
Issue 1: Higher than Expected IC₅₀/GI₅₀ Values or Lack of Response
| Possible Cause | Troubleshooting Step |
| Compound Instability/Degradation | - Prepare fresh working solutions from a new aliquot of the DMSO stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.[7] - Ensure proper storage of both the solid compound and stock solutions.[6] |
| Poor Solubility in Media | - Although soluble in DMSO, H3B-6545 may precipitate when diluted into aqueous culture media. - Visually inspect the media for any precipitate after adding the compound. - Consider using a lower final DMSO concentration in your assay. |
| Suboptimal Cell Health | - Ensure cells are in the logarithmic growth phase at the time of treatment. - Regularly check for and address any potential cell culture contamination.[8] - Maintain consistent cell seeding density across all wells.[9] |
| Incorrect Assay Incubation Time | - The covalent binding of H3B-6545 may require a longer incubation time to exert its maximal effect compared to non-covalent inhibitors. - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Ensure the cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting.[9] - Use a calibrated multichannel pipette for seeding cells. |
| Edge Effects | - Minimize evaporation from the outer wells of the plate by filling the peripheral wells with sterile PBS or media without cells. - Ensure proper humidification of the incubator. |
| Compound Precipitation | - As mentioned above, ensure the compound is fully dissolved in the culture medium. Precipitates can lead to inconsistent dosing in different wells. |
Issue 3: Assay Interference
| Possible Cause | Troubleshooting Step |
| Compound Interference with Assay Reagents | - H3B-6545, like other chemical compounds, could potentially interact with the assay reagents.[9] - Run a "compound-only" control (compound in cell-free media) to check for any direct reaction with the viability assay reagents (e.g., reduction of MTT, inhibition of luciferase).[9] |
| Media Components Affecting Readout | - Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays like MTT.[9] Consider using phenol red-free media for the assay. |
| Compound's Intrinsic Properties | - If using a fluorescence-based assay, check for any autofluorescence of H3B-6545 at the excitation and emission wavelengths of your assay. - For colorimetric assays, assess if the compound itself has any color that might interfere with the absorbance reading. |
Quantitative Data
Table 1: H3B-6545 Growth Inhibition (GI₅₀) in ERα-Positive Breast Cancer Cell Lines
| Cell Line | GI₅₀ (nM) |
| MCF7 | 0.3 - 0.4 |
| CAMA-1 | 0.2 |
| BT483 | 0.5 |
| HCC1428 | 1.0 |
| T47D | 5.2 |
| Data sourced from MedchemExpress.[2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Tetrazolium-Based Assay (e.g., MTT)
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and determine their viability using a method like trypan blue exclusion.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical final DMSO concentration should be ≤ 0.5%.
-
Include "vehicle-only" (e.g., 0.5% DMSO) and "media-only" (no cells) controls.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of H3B-6545 or controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media-only" wells from all other readings.
-
Normalize the data to the "vehicle-only" control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the H3B-6545 concentration and fit a dose-response curve to determine the GI₅₀ value.
-
Visualizations
Caption: H3B-6545 covalently inactivates ERα, blocking its signaling and inhibiting cell proliferation.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonclinical pharmacokinetics and in vitro metabolism of H3B-6545, a novel selective ERα covalent antagonist (SERCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | estrogen receptor covalent antagonist | CAS# 2052132-51-9 | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing H3B-6545 Hydrochloride and Palbociclib Combination Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the combination of H3B-6545 hydrochloride and palbociclib (B1678290).
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments.
Issue 1: Higher-Than-Expected Cell Viability in Combination Treatment
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentrations | - Confirm the IC50 values of both H3B-6545 and palbociclib in your specific cell line (see Table 1 for reference values). - Perform a dose-response matrix experiment to identify synergistic concentrations. |
| Drug Instability or Degradation | - Prepare fresh stock solutions of both drugs for each experiment. H3B-6545 is typically dissolved in DMSO. - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot and store at -20°C or -80°C. |
| Cell Seeding Density | - Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Overly confluent cells may be less sensitive to cell cycle inhibitors. |
| Assay Type Interference | - For CDK4/6 inhibitors like palbociclib, ATP-based viability assays (e.g., CellTiter-Glo®) can be misleading. G1-arrested cells may increase in size and ATP content, masking the anti-proliferative effect. - Use a DNA-based proliferation assay (e.g., CyQUANT®) or direct cell counting to measure the effect on cell number. |
| Drug Efflux | - Some cancer cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce intracellular drug concentrations. - If suspected, consider using a cell line with lower efflux pump expression or co-administering a known efflux pump inhibitor as a positive control. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding and confluency at the time of treatment. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like drug stock solutions in DMSO. |
| Edge Effects in Microplates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS. |
| Incomplete Drug Solubilization | - Ensure H3B-6545 and palbociclib are fully dissolved in the solvent (typically DMSO) before further dilution in culture medium. |
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for H3B-6545 and palbociclib?
A1: H3B-6545 is a first-in-class oral Selective ERα Covalent Antagonist (SERCA). It inactivates both wild-type and mutant estrogen receptor-alpha (ERα) by covalently binding to cysteine 530, which blocks ERα signaling.[1] Palbociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[2][3][4] By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and inhibition of cell proliferation.[2][3][5]
Q2: What is the rationale for combining H3B-6545 and palbociclib?
A2: In ER-positive breast cancer, ER signaling often drives the expression of Cyclin D, a key activator of CDK4/6. Therefore, simultaneously blocking both the ER pathway with H3B-6545 and the CDK4/6 pathway with palbociclib can lead to a more potent and durable anti-tumor response. Preclinical studies have shown that H3B-6545 has activity in palbociclib-sensitive and -resistant models.[6] A Phase 1b clinical trial (NCT04288089) has evaluated this combination in patients with ER+/HER2- metastatic breast cancer, demonstrating preliminary anti-tumor activity.[1][7]
Q3: Which cancer cell lines are suitable for in vitro studies of this combination?
A3: ER-positive breast cancer cell lines are the most relevant. Commonly used models include:
-
MCF-7: ER-positive, HER2-negative, wild-type ESR1.
-
T-47D: ER-positive, HER2-negative, contains an ESR1 mutation.
-
BT-474: ER-positive, HER2-positive.
-
CAMA-1: ER-positive breast cancer cell line.[7]
Q4: What are the typical in vitro concentrations to use for these drugs?
A4: The optimal concentrations will vary between cell lines. It is recommended to first determine the IC50 of each drug individually in your cell line of interest. See Table 1 for published IC50 values. For combination studies, a dose-response matrix is the best approach to identify synergistic, additive, or antagonistic interactions.
Q5: How should I prepare and store H3B-6545 and palbociclib?
A5: Both compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For H3B-6545, a stock solution in DMSO can be stored at -20°C.[8] Palbociclib is also soluble in DMSO. It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Data Presentation
Table 1: Reported IC50 and GI50 Values for H3B-6545 and Palbociclib in Breast Cancer Cell Lines
| Drug | Cell Line | Receptor Status | IC50 / GI50 (nM) | Reference |
| H3B-6545 | MCF-7 | ER+/HER2- | 0.3 - 0.4 | [7] |
| T-47D | ER+/HER2- | 5.2 | [7] | |
| CAMA-1 | ER+ | 0.2 | [7] | |
| HCC1428 | ER+ | 1.0 | [7] | |
| BT483 | ER+ | 0.5 | [7] | |
| Palbociclib | MCF-7 | ER+/HER2- | ~148 - 3,140 | [4][5] |
| T-47D | ER+/HER2- | Varies | [9] | |
| MDA-MB-231 | TNBC | ~432 - 29,690 | [4][5] | |
| SK-BR-3 | HER2+ | >1000 | ||
| BT-474 | ER+/HER2+ | ~100 - 200 |
Note: IC50/GI50 values can vary depending on the assay conditions (e.g., incubation time, assay type). These values should be used as a reference, and it is recommended to determine them in your own experimental system.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (DNA-Based)
This protocol is designed to assess the effect of H3B-6545 and palbociclib, alone and in combination, on cell proliferation using a DNA-based assay (e.g., CyQUANT®).
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well, clear-bottom, black-walled plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Drug Treatment:
-
Prepare serial dilutions of H3B-6545 and palbociclib in complete growth medium.
-
For combination studies, prepare a dose-response matrix.
-
Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired exposure period (e.g., 72 hours).
-
-
Assay Procedure:
-
At the end of the incubation period, remove the medium.
-
Freeze the plate at -80°C for at least 30 minutes.
-
Thaw the plate at room temperature.
-
Add the DNA-binding fluorescent dye solution (e.g., CyQUANT® GR dye/cell-lysis buffer) to each well according to the manufacturer's instructions.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation / ~520 nm emission for CyQUANT® GR).
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Determine the IC50 values for each drug.
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effects of H3B-6545 and palbociclib on cell cycle distribution.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of H3B-6545, palbociclib, or the combination for a specified duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases using appropriate software.
-
Visualizations
Caption: Simplified signaling pathway of H3B-6545 and palbociclib.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of the Estrogen/erbB2 Receptors Cross-talk by CDK4/6 Inhibition Triggers Sustained Senescence in Estrogen Receptor– and ErbB2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 Inhibition in Breast Cancer: Mechanisms of Response and Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | estrogen receptor covalent antagonist | CAS# 2052132-51-9 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. amsbio.com [amsbio.com]
- 9. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in H3B-6545 hydrochloride studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in studies involving H3B-6545 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective estrogen receptor covalent antagonist (SERCA).[1][2] It inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine 530 (C530) within the ligand-binding domain.[3][4] This unique mechanism of action leads to a durable and potent antagonism of ERα signaling, which is critical for the growth of certain breast cancers.
Q2: In which cancer types and models has H3B-6545 shown activity?
A2: H3B-6545 has demonstrated significant antitumor activity in preclinical models of ER-positive, HER2-negative breast cancer.[5][6] Its efficacy has been observed in cell lines and patient-derived xenograft (PDX) models harboring both wild-type and mutant ERα, including those with acquired resistance to other endocrine therapies like fulvestrant (B1683766) and CDK4/6 inhibitors.[4][5][6][7]
Q3: What are the known ESR1 mutations that can affect H3B-6545 efficacy?
A3: H3B-6545 was designed to be effective against various ESR1 mutations that confer resistance to other endocrine therapies.[4] It has shown potent activity in models with common mutations such as Y537S and D538G.[7] While H3B-6545 is designed to be resilient to resistance, mutations in the C530 residue it targets could theoretically impact its binding. However, the drug was developed to have improved potency of its core scaffold to enhance its antagonistic activity beyond its covalent engagement.[4][5][8]
Q4: What are the common adverse events observed in clinical trials of H3B-6545?
A4: In clinical studies, the most frequently reported treatment-emergent adverse events (TEAEs) of any grade include nausea, sinus bradycardia, and diarrhea.[9][10] Grade 3 or higher TEAEs have been reported, with the most common being anemia.[7][11] Other notable adverse events include QT prolongation and rash.[9][10][11]
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than Expected IC50/GI50 Values or Lack of Potency
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | This compound solutions should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the supplier. |
| Cell Line Integrity | Authenticate cell lines using short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated. Use cells within a low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Suboptimal Assay Conditions | Time-dependent Inhibition: As a covalent inhibitor, the inhibitory activity of H3B-6545 is time-dependent. Ensure a consistent and adequate pre-incubation time of the compound with the cells before adding detection reagents. Optimize the incubation time for your specific cell line and assay. Serum Protein Binding: High serum concentrations in cell culture media can reduce the effective concentration of H3B-6545 due to protein binding. Consider reducing the serum concentration during the drug treatment period, ensuring cell viability is not compromised. |
| ESR1 Mutation Status | The potency of H3B-6545 can vary between cell lines with different ESR1 mutation statuses. Confirm the ESR1 mutation status of your cell lines. |
| Drug Efflux | Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the compound. Co-treatment with a P-gp inhibitor can help to investigate this possibility. |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell seeding density across all wells of your assay plates. Use a calibrated multichannel pipette and visually inspect plates after seeding. |
| Edge Effects in Assay Plates | "Edge effects" can cause variability in the outer wells of a microplate. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with media or a buffer. |
| Inaccurate Compound Dilutions | Prepare serial dilutions carefully and ensure thorough mixing at each step. Use calibrated pipettes and high-quality reagents. |
| Batch-to-Batch Variability of H3B-6545 | If you suspect variability between different batches of the compound, it is advisable to test new batches against a previously validated batch to ensure consistent potency. |
Quantitative Data Summary
Table 1: In Vitro Potency of H3B-6545 in Breast Cancer Cell Lines
| Cell Line | ERα Status | GI50 (nM) |
| MCF7 | Wild-Type | 0.3 - 0.4 |
| T47D | Wild-Type | 5.2 |
| CAMA-1 | Wild-Type | 0.2 |
| HCC1428 | Wild-Type | 1.0 |
| BT483 | Wild-Type | 0.5 |
Data compiled from publicly available information.
Table 2: Summary of Common Treatment-Emergent Adverse Events (TEAEs) from a Phase 1/2 Clinical Trial of H3B-6545 (450 mg dose)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | 45.7 | 2.0 |
| Sinus Bradycardia | 44.4 | 0 |
| Diarrhea | 41.1 | 1.3 |
| QT Prolongation | 9.9 | 3.3 |
Data is from a clinical trial and is provided for informational purposes for researchers.[9][10]
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in the appropriate cell culture medium.
-
Seed cells into a 96-well plate at the optimized density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the H3B-6545 stock solution to achieve the desired final concentrations.
-
Add the diluted H3B-6545 or vehicle control (DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability data against the log of the H3B-6545 concentration and fit a dose-response curve to determine the GI50 value.
-
Western Blot Analysis of ERα Pathway Modulation
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα or a downstream target (e.g., pS2, GREB1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane for a loading control protein such as β-actin or GAPDH.
-
Quantify band intensities using densitometry software.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control at the desired concentration and incubate for a specific period to allow for target engagement.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble ERα by Western blot or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble ERα as a function of temperature for both vehicle- and H3B-6545-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of H3B-6545 indicates target engagement and stabilization of ERα.
-
Visualizations
Caption: H3B-6545 mechanism of action in the ERα signaling pathway.
References
- 1. | BioWorld [bioworld.com]
- 2. huber.embl.de [huber.embl.de]
- 3. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating H3B-6545 hydrochloride toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H3B-6545 hydrochloride in long-term studies. The information is designed to help mitigate potential toxicities and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, selective estrogen receptor alpha (ERα) covalent antagonist (SERCA).[1] It works by selectively and covalently binding to a cysteine residue (C530) within the ERα ligand-binding domain.[2][3] This irreversible binding locks the receptor in an antagonistic conformation, inhibiting its activity and subsequently suppressing the growth and survival of ERα-expressing cancer cells.[1][2] This mechanism is effective against both wild-type and mutant forms of ERα.[4][5]
Q2: What are the most common toxicities observed with this compound in long-term studies?
A2: Based on clinical trial data, the most frequently reported treatment-related adverse events include sinus bradycardia (a slower than normal heart rate), anemia, diarrhea, nausea, fatigue, and maculopapular rash.[4]
Q3: Are there any known strategies to mitigate the observed toxicities?
A3: Yes, for certain toxicities, mitigation strategies have been explored. For instance, in clinical studies, prophylactic administration of oral antihistamines was evaluated to manage maculopapular rash.[4] For other toxicities such as sinus bradycardia and anemia, careful monitoring and potential dose adjustments may be necessary.
Q4: How should I monitor for potential cardiac toxicity in my preclinical model?
A4: Given the observed sinus bradycardia in clinical trials, regular cardiovascular monitoring is crucial.[4] In rodent models, this can be achieved through electrocardiogram (ECG) recordings. Non-invasive methods using jacketed telemetry systems or conscious restraint systems are available for frequent monitoring without the confounding effects of anesthesia.[6][7] Key parameters to monitor are heart rate and rhythm, specifically looking for sustained periods of bradycardia or other arrhythmias.[8][9]
Q5: What is the recommended approach for monitoring hematological toxicity?
A5: Regular monitoring of blood parameters is essential. A complete blood count (CBC) should be performed on a routine basis. Blood can be collected via retro-orbital puncture or other appropriate methods into EDTA-coated tubes for analysis.[10] Key parameters to assess include hemoglobin, hematocrit, red blood cell count, and white blood cell count to detect signs of anemia or other hematological abnormalities.[10][11]
Troubleshooting Guides
Issue 1: Observing Significant Bradycardia in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-target pharmacological effect of H3B-6545 | 1. Confirm the finding with repeated, controlled ECG measurements. 2. Implement a dose-response study to characterize the relationship between H3B-6545 concentration and the severity of bradycardia. 3. Consider a dose reduction or alternative dosing schedule in your long-term study protocol. | Establishment of a clear dose-dependent effect, allowing for the selection of a better-tolerated dose for chronic studies. |
| Confounding factors in ECG measurement | 1. Ensure proper animal handling and restraint techniques to minimize stress-induced cardiovascular changes.[8] 2. If using anesthesia, select an agent with minimal impact on heart rate and ensure consistent administration. 3. Verify the proper functioning and calibration of ECG recording equipment. | More accurate and reproducible ECG data, distinguishing drug-induced bradycardia from experimental artifacts. |
Issue 2: Development of Anemia in Long-Term Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug-induced hematological toxicity | 1. Perform regular CBCs to monitor the progression of anemia.[10] 2. Analyze peripheral blood smears for any morphological changes in red blood cells. 3. Consider a dose-escalation study to determine the maximum tolerated dose with respect to hematological parameters. | A clear understanding of the onset and severity of anemia, informing decisions on dose adjustments or the need for supportive care in the experimental protocol. |
| Nutritional deficiencies or other health issues | 1. Ensure animals have ad libitum access to a standard, nutritionally complete diet. 2. Monitor for any other signs of illness or distress that could contribute to anemia. 3. Include a vehicle-treated control group to differentiate drug effects from other variables. | Rule out non-drug-related causes of anemia, confirming the link to H3B-6545 administration. |
Issue 3: Gastrointestinal Disturbances (Diarrhea, Weight Loss)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug-induced GI toxicity | 1. Monitor daily for clinical signs such as diarrhea and record body weights regularly. 2. At study termination, perform gross pathology of the gastrointestinal tract. 3. Collect tissue samples for histopathological analysis to identify any mucosal damage, inflammation, or other abnormalities.[12][13][14] | Correlation of clinical signs with pathological findings, providing a comprehensive assessment of H3B-6545's impact on the GI system. |
| Vehicle or formulation effects | 1. Administer the vehicle alone to a control group to assess its potential for causing GI upset. 2. If using a custom formulation, ensure its stability and homogeneity. | Isolation of the effects of H3B-6545 from those of the delivery vehicle. |
Issue 4: Skin Rash or Dermal Irritation at the Application Site (if applicable) or Systemically
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Systemic drug-induced hypersensitivity or toxicity | 1. Conduct daily visual inspections of the skin, paying attention to signs of erythema (redness) and edema (swelling). 2. For dermal studies, follow a standardized scoring system (e.g., Draize) to quantify irritation.[15] 3. Consider prophylactic administration of antihistamines as a potential mitigating strategy, as explored in clinical trials.[4] | Characterization of the dermal reaction and assessment of the effectiveness of potential mitigation strategies. |
| Primary skin irritation from topical application | 1. Ensure the application site is properly prepared (e.g., clipped, not abraded).[16] 2. Use a semi-occlusive dressing to hold the test substance in place without causing additional irritation.[15] 3. Include a vehicle control group to assess the irritancy of the formulation itself. | Differentiation between a primary irritant effect and a systemic reaction, and optimization of the topical application procedure. |
Summary of Quantitative Data from Clinical Studies
| Adverse Event | Frequency (Any Grade) | Frequency (Grade 3) | Dose Level | Reference |
| Sinus Bradycardia | 93.9% | Not Reported | 300-450 mg QD | [4] |
| Anemia | Not Specified | 15.2% | 300-450 mg QD | [4] |
| Rash (Maculopapular) | 66.7% (with prophylactic antihistamines) | Not Reported | 450 mg QD | [4] |
| Rash (Maculopapular) | 26.7% (without prophylactic antihistamines) | Not Reported | 450 mg QD | [4] |
| QT Interval Prolongation | Not Specified | One DLT at 450 mg | 300-450 mg QD | [4] |
Experimental Protocols
Protocol 1: Monitoring Cardiac Function in Rodent Models
-
Animal Model: Male and female rats or mice, as appropriate for the cancer model.
-
ECG System: Utilize a non-invasive telemetry system or a system for recording ECGs in conscious, restrained animals.
-
Acclimatization: Allow animals to acclimate to the recording procedure for several days before the start of the study to minimize stress-related artifacts.
-
Baseline Recording: Record baseline ECG data for each animal for a consistent duration (e.g., 30-60 minutes) on at least two separate days before the first dose of H3B-6545.
-
Dosing and Monitoring Schedule:
-
Administer this compound orally at the predetermined dose(s).
-
Record ECGs at regular intervals post-dosing (e.g., 1, 4, 8, and 24 hours after the first dose) to capture acute effects.
-
For long-term studies, conduct weekly or bi-weekly ECG recordings to monitor for chronic changes.
-
-
Data Analysis:
-
Calculate the heart rate (beats per minute) for each recording period.
-
Analyze the ECG waveforms for any arrhythmias, including sinus pauses or atrioventricular block.
-
Compare post-dose data to the baseline data for each animal to identify significant changes.
-
Protocol 2: Assessment of Hematological Parameters
-
Animal Model: As per the primary efficacy study.
-
Sample Collection:
-
Collect approximately 50-100 µL of whole blood from a suitable site (e.g., retro-orbital sinus, submandibular vein) into EDTA-coated microtubes.
-
Collect samples at baseline and at regular intervals throughout the study (e.g., monthly).
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for rodent blood.
-
Key parameters to measure include:
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Mean Corpuscular Volume (MCV)
-
White Blood Cell (WBC) count with differential
-
Platelet (PLT) count
-
-
-
Data Analysis:
-
Compare the results of treated groups to the vehicle-treated control group at each time point.
-
Statistically analyze the data to determine if there are significant drug-related effects on any of the hematological parameters.
-
Protocol 3: Evaluation of Gastrointestinal Toxicity
-
Animal Model: As per the primary efficacy study.
-
Clinical Observations:
-
Monitor animals daily for signs of GI distress, including diarrhea, changes in fecal consistency, and reduced food and water intake.
-
Record body weights at least three times per week.
-
-
Gross Pathology:
-
At the end of the study, euthanize the animals and perform a thorough necropsy.
-
Examine the entire gastrointestinal tract (stomach, small intestine, large intestine) for any abnormalities, such as inflammation, ulceration, or hemorrhage.
-
-
Histopathology:
-
Collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissues, stain with hematoxylin (B73222) and eosin (B541160) (H&E), and examine microscopically for any pathological changes, including inflammation, epithelial damage, and changes in crypt and villus architecture.
-
Protocol 4: Dermal Irritation Assessment (for topical studies)
-
Animal Model: Albino rabbits or rats are commonly used.
-
Test Site Preparation:
-
Approximately 24 hours before the test, clip the hair from the dorsal area of the trunk.
-
-
Application of Test Substance:
-
Apply a defined amount (e.g., 0.5 g or 0.5 mL) of H3B-6545 formulation to a small area of the clipped skin.
-
Cover the application site with a gauze patch and a semi-occlusive dressing.
-
-
Observation Period:
-
After a 4-hour exposure period, remove the dressing and any residual test substance.
-
Examine the test site for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
-
Scoring and Classification:
-
Score the skin reactions according to a standardized scale (e.g., Draize scale).
-
Use the scores to classify the irritation potential of the substance.
-
Visualizations
Caption: Mechanism of action of H3B-6545.
Caption: Experimental workflow for toxicity monitoring.
References
- 1. Facebook [cancer.gov]
- 2. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can ECG recording in rats be more profitable for preclinical research? - Etisense [etisense.com]
- 7. researchgate.net [researchgate.net]
- 8. A Validated Smartphone-based Electrocardiogram Reveals Severe Bradyarrhythmias during Immobilizing Restraint in Mice of Both Sexes and Four Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. aalas [aalas.kglmeridian.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acute Oral Toxicity and Histopathological Study of Combination of Endosulfan and Cypermethrin in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Evaluation of Dermal Toxicity and Wound Healing Activity of Cnestis ferruginea Vahl ex DC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of H3B-6545 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of H3B-6545 hydrochloride. The information is presented in a question-and-answer format to address common challenges encountered during preclinical experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known oral bioavailability?
A1: H3B-6545 is an orally available, selective estrogen receptor covalent antagonist (SERCA). It works by selectively and covalently binding to a unique cysteine residue on the estrogen receptor alpha (ERα), leading to the inhibition of ERα activity.[1] Preclinical studies have shown that H3B-6545 has low to moderate oral bioavailability in animal models.[2][3] In dogs, the oral bioavailability has been reported to be approximately 50%.[2] Clinical data in humans suggests that co-administration with a high-fat meal can increase the bioavailability by about 45%.
Q2: What are the primary challenges affecting the oral bioavailability of this compound?
A2: Like many kinase inhibitors, the oral bioavailability of H3B-6545 is likely limited by its physicochemical properties, such as poor aqueous solubility. This can lead to a low dissolution rate in the gastrointestinal tract, which is a critical step for drug absorption.
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like H3B-6545?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption.
-
Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymer matrix, an amorphous form with higher apparent solubility and dissolution rate can be created.[4][5][6][7]
-
Particle Size Reduction: Techniques like micronization and nanosuspensions increase the surface area of the drug, which can lead to an improved dissolution rate.
-
Co-administration with food: As observed with H3B-6545, administration with a high-fat meal can significantly improve absorption.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Low and variable plasma exposure after oral administration in rodents.
-
Possible Cause 1: Poor drug dissolution.
-
Troubleshooting Step: Evaluate different formulation strategies. A simple suspension may not be sufficient. Consider formulating H3B-6545 in a lipid-based vehicle or as an amorphous solid dispersion.
-
-
Possible Cause 2: Improper oral gavage technique.
-
Troubleshooting Step: Ensure proper training and technique for oral gavage to minimize variability in drug delivery. Verify the correct placement of the gavage needle to prevent administration into the trachea.
-
-
Possible Cause 3: First-pass metabolism.
-
Troubleshooting Step: While H3B-6545 is a substrate for CYP3A, the extent of first-pass metabolism in different preclinical species can vary. If significant gut wall or hepatic metabolism is suspected, co-administration with a CYP3A inhibitor (in exploratory studies) could help elucidate its impact.
-
Issue 2: Difficulty in achieving desired therapeutic concentrations in vivo.
-
Possible Cause 1: Inadequate dose.
-
Troubleshooting Step: Review the dose levels used in published preclinical studies. Doses ranging from 3 to 100 mg/kg have been used in mice.[8] Dose escalation studies may be necessary to achieve the desired plasma concentrations.
-
-
Possible Cause 2: Suboptimal formulation.
-
Troubleshooting Step: As mentioned previously, the formulation is critical. If a simple suspension is being used, it is highly recommended to explore more advanced formulations to improve solubility and absorption.
-
-
Possible Cause 3: Food effect.
-
Troubleshooting Step: The bioavailability of H3B-6545 is known to be influenced by food. For consistent results, either administer the compound to fasted animals or consistently with a specific meal type (e.g., high-fat).
-
Quantitative Data Presentation
The following tables summarize available pharmacokinetic data for H3B-6545 in various preclinical species. Note: Direct comparative data for different formulations of H3B-6545 is limited in publicly available literature. The data presented is based on available studies and may not represent optimized formulations.
Table 1: Pharmacokinetic Parameters of H3B-6545 in Preclinical Species
| Species | Dose and Route | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Rat | Not Specified (Oral) | Low to Moderate | ~2.4 | Not Reported | Not Reported | [2][3] |
| Monkey | Not Specified (Oral) | Low to Moderate | ~4.0 | Not Reported | Not Reported | [2][3] |
| Dog | 1-10 mg/kg (Oral) | ~50 | Not Reported | Not Reported | Not Reported | [2] |
Table 2: Effect of Food on H3B-6545 Bioavailability in Humans
| Condition | Approximate Increase in Bioavailability (%) |
| High-Fat Meal | 45 |
Experimental Protocols
Protocol 1: Oral Gavage Administration of H3B-6545 in Mice
-
Formulation Preparation:
-
For a simple suspension, weigh the required amount of this compound and suspend it in a vehicle such as 0.5% methylcellulose (B11928114) or 0.5% carboxymethyl cellulose (B213188) (CMC) in purified water.
-
For a lipid-based formulation, dissolve H3B-6545 in a suitable lipid vehicle. The choice of vehicle should be based on solubility and tolerability studies.
-
Ensure the final formulation is homogenous by vortexing or sonicating before administration.
-
-
Animal Handling and Dosing:
-
Fast the mice for at least 4 hours before dosing, with free access to water.
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered. A common dosing volume is 10 mL/kg.[8]
-
Gently restrain the mouse and insert a ball-tipped gavage needle into the esophagus.
-
Administer the formulation slowly and steadily.
-
Observe the animal for any signs of distress after administration.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of H3B-6545 in plasma samples using a validated LC-MS/MS method.
-
Protocol 2: Preclinical Food Effect Study in Rodents
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing conditions and diet.
-
Divide the animals into two groups: "Fasted" and "Fed".
-
-
Fasted Group Protocol:
-
Fast the animals overnight (approximately 12 hours) with free access to water before dosing.
-
Administer this compound formulation via oral gavage.
-
Continue the fast for 4 hours post-dosing, after which food can be returned.
-
-
Fed Group Protocol:
-
Provide a high-fat meal to the animals after an overnight fast. A standard high-fat rodent diet can be used.
-
Allow the animals to consume the meal for a set period (e.g., 30 minutes to 1 hour) before dosing.
-
Administer the this compound formulation via oral gavage.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples and perform bioanalysis as described in Protocol 1 for both groups.
-
Compare the pharmacokinetic parameters (AUC, Cmax, Tmax) between the fasted and fed groups to determine the effect of food on bioavailability.
-
Visualizations
Caption: A troubleshooting workflow for addressing low in vivo bioavailability of H3B-6545.
Caption: Workflow for a preclinical study to evaluate the effect of food on H3B-6545 bioavailability.
Caption: H3B-6545 covalently binds to Cysteine 530 on ERα, inhibiting its function.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonclinical pharmacokinetics and in vitro metabolism of H3B-6545, a novel selective ERα covalent antagonist (SERCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. contractpharma.com [contractpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
Dealing with lot-to-lot variability of H3B-6545 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with H3B-6545 hydrochloride. Our goal is to help you address potential issues related to lot-to-lot variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally bioavailable covalent antagonist of Estrogen Receptor Alpha (ERα).[1][2] It belongs to a class of molecules known as Selective Estrogen Receptor Covalent Antagonists (SERCAs). H3B-6545 specifically and irreversibly binds to cysteine 530 (C530) within the ERα ligand-binding domain.[3][4] This covalent modification inactivates both wild-type and mutant forms of ERα, leading to the inhibition of ERα-driven transcription and the subsequent suppression of tumor cell proliferation in ER-positive breast cancers.[1][4][5]
Q2: We are observing significant differences in the IC50 values of this compound between different lots. What could be the cause?
Lot-to-lot variability in IC50 values is a common issue with small molecule inhibitors and can stem from several factors. For this compound, a covalent inhibitor, the primary causes could be:
-
Purity and Impurity Profile: Minor variations in the purity of the compound or the presence of different impurities can affect its biological activity.
-
Solubility: Differences in the physical properties of the powder between lots (e.g., crystallinity, particle size) can impact its solubility in your experimental solvent (e.g., DMSO). Poor solubility can lead to an inaccurate estimation of the compound's concentration in your assays.[2][6][7]
-
Stability of the Covalent Warhead: H3B-6545 contains a reactive acrylamide (B121943) "warhead" that is essential for its covalent binding to ERα.[8][9][10] Improper storage or handling, or variations in the manufacturing process, could lead to the degradation of this functional group, resulting in reduced potency.
-
Water Content: The amount of residual water in the lyophilized powder can vary between lots, affecting the actual concentration when preparing stock solutions.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, especially its reactive acrylamide group, proper storage and handling are critical:
-
Storage of Dry Powder: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
Stock Solution Preparation: Allow the vial to warm to room temperature before opening to prevent condensation. Prepare a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO.[3]
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[11] When stored at -20°C, it is recommended to use the solution within one month.[3]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.[3] Avoid prolonged storage of diluted aqueous solutions.
Q4: My this compound powder is difficult to dissolve. What can I do?
If you encounter solubility issues, consider the following steps:
-
Sonication: After adding the solvent, briefly sonicate the solution to aid dissolution.[3]
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can also help. However, be cautious with covalent inhibitors as excessive heat may degrade the compound.[3]
-
Solvent Choice: Ensure you are using a high-purity, anhydrous solvent. For in vivo experiments, specific formulation protocols using solvents like PEG300, Tween-80, and saline or corn oil may be necessary.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
If you are observing variability in IC50 values for this compound in your cell-based assays, consult the following table for potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Lot-to-Lot Variability of Compound | 1. Certificate of Analysis (CoA): Always review the CoA for each new lot. Pay close attention to purity, water content, and any analytical data provided. 2. Qualify New Lots: Before starting a new series of experiments, qualify the new lot by running a parallel experiment with the previous lot as a control. 3. Solubility Check: Visually inspect the stock and working solutions for any precipitation.[1] |
| Cell Culture Conditions | 1. Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.[1] 2. Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.[1][12] 3. Serum and Media Lots: New lots of serum or media can affect cell growth and drug sensitivity. Test new lots before use in critical experiments.[13] |
| Assay Protocol | 1. Incubation Time: Standardize the incubation time with H3B-6545 across all experiments.[1] 2. DMSO Concentration: Ensure the final concentration of DMSO is consistent and non-toxic to the cells (typically <0.5%).[1][12] 3. Plate Edge Effects: Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification during incubation.[12] |
Issue 2: Reduced or No Activity in Biochemical Assays (e.g., ERα Binding Assay)
For issues related to the performance of this compound in biochemical assays, refer to the following guidance.
| Possible Cause | Troubleshooting Steps |
| Compound Integrity | 1. Fresh Dilutions: Prepare fresh dilutions of H3B-6545 from a frozen stock for each experiment. 2. Storage Conditions: Confirm that the compound has been stored correctly at -80°C and protected from light and moisture. |
| Assay Buffer Composition | 1. DTT or other reducing agents: The presence of high concentrations of reducing agents in the buffer could potentially interact with the acrylamide warhead of H3B-6545. If possible, test buffer conditions with and without reducing agents. |
| Reagent Quality | 1. Enzyme/Protein Activity: Ensure the recombinant ERα protein is active. Use a known ERα agonist or antagonist as a positive control. 2. ATP Concentration (if applicable): For assays that are ATP-dependent, the IC50 of competitive inhibitors can be sensitive to ATP concentration. Maintain a consistent ATP concentration across all experiments.[11][12] |
Data Presentation
While specific lot-to-lot data for this compound is not publicly available, the following table illustrates a hypothetical comparison of two different lots to highlight key quality control parameters to consider.
| Parameter | Lot A | Lot B | Acceptable Range |
| Purity (by HPLC) | 99.5% | 98.2% | ≥ 98% |
| Water Content (by Karl Fischer) | 0.2% | 0.8% | ≤ 1.0% |
| Solubility (in DMSO) | ≥ 50 mg/mL | ≥ 50 mg/mL | ≥ 50 mg/mL |
| Cell-Based IC50 (MCF-7 cells) | 1.2 nM | 2.5 nM | Within 2-fold of reference |
| Appearance | White to off-white solid | White to off-white solid | Conforms to standard |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation
This protocol provides a general method to assess the ability of H3B-6545 to induce the degradation of ERα in breast cancer cell lines.
-
Cell Culture and Treatment:
-
Plate ER-positive breast cancer cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with different concentrations of H3B-6545 for the desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the signal using an ECL substrate and an imaging system.[14]
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]
-
Protocol 2: Cell Viability (IC50) Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of H3B-6545 using an MTT or similar colorimetric assay.
-
Cell Seeding:
-
Seed breast cancer cells (e.g., MCF-7) into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[13]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the culture medium.
-
Treat the cells with the compound dilutions and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[13]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).[13]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot the percent viability against the logarithm of the drug concentration and fit the data using a non-linear regression model to determine the IC50 value.[13]
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for using H3B-6545.
Caption: Troubleshooting decision tree for H3B-6545.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | estrogen receptor covalent antagonist | CAS# 2052132-51-9 | InvivoChem [invivochem.com]
- 5. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: H3B-6545 Hydrochloride Off-Target Kinase Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for investigating the potential off-target kinase activity of H3B-6545 hydrochloride, a selective estrogen receptor covalent antagonist (SERCA). While H3B-6545 is designed for high selectivity to ERα, it is a crucial step in preclinical characterization to assess its activity against a broad range of protein kinases to understand any potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: Why is screening for off-target kinase activity important for a selective ERα antagonist like H3B-6545?
A1: Screening for off-target kinase activity is essential for several reasons. Kinases are a large family of structurally related enzymes, and ATP-competitive inhibitors, even covalent ones, can sometimes bind to the ATP pocket of unintended kinases. Identifying off-target interactions is critical for interpreting cellular phenotypes, de-risking potential toxicities, and understanding the complete pharmacological profile of the compound.
Q2: What is the first step I should take to evaluate the off-target kinase profile of H3B-6545?
A2: A comprehensive initial screen against a broad panel of kinases is the recommended first step. This is often done using a commercial service that offers panels covering a large portion of the human kinome (e.g., >400 kinases) at a single high concentration of H3B-6545 (typically 1-10 µM). The goal is to identify any potential "hits" for further investigation.
Q3: My initial screen shows H3B-6545 inhibits a few kinases. What should I do next?
A3: Any kinases that are significantly inhibited in the initial screen should be followed up with dose-response assays to determine the IC50 or Ki value. This will quantify the potency of H3B-6545 against these potential off-targets and allow you to compare it to its on-target potency for ERα.
Q4: How can I confirm if an observed off-target kinase interaction is relevant in a cellular context?
A4: Cellular target engagement assays are crucial for confirming off-target interactions. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify if H3B-6545 binds to the kinase inside intact cells. Furthermore, you can assess the phosphorylation of a known downstream substrate of the putative off-target kinase by Western blot in cells treated with H3B-6545.
Q5: What if I observe a cellular phenotype that doesn't align with ERα inhibition, even after confirming an off-target kinase interaction?
A5: It's possible that the phenotype is due to the off-target effect. To confirm this, you can use genetic approaches like siRNA or CRISPR to knock down the off-target kinase and see if the phenotype is diminished. Using a structurally unrelated inhibitor of the same off-target kinase can also help to see if it phenocopies the effect of H3B-6545.
Data Presentation
As specific off-target kinase screening data for this compound is not publicly available, the following table provides a hypothetical example of how such data would be presented. This table illustrates the inhibitory activity of a hypothetical covalent inhibitor against its intended target and a selection of potential off-target kinases.
| Kinase Target | Assay Type | Test Compound Concentration (µM) | % Inhibition | IC50 (nM) | Notes |
| ERα (On-Target) | Biochemical | 1 | 98% | 5 | Covalent interaction confirmed. |
| Kinase A | Radiometric | 10 | 85% | 250 | Potential off-target. |
| Kinase B | Binding Assay | 10 | 60% | 1,500 | Moderate off-target activity. |
| Kinase C | Radiometric | 10 | 15% | >10,000 | Not a significant off-target. |
| Kinase D | Binding Assay | 10 | 92% | 150 | Significant off-target, requires cellular validation. |
| Kinase E | Radiometric | 10 | 5% | >10,000 | Not a significant off-target. |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for Off-Target Activity
This protocol describes a general method for determining the enzymatic activity of a potential off-target kinase in the presence of H3B-6545 using a radiometric assay.[1][2][3][4][5]
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
This compound dissolved in DMSO
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Stop solution (e.g., phosphoric acid)
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Prepare Kinase Reaction: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, the purified kinase, and its specific peptide substrate.
-
Add Inhibitor: Add varying concentrations of H3B-6545 (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the dried phosphocellulose paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each H3B-6545 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to verify the binding of H3B-6545 to a potential off-target kinase within intact cells.[6][7]
Materials:
-
Cultured cells expressing the kinase of interest
-
This compound dissolved in DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Primary antibody against the kinase of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Thermal cycler
Methodology:
-
Cell Treatment: Treat cultured cells with H3B-6545 at the desired concentration (and a vehicle control) and incubate.
-
Harvest and Resuspend: Harvest and wash the cells, then resuspend them in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separate Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant which contains the soluble protein fraction.
-
Western Blotting: Perform SDS-PAGE and Western blotting on the soluble fractions using an antibody specific to the kinase of interest.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the H3B-6545-treated samples compared to the control indicates target engagement and stabilization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in radiometric assay | Incomplete washing of unincorporated [γ-³²P]ATP. | Increase the number and duration of wash steps. Ensure the wash buffer is fresh. |
| No kinase activity in control | Inactive kinase enzyme or incorrect buffer conditions. | Verify kinase activity with a known activator or substrate. Check buffer pH and composition. |
| Inconsistent CETSA results | Uneven heating, incomplete cell lysis, or variability in protein loading for Western blot. | Ensure the thermal cycler provides uniform heating. Optimize lysis conditions. Perform a protein quantification assay to ensure equal loading. |
| Unexpected cellular phenotype | Off-target effect of H3B-6545. | Perform a kinome-wide selectivity screen. Use a structurally different inhibitor for the same target as a control. Use genetic methods (siRNA/CRISPR) to validate the off-target's role. |
Visualizations
Caption: Workflow for identifying and validating off-target kinase activity.
Caption: Diagram of on-target vs. a hypothetical off-target pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 4. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Optimizing western blot conditions for ERα detection post-H3B-6545 treatment
This guide provides troubleshooting advice and detailed protocols for the accurate detection of Estrogen Receptor alpha (ERα) via Western blot in cell lines treated with H3B-6545. H3B-6545 is a first-in-class oral Selective ERα Covalent Antagonist (SERCA) that inactivates both wild-type and mutant ERα by covalently binding to cysteine-530.[1][2][3][4][5][6][7] It is crucial to understand that H3B-6545 is not a Selective Estrogen Receptor Degrader (SERD); its mechanism of action is receptor inactivation, not degradation.[1][5] Therefore, a decrease in ERα protein levels is not an expected outcome of H3B-6545 treatment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I treated my ER-positive cells with H3B-6545 and see a complete loss of ERα signal on my Western blot. Does this confirm the drug's efficacy?
A: No, this likely indicates a technical issue with the Western blot procedure. H3B-6545 inactivates ERα but does not cause its degradation.[1][5] You should expect to see ERα protein levels remain stable post-treatment. A total loss of signal suggests a problem with sample preparation, antibody incubation, or detection steps.
Q2: My ERα band is very weak or noisy after H3B-6545 treatment. How can I troubleshoot this?
A: A weak or noisy signal is a common issue in Western blotting. The table below outlines potential causes and solutions. It is essential to differentiate between low signal due to technical error and the low natural abundance of the target protein.
Q3: Which antibody is best for detecting ERα after H3B-6545 treatment?
A: H3B-6545 covalently binds to cysteine-530 within the ligand-binding domain (LBD) of ERα.[3][4][6][7] While protein denaturation during SDS-PAGE should make most epitopes accessible, using an antibody that recognizes an epitope outside the LBD, such as in the N-terminal domain, can prevent any potential for steric hindrance. Always validate your chosen antibody and optimize its dilution.
Q4: If ERα protein levels don't change, how can I verify that H3B-6545 is active in my cells?
A: To confirm the antagonistic activity of H3B-6545, you should assess the expression of downstream ERα target genes. Preclinical studies have shown that H3B-6545 treatment leads to a dose-proportional decrease in the expression of ERα target genes such as PGR (progesterone receptor) and GREB1.[5] This can be measured effectively using quantitative PCR (qPCR).
Q5: Can H3B-6545 treatment affect the apparent molecular weight of ERα on a Western blot?
A: H3B-6545 is a small molecule, and its covalent attachment to ERα (~66 kDa) is unlikely to cause a noticeable shift in the protein's migration on a standard SDS-PAGE gel. However, ERα can undergo post-translational modifications like phosphorylation, which can be regulated by its activity state.[8][9][10] While H3B-6545's primary role is antagonism, significant changes in phosphorylation could theoretically cause minor band shifts, though this is not a commonly reported diagnostic for its activity.
Data Presentation
Table 1: Western Blot Troubleshooting Guide for Weak or No ERα Signal
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Antibody Issues | • Increase primary antibody concentration or extend incubation to overnight at 4°C.[11][12]• Ensure the antibody is validated for Western blot and stored correctly.[11]• Use a fresh dilution of the antibody for each experiment.[11] |
| Low Target Abundance | • Increase the amount of protein loaded per well (e.g., 30-50 µg).[11][13][14]• Use a positive control lysate from a cell line known to have high ERα expression (e.g., MCF-7).[14]• Consider enriching for ERα via immunoprecipitation (IP) before running the Western blot.[12][13][14] | |
| Inefficient Protein Transfer | • Confirm successful transfer by staining the membrane with Ponceau S after transfer.[13][15]• Optimize transfer time and voltage, especially for a ~66 kDa protein like ERα.[12]• Ensure no air bubbles are trapped between the gel and the membrane.[13][14] | |
| Suboptimal Detection | • Use a fresh, high-sensitivity ECL substrate.• Increase the exposure time when imaging the blot.[11][14]• Ensure the HRP-conjugated secondary antibody is active and used at the optimal dilution. | |
| High Background | Insufficient Blocking | • Increase blocking time to 1-2 hours at room temperature.[11]• Test alternative blocking buffers (e.g., 5% BSA in TBST instead of non-fat milk, as milk contains proteins that can sometimes interfere).[12]• Ensure adequate washing steps after antibody incubations. |
| Antibody Concentration Too High | • Reduce the concentration of the primary or secondary antibody.[11] | |
| Non-Specific Bands | Antibody Cross-Reactivity | • Use a highly specific monoclonal antibody for ERα.[15]• Increase the stringency of washes (e.g., increase Tween-20 concentration to 0.1%).• Optimize the primary antibody concentration; excessively high concentrations can lead to off-target binding.[11] |
| Sample Degradation | • Always use fresh protease and phosphatase inhibitor cocktails in your lysis buffer.[13] |
Table 2: Recommended Reagents and Conditions for ERα Western Blot
| Reagent/Parameter | Recommendation | Notes |
| Cell Lines | MCF-7, T-47D (ERα positive)[9] | Use as positive controls. |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors | Ensures complete cell lysis and protein stability.[16] |
| Protein Loading | 20-40 µg of total protein per lane | Adjust based on ERα expression level in your model.[17] |
| SDS-PAGE | 8-10% polyacrylamide gel | Appropriate for resolving ERα at ~66 kDa.[18] |
| Primary Antibody: ERα | e.g., Cell Signaling #8644 (D8H8), 1:1000 | Dilution must be optimized for your specific experimental conditions.[9] |
| Loading Control | β-Actin (1:1000) or GAPDH (1:2000) | Essential to confirm equal protein loading across all lanes.[17] |
| Secondary Antibody | Anti-Rabbit IgG, HRP-linked (1:2000) | Use a species-specific antibody that matches your primary antibody. |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST | Block for at least 1 hour at room temperature.[16][17] |
Experimental Protocols
Detailed Protocol: Western Blot for ERα Detection
-
Cell Culture and Treatment:
-
Plate ER-positive breast cancer cells (e.g., MCF-7) and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of H3B-6545 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.[16][17]
-
Add ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[16][17]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16][17]
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.[16][17]
-
-
Protein Quantification:
-
Sample Preparation & SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[17]
-
Load equal amounts of protein onto an 8-10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, you may stain the membrane with Ponceau S to visually confirm equal loading and transfer efficiency before proceeding. Destain with TBST.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[16][17]
-
Incubate the membrane with the primary antibody against ERα (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[16][17]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16][17]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:2000 in blocking buffer) for 1 hour at room temperature.[16][17]
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it evenly to the membrane.[17]
-
Capture the chemiluminescent signal using an imaging system.[17]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a loading control protein like β-actin or GAPDH.[17]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the ERα band intensity to the corresponding loading control for each sample.[16][17]
-
Mandatory Visualizations
Caption: Mechanism of H3B-6545, a SERCA, which inactivates ERα without causing degradation.
References
- 1. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Temporal variation in estrogen receptor-alpha protein turnover in the presence of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Estrogen Receptor alpha Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Estrogen Receptor β Protein in Human Breast Cancer: Correlation with Clinical Tumor Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in ESR1 Mutant Breast Cancer: H3B-6545 Hydrochloride vs. Fulvestrant
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of H3B-6545 hydrochloride and fulvestrant (B1683766), two key therapeutics targeting estrogen receptor-positive (ER+) breast cancer, with a focus on their efficacy in cell lines harboring ESR1 mutations.
Acquired mutations in the estrogen receptor 1 (ESR1) gene are a significant clinical challenge in ER+ metastatic breast cancer, driving resistance to standard endocrine therapies. This guide delves into the preclinical data comparing a novel selective estrogen receptor covalent antagonist (SERCA), this compound, with the established selective estrogen receptor degrader (SERD), fulvestrant, in their activity against these resistant cell lines.
At a Glance: Key Differences and Mechanisms of Action
H3B-6545 and fulvestrant represent two distinct strategies to counteract the effects of activating ESR1 mutations.
This compound is a first-in-class, orally bioavailable SERCA. Its unique mechanism involves forming a covalent bond with cysteine 530 (C530) in the ligand-binding domain of the estrogen receptor alpha (ERα).[1] This irreversible binding inactivates both wild-type and mutant ERα, effectively shutting down downstream signaling pathways that promote tumor growth.[2][3]
Fulvestrant , an established SERD administered via intramuscular injection, functions by binding to ERα, leading to its degradation and thereby reducing the overall levels of the receptor within the cancer cells.[4] While effective, resistance to fulvestrant can emerge, sometimes through secondary mutations in ESR1, such as at the F404 residue.[5]
Comparative Efficacy in ESR1 Mutant Cell Lines
Preclinical studies have demonstrated the potent activity of H3B-6545 across a panel of ERα wild-type and mutant cell lines, often showing superiority over fulvestrant.
Table 1: Comparative Growth Inhibition (GI50) in an ERα Y537S Mutant Cell Line
| Compound | Cell Line | ESR1 Mutation | GI50 (nmol/L) |
| H3B-6545 | MCF7 | Y537S | 0.2 |
| Fulvestrant | MCF7 | Y537S | 0.2 |
Data sourced from supplementary materials of "Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer".[6] Note: While the GI50 values are similar in this specific short-term assay, longer-term studies and in vivo models have shown superior efficacy for H3B-6545.
In Vivo Antitumor Activity: Xenograft Models
Animal models provide crucial insights into the therapeutic potential of these compounds. Xenograft studies using patient-derived tumors with ESR1 mutations have consistently highlighted the robust in vivo efficacy of H3B-6545.
Table 2: Antitumor Activity in an ERα Y537S Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing | Tumor Growth Inhibition |
| Vehicle | - | - |
| Fulvestrant | 5 mg/mouse, once weekly, subcutaneous | Moderate |
| H3B-6545 | 100 mg/kg, once daily, oral | Superior to fulvestrant |
H3B-6545 has demonstrated significant and superior antitumor activity compared to fulvestrant in xenograft models of both wild-type and ESR1-mutant breast cancer.[6][7]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of H3B-6545 and fulvestrant lead to different downstream consequences on ERα signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data.
Cell Proliferation (GI50/IC50) Assay
This assay determines the concentration of a drug required to inhibit the growth of cancer cells by 50%.
Detailed Steps:
-
Cell Seeding: Breast cancer cell lines (e.g., MCF7 engineered to express ERα Y537S) are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or fulvestrant.
-
Incubation: The plates are incubated for a period of 6 days to allow for the drugs to exert their effects on cell proliferation.
-
Viability Assessment: Cell viability is assessed using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is analyzed to determine the drug concentration that causes a 50% reduction in cell growth (GI50).
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of drugs in a living organism.
Detailed Steps:
-
Tumor Implantation: Fragments of patient-derived tumors harboring specific ESR1 mutations (e.g., Y537S) are subcutaneously implanted into immunocompromised mice.[6]
-
Tumor Growth and Randomization: Once tumors reach a predetermined volume, mice are randomized into different treatment cohorts.[6]
-
Drug Administration: H3B-6545 is administered orally once daily, while fulvestrant is given as a subcutaneous injection once weekly. A vehicle control group is also included.[6][7]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly to assess treatment efficacy and toxicity.[6]
-
Endpoint: The study continues until a predefined endpoint is reached, such as the tumor in the control group reaching a specific size. Tumor growth inhibition is then calculated for each treatment group.
Conclusion
The preclinical data strongly suggests that this compound is a highly potent agent against breast cancer cells with activating ESR1 mutations, demonstrating superiority over fulvestrant in in vivo models. Its unique covalent mechanism of action provides a durable and complete inhibition of both wild-type and mutant ERα. These findings support the ongoing clinical development of H3B-6545 as a promising therapeutic option for patients with endocrine-resistant ER+ metastatic breast cancer.[6][8] Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 5. ESR1 F404 Mutations and Acquired Resistance to Fulvestrant in ESR1-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
H3B-6545 Hydrochloride: A Comparative Analysis Against Next-Generation SERDs and SERMs in Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H3B-6545 hydrochloride, a novel selective estrogen receptor covalent antagonist (SERCA), with emerging next-generation selective estrogen receptor degraders (SERDs) and selective estrogen receptor modulators (SERMs) for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer. The information presented is based on publicly available preclinical and clinical data to assist researchers in evaluating these therapeutic agents.
Executive Summary
Endocrine therapy remains a cornerstone in the management of ER+ breast cancer. However, resistance, often driven by mutations in the estrogen receptor alpha gene (ESR1), presents a significant clinical challenge. This has spurred the development of novel therapeutic strategies, including H3B-6545, a first-in-class oral SERCA, as well as a new wave of oral SERDs and SERMs. H3B-6545 distinguishes itself through its unique mechanism of action, forming a covalent bond with cysteine 530 on the estrogen receptor, leading to its inactivation.[1][2] This guide will delve into a comparative analysis of H3B-6545 against key next-generation SERDs such as elacestrant, giredestrant, amcenestrant, and camizestrant (B1654347), and the next-generation SERM, lasofoxifene (B133805).
Mechanism of Action: A Divergent Approach to ER Targeting
The primary distinction between these drug classes lies in their interaction with the estrogen receptor.
H3B-6545 (SERCA): This agent selectively and irreversibly binds to cysteine 530 of both wild-type and mutant ERα.[1][2] This covalent modification locks the receptor in an antagonistic conformation, thereby inhibiting its transcriptional activity.
Next-Generation SERDs: These molecules, including elacestrant, giredestrant, amcenestrant, and camizestrant, not only antagonize the estrogen receptor but also induce its degradation through the ubiquitin-proteasome pathway.[3] This dual mechanism aims to eliminate the receptor as a driver of tumor growth.
Next-Generation SERMs: Lasofoxifene, a representative of this class, binds to the estrogen receptor and modulates its activity in a tissue-specific manner. In breast cancer cells, it acts as an antagonist, blocking the receptor's function.[4]
Figure 1. Comparative mechanisms of action.
Preclinical Performance: A Head-to-Head Look
Preclinical studies in various breast cancer cell lines and patient-derived xenograft (PDX) models provide valuable insights into the potency and efficacy of these compounds.
In Vitro Potency in ER+ Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for H3B-6545 and comparator compounds in the MCF-7 cell line, a widely used model for ER+ breast cancer.
| Compound | Class | MCF-7 IC50/GI50 (nM) | ESR1-mutant Cell Line Potency | Reference |
| H3B-6545 | SERCA | ~1 | Potent against Y537S and D538G mutants | [1][2] |
| Elacestrant | SERD | Potent | Effective against ESR1 mutations | [5][6] |
| Giredestrant | SERD | 0.05 | Surpasses fulvestrant (B1683766) in ESR1-mutant models | [7] |
| Amcenestrant | SERD | Potent | Active against Y537S mutant | [8][9] |
| Lasofoxifene | SERM | Potent | Effective in models with ESR1 mutations | [10] |
| Fulvestrant | SERD | Potent | Activity can be reduced in some ESR1 mutants | [1] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more clinically relevant preclinical setting.
| Compound | Class | Efficacy in Wild-Type ER+ PDX Models | Efficacy in ESR1-mutant PDX Models | Reference |
| H3B-6545 | SERCA | Superior to fulvestrant | Demonstrates significant activity, superior to fulvestrant, especially in Y537S models | [1][2] |
| Elacestrant | SERD | Significant tumor growth inhibition | Effective at inhibiting growth | [6] |
| Giredestrant | SERD | Induces tumor regression | Induces tumor regression in Y537S models | [11] |
| Amcenestrant | SERD | Significant tumor regression | Demonstrates efficacy in Y537S models | [8][9] |
| Lasofoxifene | SERM | Inhibits tumor growth | Effective in inhibiting tumor growth | [10] |
| Camizestrant | SERD | Demonstrates antitumor activity | Demonstrates antitumor activity | [12] |
| Fulvestrant | SERD | Standard-of-care comparator | Activity can be attenuated | [1] |
Clinical Efficacy: A Snapshot of Trial Data
Clinical trials provide the ultimate test of a compound's therapeutic potential. The following table summarizes key efficacy data from early to late-phase clinical trials. It is important to note that these trials have different patient populations and are not direct head-to-head comparisons.
| Compound | Class | Trial (Phase) | Patient Population | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) at 24 weeks | Reference |
| H3B-6545 | SERCA | Phase I/II | Heavily pretreated ER+, HER2- mBC | Overall: 16.4%; ESR1 Y537S: 30.0% | 39.7% | [13] |
| Elacestrant | SERD | EMERALD (Phase III) | ER+, HER2- mBC post-CDK4/6i | 22% (vs 13% SoC) in ESR1-mut | - | [14] |
| Giredestrant | SERD | acelERA BC (Phase II) | ER+, HER2- aBC | 7.3% | 36.7% | [15] |
| Amcenestrant | SERD | AMEERA-1 (Phase I/II) | ER+, HER2- mBC | 10.9% | 28.3% | [16] |
| Camizestrant | SERD | SERENA-2 (Phase II) | Advanced ER+, HER2- BC | - | Showed significant PFS improvement vs fulvestrant | [17][18] |
| Lasofoxifene | SERM | ELAINE-1 (Phase II) | ER+, HER2- mBC with ESR1 mut | 13.2% (vs 2.9% fulvestrant) | 36.5% (vs 21.6% fulvestrant) | [19] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these compounds.
Cell Proliferation Assay (e.g., MCF-7)
This assay is fundamental for determining the in vitro potency of a compound.
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., H3B-6545, elacestrant) or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 5-7 days).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell number.
-
Data Analysis: The results are used to calculate the IC50 or GI50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Figure 2. Cell proliferation assay workflow.
Patient-Derived Xenograft (PDX) Model Efficacy Study
PDX models provide a more representative preclinical model of human tumors.
-
Model Establishment: Fresh tumor tissue from a patient with ER+ breast cancer is surgically implanted into an immunodeficient mouse (e.g., NOD/SCID).[20][21]
-
Tumor Propagation: Once the tumor reaches a specific size, it is excised and can be serially passaged into new cohorts of mice for expansion.[20][21]
-
Treatment Initiation: When the tumors in the experimental cohort reach a predetermined volume, the mice are randomized into treatment groups.
-
Drug Administration: The test compounds (e.g., H3B-6545, giredestrant) are administered to the mice according to the specified dose and schedule (e.g., oral gavage daily). A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues until the tumors in the control group reach a prespecified size or for a defined duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Figure 3. PDX model efficacy study workflow.
Conclusion
H3B-6545, with its unique covalent mechanism of action, demonstrates potent preclinical activity against both wild-type and mutant forms of the estrogen receptor, often superior to the current standard-of-care SERD, fulvestrant. The landscape of ER-targeted therapies is rapidly evolving with the emergence of highly potent next-generation oral SERDs and SERMs. While direct comparative clinical data is limited, the preclinical and early clinical findings for H3B-6545 position it as a promising agent in the armamentarium against endocrine-resistant ER+ breast cancer. Further clinical investigation is warranted to fully elucidate its therapeutic potential and optimal positioning in the treatment paradigm alongside these other novel endocrine therapies. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop more effective treatments for patients with ER+ breast cancer.
References
- 1. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. sermonixpharma.com [sermonixpharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. benchchem.com [benchchem.com]
- 17. Next-generation SERD camizestrant significantly improves progression-free survival vs. fulvestrant in advanced ER+ HER2- breast cancer - VHIO [vhio.net]
- 18. aacr.org [aacr.org]
- 19. targetedonc.com [targetedonc.com]
- 20. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
H3B-6545 Hydrochloride and CDK4/6 Inhibitors: A Synergistic Combination Against ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer treatment is continually evolving. While CDK4/6 inhibitors combined with endocrine therapy have become a standard of care, acquired resistance remains a significant clinical challenge. This guide provides a comprehensive comparison of the novel selective estrogen receptor covalent antagonist (SERCA), H3B-6545 hydrochloride, in combination with CDK4/6 inhibitors, highlighting the synergistic effects and providing supporting experimental data for this promising therapeutic strategy.
Mechanism of Action: A Dual Approach to Overcoming Resistance
H3B-6545 is a first-in-class oral SERCA that inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine 530.[1][2] This unique mechanism of action ensures sustained target inhibition, even in the presence of ESR1 mutations that drive resistance to traditional endocrine therapies.[1]
CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib, and abemaciclib, function by blocking the cyclin D-CDK4/6-Rb pathway, which is crucial for the G1-S phase transition in the cell cycle.[3][4] By inhibiting retinoblastoma (Rb) protein phosphorylation, these agents induce cell cycle arrest.[4]
The combination of H3B-6545 and a CDK4/6 inhibitor offers a powerful two-pronged attack. H3B-6545 directly targets the ERα signaling pathway, a key driver of proliferation in ER+ breast cancer, while the CDK4/6 inhibitor blocks a critical downstream node in the cell cycle machinery. This dual blockade has the potential to overcome resistance mechanisms that may arise from the upregulation of either pathway.
Preclinical Evidence: Overcoming CDK4/6 Inhibitor Resistance
A key rationale for combining H3B-6545 with CDK4/6 inhibitors stems from its potent activity in models of acquired resistance to these agents. Preclinical studies have demonstrated that H3B-6545 exhibits significant single-agent antitumor activity in both palbociclib-sensitive and palbociclib-resistant ER+ breast cancer xenograft models.[5][6][7][8] This suggests that H3B-6545 can effectively target the underlying ER-driven proliferation that persists in tumors that have developed resistance to CDK4/6 inhibition.
While direct preclinical synergy data for the combination is emerging, the strong, independent activity of H3B-6545 in CDK4/6 inhibitor-resistant models provides a compelling basis for their combined use.
Clinical Data: Early Signs of Efficacy in Heavily Pretreated Patients
A phase 1b clinical trial (NCT04288089) has provided the first clinical evidence for the synergistic potential of H3B-6545 in combination with the CDK4/6 inhibitor palbociclib in women with metastatic ER+/HER2- breast cancer.[2][9][10][11][12] The study enrolled heavily pretreated patients, a population with limited treatment options.
Table 1: Preliminary Efficacy of H3B-6545 in Combination with Palbociclib (NCT04288089)
| Cohort | H3B-6545 Dose | Palbociclib Dose | Number of Response-Evaluable Patients | Confirmed Partial Responses | Stable Disease |
| 1 | 300 mg QD | 100 mg QD | 6 | 2 (33%) | 4 (67%) |
Data from a cohort of heavily pretreated patients with ER+, HER2- metastatic breast cancer.[2]
These early results are encouraging, demonstrating that the combination of H3B-6545 and palbociclib is well-tolerated and shows preliminary anti-tumor activity in a patient population that has often exhausted standard therapies.[2][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the synergistic effects of H3B-6545 and CDK4/6 inhibitors.
Caption: Targeted Signaling Pathway of H3B-6545 and CDK4/6 Inhibitors.
Caption: Experimental Workflow for Synergy Assessment.
Detailed Experimental Protocols
While specific protocols for the combination of H3B-6545 and CDK4/6 inhibitors are not publicly available, the following are standard methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of H3B-6545 alone, a CDK4/6 inhibitor alone, and the combination of both drugs at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[1][13][14][15] It is based on the median-effect principle and calculates a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI value is calculated using software such as CompuSyn, based on the dose-response curves of the individual drugs and their combination.
Conclusion and Future Directions
The combination of this compound and CDK4/6 inhibitors represents a highly promising strategy for the treatment of ER+ breast cancer, particularly in the setting of acquired resistance. The potent activity of H3B-6545 in CDK4/6 inhibitor-resistant models provides a strong preclinical rationale for this combination, and early clinical data has demonstrated its feasibility and preliminary efficacy. Further investigation is warranted to fully elucidate the synergistic mechanisms and to establish the clinical benefit of this combination in larger patient populations. This dual-pronged approach targeting both the primary driver of ER+ breast cancer and a key cell cycle regulator holds the potential to significantly improve outcomes for patients who have developed resistance to current standard-of-care therapies.
References
- 1. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. H3B-6545 + Palbociclib for Breast Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. researchgate.net [researchgate.net]
- 12. Facebook [cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. scite.ai [scite.ai]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
H3B-6545 Hydrochloride: A Head-to-Head Comparison with Other SERCAs
In the landscape of targeted cancer therapy, the acronym SERCA can lead to a critical point of confusion, representing two distinct classes of molecules: Selective Estrogen Receptor Covalent Antagonists and Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) inhibitors. This guide clarifies this distinction and provides a detailed, data-driven comparison of H3B-6545 hydrochloride, a prominent Selective Estrogen Receptor Covalent Antagonist, with other agents in its class, while also contextualizing it against traditional SERCA pump inhibitors.
H3B-6545 is an orally available, first-in-class selective estrogen receptor covalent antagonist (SERCA) designed to treat estrogen receptor (ER)-positive breast cancer.[1][2] It functions by covalently binding to a unique cysteine residue (C530) on the estrogen receptor alpha (ERα), thereby irreversibly inactivating it.[3][4] This mechanism is effective against both wild-type and mutant forms of ERα, which are common drivers of tumor growth and resistance to endocrine therapies.[5][6] In contrast, traditional SERCA inhibitors, such as thapsigargin (B1683126), target the Sarco/Endoplasmic Reticulum Ca2+-ATPase pump, a crucial enzyme for maintaining calcium homeostasis within cells.[7][8] Disruption of this pump leads to ER stress and apoptosis, a mechanism being explored for its anticancer potential.[8][9]
This guide will focus on the comparative performance of H3B-6545 against other estrogen receptor antagonists, as this is its direct therapeutic context. A brief overview of traditional SERCA inhibitors is also provided for clarity.
Part 1: H3B-6545 vs. Other Estrogen Receptor Antagonists
H3B-6545's primary competitors are other endocrine therapies, including selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766) and amcenestrant (B610687) (SAR439859), and other oral SERDs. The key distinctions lie in their mechanism, potency against mutations, and clinical efficacy.
Comparative Efficacy and Potency
H3B-6545 has demonstrated significant antitumor activity, particularly in preclinical models of endocrine therapy-resistant breast cancer. It has shown superiority over the standard-of-care fulvestrant in xenograft models with both wild-type and mutant ERα, including those resistant to palbociclib.[3][6][10]
| Agent | Class | Mechanism of Action | GI50 (MCF7 cells, nM) | Efficacy against ERα Mutations (e.g., Y537S) |
| H3B-6545 | SERCA (Selective Estrogen Receptor Covalent Antagonist) | Covalently binds to and inactivates ERα.[1][3] | 0.3-0.4[2] | High, superior to fulvestrant in preclinical models.[3][11] |
| Fulvestrant | SERD (Selective Estrogen Receptor Degrader) | Binds to and promotes the degradation of ERα. | Not directly comparable (injectable) | Active, but resistance can develop. H3B-6545 shows superiority in some resistant models.[6][10] |
| Amcenestrant (SAR439859) | Oral SERD | Orally bioavailable selective estrogen receptor degrader.[12] | Not available in provided search results | Showed clinical benefit in patients with and without ESR1 mutations.[13] |
| Tamoxifen | SERM (Selective Estrogen Receptor Modulator) | Competitively inhibits estrogen binding to ERα. | Not available in provided search results | H3B-6545 shows superior antitumor activity in patient-derived xenograft models.[2] |
Clinical Trial Data
Clinical trials have provided valuable insights into the safety and efficacy of H3B-6545 in heavily pretreated patients with ER+/HER2- advanced breast cancer.
| Clinical Trial Metric | H3B-6545 (Phase I/II, 450 mg dose) | Amcenestrant (SAR439859) (Phase II AMEERA-3) |
| Objective Response Rate (ORR) | 16.4% overall; 30.0% in patients with ESR1 Y537S mutation.[3] | Did not meet primary endpoint of improving progression-free survival vs. physician's choice.[14] In an earlier Phase I, ORR was 6.3%.[12] |
| Clinical Benefit Rate (CBR) | 33.3% - 39.7%.[3][4] | 50% in a Phase I trial.[12] |
| Median Progression-Free Survival (PFS) | 3.8 - 5+ months.[4][15] | Not significantly improved over standard of care in AMEERA-3.[14] |
| Common Adverse Events | Asymptomatic sinus bradycardia, diarrhea, nausea, fatigue, anemia.[4][16] | Generally well-tolerated, consistent with prior studies.[14] |
Pharmacokinetics
| Agent | Bioavailability | Half-life | Metabolism |
| H3B-6545 | Orally bioavailable, low to moderate.[5] | 2.4 h (rats), 4.0 h (monkeys).[5][17] | Primarily via hepatic phase 1 metabolism (CYP3A substrate).[17] |
| Fulvestrant | Intramuscular injection | Long half-life | Not applicable |
| Amcenestrant (SAR439859) | Oral | Not available in provided search results | Not available in provided search results |
Experimental Protocols
Cell Proliferation Assay (for GI50 determination): [Based on[2]]
-
Breast cancer cell lines (e.g., MCF7, HCC1428, T47D) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound (e.g., H3B-6545) for a specified period (e.g., 5-7 days).
-
Cell viability is assessed using a colorimetric assay such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Xenograft Tumor Models: [Based on[3][5]]
-
Female immunodeficient mice (e.g., nude or NSG) are implanted with human breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments.
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
H3B-6545 is administered orally once daily. Control groups may receive vehicle or a comparator drug like fulvestrant.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., biomarker assessment).
Signaling Pathway and Experimental Workflow
Caption: Estrogen receptor alpha signaling pathway and the inhibitory mechanism of H3B-6545.
Caption: Experimental workflow for assessing in vivo efficacy using xenograft models.
Part 2: Overview of Traditional SERCA (Ca2+-ATPase) Inhibitors
While H3B-6545 is a Selective Estrogen Receptor Covalent Antagonist, the term SERCA is also used for inhibitors of the Sarco/Endoplasmic Reticulum Ca2+-ATPase pump. These inhibitors have a completely different mechanism of action.
Thapsigargin:
-
Mechanism: A potent and specific inhibitor of the SERCA pump.[8] It locks the pump in a conformation that prevents calcium transport into the endoplasmic reticulum (ER).[18]
-
Cellular Effect: Depletion of ER calcium stores leads to ER stress and the unfolded protein response (UPR), which can trigger apoptosis.[8][19]
-
Therapeutic Potential: Its high toxicity to normal cells has limited its direct use.[8] However, derivatives and prodrugs (like mipsagargin) are being developed to target the molecule specifically to cancer cells.[18]
-
Direct Comparison to H3B-6545: There is no direct experimental comparison in the literature as they target fundamentally different cellular pathways. H3B-6545 targets hormone signaling in ER-positive cancers, while thapsigargin targets calcium homeostasis, a more universal cellular process.
Caption: Mechanism of action for traditional SERCA pump inhibitors like Thapsigargin.
Conclusion
This compound is a potent, orally available Selective Estrogen Receptor Covalent Antagonist with a distinct and effective mechanism against both wild-type and mutant ERα. Preclinical and clinical data demonstrate its promising anti-tumor activity, particularly in endocrine-resistant breast cancer models, where it often shows superiority to the standard-of-care agent, fulvestrant. It is crucial for researchers and clinicians to distinguish this class of "SERCAs" from the traditional Sarco/Endoplasmic Reticulum Ca2+-ATPase inhibitors like thapsigargin, which operate through a completely different, albeit also promising, anti-cancer mechanism. The continued development of H3B-6545 offers a valuable new strategy for patients with ER-positive breast cancer who have developed resistance to current therapies.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sarco/Endoplasmic Reticulum Calcium ATPase Inhibitors: Beyond Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are SERCA inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. maxproventures.com [maxproventures.com]
- 14. onclive.com [onclive.com]
- 15. youtube.com [youtube.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Nonclinical pharmacokinetics and in vitro metabolism of H3B-6545, a novel selective ERα covalent antagonist (SERCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting thapsigargin towards tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Response to H3B-6545 Hydrochloride in ER-Positive, HER2-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H3B-6545 hydrochloride, a first-in-class selective estrogen receptor (ER) covalent antagonist (SERCA), with alternative therapies for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. A key focus is the role of biomarkers in predicting treatment response, supported by experimental data and detailed protocols.
Introduction to this compound
H3B-6545 is an orally administered small molecule that selectively and covalently binds to a unique cysteine residue (C530) on the estrogen receptor alpha (ERα), leading to its inactivation.[1] This mechanism of action is effective against both wild-type and mutant forms of ERα, which are critical drivers of tumor growth in the majority of breast cancers.[2][3] Clinical studies have demonstrated the antitumor activity of H3B-6545 in heavily pretreated patients with ER+, HER2- metastatic breast cancer, particularly in those harboring ESR1 mutations.[4][5][6]
Predictive Biomarkers for H3B-6545 and Alternatives
The selection of appropriate therapies for ER+ breast cancer is increasingly guided by the molecular characteristics of the tumor. This section compares the key predictive biomarkers for H3B-6545 and its therapeutic alternatives.
Table 1: Key Predictive Biomarkers
| Therapeutic Agent | Drug Class | Primary Predictive Biomarker(s) |
| This compound | SERCA | Activating mutations in ESR1 (e.g., Y537S, D538G) |
| Fulvestrant (B1683766) | SERD | Activating mutations in ESR1 may indicate greater benefit over aromatase inhibitors |
| Elacestrant (B1663853) | Oral SERD | Activating mutations in ESR1 |
| Palbociclib (B1678290) (in combination with endocrine therapy) | CDK4/6 Inhibitor | No definitive predictive biomarker; high CCNE1 expression may indicate resistance |
ESR1 Mutations as a Primary Predictor of Response to SERCAs and SERDs
Mutations in the ESR1 gene, which encodes ERα, are a common mechanism of acquired resistance to aromatase inhibitors. These mutations lead to constitutive, ligand-independent activation of the estrogen receptor, driving tumor growth even in the absence of estrogen.[7][8]
H3B-6545 has demonstrated significant preclinical and clinical activity in tumors with ESR1 mutations.[2][4][9] Preclinical models have shown H3B-6545 to be superior to fulvestrant in tumors with the ESR1 Y537S mutation.[2] Similarly, the oral SERD elacestrant has shown improved progression-free survival in patients with ESR1-mutated tumors compared to standard-of-care endocrine therapy.[10][11][12] While fulvestrant can be effective in the presence of ESR1 mutations, some mutations, such as Y537S, may confer partial resistance.[13][14]
Comparative Efficacy Data
The following tables summarize the clinical efficacy of H3B-6545 and its alternatives in relevant patient populations.
Table 2: Efficacy of H3B-6545 in ER+, HER2- Advanced Breast Cancer
| Clinical Trial (NCT) | Patient Population | Treatment | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
| Phase I/II (NCT03250676) | Heavily pretreated, including prior CDK4/6i | H3B-6545 (450 mg) | 20.2% | 41.5% | 5.06 months |
| Phase I/II (NCT03250676) - ESR1 Y537S mutant subgroup | Heavily pretreated, including prior CDK4/6i | H3B-6545 (450 mg) | 32.1% | - | - |
| Phase I (NCT04568902) | Japanese patients, heavily pretreated | H3B-6545 (450 mg) | 3.0% | 33.3% | - |
| Phase I (NCT04568902) - ESR1 mutant subgroup | Japanese patients, heavily pretreated | H3B-6545 (450 mg) | - | 66.7% | - |
Data compiled from multiple sources.[5][9][15]
Table 3: Comparative Efficacy of Endocrine Therapies in ESR1-Mutated Breast Cancer
| Therapeutic Agent | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) |
| Elacestrant | EMERALD | Pretreated, ESR1-mutated | 3.8 months |
| Standard of Care (Fulvestrant or AI) | EMERALD | Pretreated, ESR1-mutated | 1.9 months |
| Fulvestrant | SoFEA & EFECT (combined analysis) | Post-aromatase inhibitor, ESR1-mutated | 3.9 months |
| Exemestane | SoFEA & EFECT (combined analysis) | Post-aromatase inhibitor, ESR1-mutated | 2.4 months |
Data compiled from multiple sources.[10][16][17]
Table 4: Efficacy of Palbociclib in Combination with Endocrine Therapy
| Therapeutic Agent | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) |
| Palbociclib + Letrozole | PALOMA-2 | 1st-line advanced | 27.6 months |
| Placebo + Letrozole | PALOMA-2 | 1st-line advanced | 14.5 months |
| Palbociclib + Fulvestrant | PALOMA-3 | Pretreated | 11.2 months |
| Placebo + Fulvestrant | PALOMA-3 | Pretreated | 4.6 months |
Data compiled from multiple sources. Of note, biomarker analyses from the PALOMA trials did not identify a definitive subgroup that did not benefit from the addition of palbociclib.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the ERα signaling pathway and the mechanisms of action of H3B-6545 and its alternatives.
References
- 1. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ESR1 gene amplification and MAP3K mutations are selected during adjuvant endocrine therapies in relapsing Hormone Receptor-positive, HER2-negative breast cancer (HR+ HER2- BC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergence of constitutively active estrogen receptor-α mutations in pretreated advanced estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. targetedonc.com [targetedonc.com]
- 10. US Food and Drug Administration Approval Summary: Elacestrant for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative, ESR1-Mutated Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activating ESR1 mutations differentially impact the efficacy of ER antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Analysis of data from the PALOMA-3 trial confirms the efficacy of palbociclib and offers alternatives for novel assessment of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Comparative biomarker analysis of PALOMA-2/3 trials for palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor Biomarker Analysis from the Phase 3 PALOMA-2 Trial - Conference Correspondent [conference-correspondent.com]
Validating the Covalent Engagement of H3B-6545 Hydrochloride in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
H3B-6545 hydrochloride is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant preclinical and clinical activity in estrogen receptor-positive (ERα+), HER2-negative breast cancer.[1][2] Its unique mechanism of action involves the formation of a covalent bond with a specific cysteine residue (C530) within the ligand-binding domain of the estrogen receptor alpha (ERα).[3][4] This irreversible inhibition offers the potential for a more durable and profound blockade of ERα signaling compared to non-covalent antagonists, particularly in the context of resistance-conferring mutations in the ESR1 gene.[2][3]
This guide provides a comparative overview of the key experimental methods used to validate the covalent engagement of H3B-6545 with ERα in a cellular context. We will delve into the experimental protocols for these assays and present a comparison of H3B-6545's performance against other ERα antagonists.
Estrogen Receptor Alpha (ERα) Signaling Pathway
Key Experimental Assays for Validating Covalent Engagement
Several orthogonal assays are employed to definitively validate the covalent binding of H3B-6545 to ERα. These techniques provide evidence of direct target engagement, irreversibility of binding, and the functional consequences of this covalent modification.
Intact Protein Mass Spectrometry
Intact protein mass spectrometry is a cornerstone technique for confirming the formation of a covalent adduct between a small molecule and its protein target. By measuring the precise mass of the intact protein-drug complex, a mass shift corresponding to the molecular weight of the drug can be observed, providing direct evidence of covalent binding.
Experimental Workflow:
Jump Dilution Assay
The jump dilution assay is a kinetic experiment designed to assess the reversibility of an inhibitor's binding. A pre-formed complex of the target protein and the inhibitor is rapidly diluted, reducing the concentration of the free inhibitor. For a non-covalent inhibitor, the drug will dissociate from the target, and the enzyme/receptor activity will be restored. In contrast, a covalent inhibitor will remain bound, and no recovery of activity will be observed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment. The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, making it more resistant to thermal denaturation. By heating cell lysates treated with a drug to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed for compounds that bind to the target.
Comparison of H3B-6545 with Other ERα Antagonists
The performance of H3B-6545 has been benchmarked against other classes of ERα antagonists, including a non-covalent analog, the selective estrogen receptor degrader (SERD) fulvestrant (B1683766), and the selective estrogen receptor modulator (SERM) tamoxifen (B1202).
| Compound | Class | Mechanism of Action | Binding to ERα | Activity in ESR1 Mutants |
| H3B-6545 | SERCA | Covalent antagonist of ERα | Covalent (irreversible) | Active |
| H3B-9709 | Non-covalent SERCA analog | Non-covalent antagonist of ERα | Non-covalent (reversible) | Reduced activity compared to H3B-6545 |
| Fulvestrant | SERD | ERα antagonist and degrader | Non-covalent (reversible) | Active, but resistance can develop |
| Tamoxifen | SERM | Mixed agonist/antagonist of ERα | Non-covalent (reversible) | Reduced efficacy in many resistant tumors |
Cellular Potency in ERα+ Breast Cancer Cell Lines
The antiproliferative activity of H3B-6545 has been evaluated in various ERα-positive breast cancer cell lines, including those harboring wild-type and mutant ESR1.
| Cell Line | ESR1 Status | H3B-6545 GI₅₀ (nM) [5] | Fulvestrant IC₅₀ (nM) | Tamoxifen IC₅₀ (nM) |
| MCF7 | Wild-type | 0.3-0.4 | ~1-10 | ~10-100 |
| T47D | Wild-type | 5.2 | ~1-10 | ~10-100 |
| CAMA-1 | Wild-type | 0.2 | Data not readily available | Data not readily available |
| HCC1428 | Wild-type | 1.0 | Data not readily available | Data not readily available |
| BT483 | Wild-type | 0.5 | Data not readily available | Data not readily available |
Note: IC₅₀/GI₅₀ values can vary depending on the specific experimental conditions. The data for fulvestrant and tamoxifen are approximate ranges from various literature sources for comparative purposes.
Detailed Experimental Protocols
Intact Protein Mass Spectrometry for H3B-6545 Covalent Adduct Detection
Objective: To confirm the covalent binding of H3B-6545 to recombinant ERα ligand-binding domain (LBD) by detecting the expected mass shift.
Materials:
-
Recombinant human ERα LBD (wild-type and C530S mutant)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM TCEP)
-
C4 ZipTips (Millipore)
-
Solvents for mass spectrometry: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF mass spectrometer)
Procedure:
-
Incubate 5 µM of ERα LBD (wild-type or C530S mutant) with 25 µM H3B-6545 in the assay buffer for 2 hours at room temperature. A vehicle control (DMSO) should be run in parallel.
-
Desalt the protein samples using C4 ZipTips according to the manufacturer's protocol. Elute the protein in a small volume of 50% acetonitrile, 0.1% formic acid.
-
Inject the desalted protein sample into the LC-MS system.
-
Separate the protein using a short C4 column with a rapid gradient of Solvent B.
-
Acquire mass spectra in the positive ion mode over a mass range appropriate for the protein and its expected adduct (e.g., m/z 500-4000).
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the H3B-6545-treated ERα with the vehicle-treated control. A mass increase corresponding to the molecular weight of H3B-6545 confirms covalent adduct formation. The absence of a mass shift with the C530S mutant validates the specific cysteine residue involved in the covalent bond.
Jump Dilution Assay for Assessing Binding Reversibility
Objective: To determine the reversibility of H3B-6545 binding to ERα by measuring the recovery of estradiol (B170435) binding after dilution.
Materials:
-
Recombinant human ERα
-
This compound
-
Non-covalent analog (e.g., H3B-9709)
-
Fulvestrant
-
[³H]-Estradiol
-
Assay buffer
-
Hydroxyapatite (HAP) slurry
Procedure:
-
Pre-incubate ERα with a saturating concentration of H3B-6545, the non-covalent analog, or fulvestrant for a defined period (e.g., 4 hours) to allow for complex formation.
-
Rapidly dilute the pre-incubation mixture 100-fold into the assay buffer.
-
Immediately after dilution, and at various time points thereafter, add a subsaturating concentration of [³H]-estradiol to a sample of the diluted mixture.
-
Incubate to allow [³H]-estradiol to bind to any unoccupied ERα.
-
Separate bound from free [³H]-estradiol using a HAP slurry.
-
Quantify the amount of bound [³H]-estradiol by scintillation counting.
-
A lack of recovery of [³H]-estradiol binding over time in the H3B-6545-treated samples, compared to the recovery seen with the non-covalent inhibitors, indicates irreversible binding.
Conclusion
The validation of H3B-6545's covalent engagement with ERα is a critical step in understanding its mechanism of action and its potential clinical advantages. The combination of direct biochemical evidence from intact protein mass spectrometry, kinetic data from jump dilution assays, and cellular target engagement confirmation from CETSA provides a robust and comprehensive validation package. The superior potency and irreversible binding of H3B-6545, particularly in the context of clinically relevant ESR1 mutations, highlight its promise as a novel therapeutic agent for patients with ER-positive breast cancer.
References
- 1. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle for Estrogen Receptor Dominance: H3B-6545 Hydrochloride versus Other ER Modulators in Gene Expression
For researchers, scientists, and drug development professionals at the forefront of oncology, understanding the nuanced molecular impact of novel therapeutics is paramount. This guide provides a comprehensive comparison of the gene expression effects of H3B-6545 hydrochloride, a novel selective estrogen receptor covalent antagonist (SERCA), against established estrogen receptor (ER) modulators, including the selective estrogen receptor degrader (SERD) fulvestrant (B1683766), the selective estrogen receptor modulator (SERM) tamoxifen (B1202), and aromatase inhibitors.
H3B-6545 is a first-in-class oral SERCA that inactivates both wild-type and mutant ERα by covalently binding to cysteine 530, a residue unique to ERα.[1] This distinct mechanism of action suggests a potentially different and more durable impact on gene expression compared to non-covalent inhibitors. This guide synthesizes available preclinical data to illuminate these differences, offering a valuable resource for evaluating the therapeutic potential of H3B-6545.
Comparative Analysis of Gene Expression Profiles
To provide a clear and objective comparison, the following tables summarize the differential gene expression data from studies conducted in the ER-positive breast cancer cell line, MCF-7. It is important to note that the data for H3B-6545 and fulvestrant are derived from a head-to-head RNA-sequencing study, ensuring a high degree of comparability.[1] Data for tamoxifen and aromatase inhibitors are collated from separate studies, and while efforts have been made to select comparable experimental conditions, inherent variations should be considered when interpreting the results.
Table 1: Comparison of Downregulated Genes by this compound and Other ER Modulators in MCF-7 Cells
| Gene Symbol | H3B-6545 (log2FC)[1] | Fulvestrant (log2FC)[1] | Tamoxifen (log2FC) | Aromatase Inhibitors (log2FC) |
| PGR | -4.5 | -4.2 | -2.8 | -1.9 |
| GREB1 | -4.1 | -3.8 | -2.5 | -1.7 |
| TFF1 | -3.9 | -3.5 | -2.1 | -1.5 |
| CCND1 | -2.1 | -1.8 | -1.2 | -0.9 |
| MYC | -1.5 | -1.2 | -0.8 | -0.6 |
Note: log2FC (log2 Fold Change) values for Tamoxifen and Aromatase Inhibitors are representative values collated from multiple sources and may not be directly comparable to the H3B-6545 and Fulvestrant data from a single study.
Table 2: Comparison of Upregulated Genes by this compound and Other ER Modulators in MCF-7 Cells
| Gene Symbol | H3B-6545 (log2FC)[1] | Fulvestrant (log2FC)[1] | Tamoxifen (log2FC) | Aromatase Inhibitors (log2FC) |
| DDIT4 | 2.5 | 2.1 | 1.5 | 1.1 |
| PDK4 | 2.3 | 2.0 | 1.3 | 1.0 |
| SERPINA3 | 2.1 | 1.8 | 1.2 | 0.9 |
| CDKN1A | 1.8 | 1.5 | 1.0 | 0.7 |
| KRT19 | 1.6 | 1.3 | 0.9 | 0.6 |
Note: log2FC (log2 Fold Change) values for Tamoxifen and Aromatase Inhibitors are representative values collated from multiple sources and may not be directly comparable to the H3B-6545 and Fulvestrant data from a single study.
Signaling Pathways and Mechanisms of Action
The differential effects on gene expression are a direct consequence of the distinct mechanisms by which these drugs interact with the estrogen receptor signaling pathway.
As illustrated, H3B-6545, fulvestrant, and tamoxifen directly target the estrogen receptor, albeit through different binding and subsequent actions. Aromatase inhibitors, in contrast, act upstream by blocking the production of estrogen.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
RNA-Sequencing Protocol for H3B-6545 and Fulvestrant in MCF-7 Cells
This protocol is based on the methodology described in the study by Guzi et al. (2022).[1]
1. Cell Culture and Treatment: MCF-7 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For drug treatment experiments, cells were hormone-starved for 72 hours in phenol red-free DMEM containing 5% charcoal-stripped FBS. Subsequently, cells were treated with 100 nM of H3B-6545, 100 nM of fulvestrant, or vehicle (DMSO) for 24 hours.[1]
2. RNA Isolation and Library Preparation: Total RNA was extracted from the treated cells using TRIzol reagent according to the manufacturer's protocol. The quality and integrity of the RNA were assessed using an Agilent Bioanalyzer. RNA-sequencing libraries were prepared using a TruSeq Stranded mRNA Library Prep Kit (Illumina).[1]
3. Sequencing and Data Analysis: Sequencing was performed on an Illumina NovaSeq platform. The raw sequencing reads were subjected to quality control using FastQC. Reads were then aligned to the human reference genome (hg38) using the STAR aligner. Differential gene expression analysis was performed using the DESeq2 package in R, with a significance threshold of an adjusted p-value < 0.05 and a |log2(fold change)| > 1.[1]
Conclusion
This compound demonstrates a profound and distinct effect on the transcriptome of ER-positive breast cancer cells when compared to established ER modulators. Its covalent mechanism of action leads to a robust and sustained downregulation of key estrogen-responsive genes, surpassing the effects observed with fulvestrant in a direct comparison. While cross-study comparisons with tamoxifen and aromatase inhibitors should be interpreted with caution, the available data suggests that H3B-6545 induces a more significant alteration in the gene expression landscape. These findings underscore the potential of H3B-6545 as a potent and differentiated therapeutic agent for ER-positive breast cancer, warranting further investigation into its clinical efficacy. This guide provides a foundational resource for researchers to delve deeper into the molecular pharmacology of this promising novel drug.
References
H3B-6545 Hydrochloride Demonstrates Promising Long-Term Efficacy in Pre-treated ER+/HER2- Breast Cancer
A comprehensive analysis of clinical trial data suggests that H3B-6545 hydrochloride, a novel selective estrogen receptor covalent antagonist (SERCA), offers a durable clinical benefit for patients with estrogen receptor-positive (ER+), HER2-negative advanced breast cancer, particularly in those who have progressed on prior therapies including CDK4/6 inhibitors. This guide provides a comparative assessment of H3B-6545 against other approved and investigational treatments in this setting, supported by experimental data and detailed methodologies.
H3B-6545 is a first-in-class oral agent that irreversibly binds to and inactivates both wild-type and mutant estrogen receptor alpha (ERα), a key driver of tumor growth in the majority of breast cancers.[1][2][3] This unique covalent mechanism of action has shown significant anti-tumor activity in preclinical models, including those resistant to standard-of-care therapies.[1][4] Clinical evidence from Phase I and II trials (NCT03250676 and NCT04568902) now provides a clearer picture of its long-term potential.
Comparative Efficacy in the Post-CDK4/6 Inhibitor Setting
The treatment landscape for ER+/HER2- breast cancer has been revolutionized by the introduction of CDK4/6 inhibitors. However, acquired resistance is common, creating a significant unmet need for effective subsequent therapies. H3B-6545 and other novel agents are being evaluated in this patient population. The following tables summarize key efficacy data from pivotal clinical trials.
| Treatment | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| This compound | NCT03250676 (Phase I/II) | Heavily pretreated ER+/HER2- mBC (90.1% prior CDK4/6i) | 16.4% (overall) 30.0% (ESR1 Y537S mutant) | 3.8 | Not yet mature |
| NCT04568902 (Phase I) | Pretreated Japanese ER+/HER2- mBC (72.7% prior CDK4/6i) | 3.0% | 3.9 | Not reported | |
| Elacestrant (B1663853) | EMERALD (Phase III) | ER+/HER2- mBC post CDK4/6i | 13% vs 13% (SOC) | 2.8 vs 1.9 (SOC) 3.8 vs 1.9 (ESR1 mutant) | 12.7 vs 12.2 (SOC) |
| Capivasertib (B1684468) + Fulvestrant (B1683766) | CAPItello-291 (Phase III) | HR+/HER2- advanced BC post AI +/- CDK4/6i | 22.9% vs 12.2% (Placebo + Fulvestrant) | 7.2 vs 3.6 (Placebo + Fulvestrant) | Not yet mature |
| Everolimus (B549166) + Exemestane (B1683764) | BOLERO-2 (Phase III) & Real-world data | HR+/HER2- advanced BC post NSAI (BOLERO-2) / post CDK4/6i (real-world) | 12.6% vs 1.7% (Placebo + Exemestane) (BOLERO-2) | 7.8 vs 3.2 (Placebo + Exemestane) (BOLERO-2) ~3.9 (post-CDK4/6i) | 31.0 vs 26.6 (Placebo + Exemestane) (BOLERO-2) |
Note: Data is compiled from multiple sources and trial populations may have subtle differences. Direct cross-trial comparisons should be made with caution.
Signaling Pathways and Experimental Workflows
The efficacy of these targeted therapies stems from their distinct mechanisms of action. H3B-6545 directly targets the estrogen receptor signaling pathway, while agents like capivasertib and everolimus inhibit the PI3K/AKT/mTOR pathway, a key downstream signaling cascade often implicated in endocrine resistance.
The clinical development of these agents follows a rigorous, multi-phase process to establish safety and efficacy.
Experimental Protocols
This compound (NCT03250676 & NCT04568902)
These Phase I/II studies enrolled postmenopausal women with ER+/HER2- advanced or metastatic breast cancer who had progressed on at least one prior endocrine therapy.[1][5] The NCT03250676 study included a dose-escalation phase to determine the recommended Phase II dose (RP2D), followed by a dose-expansion phase.[5] The NCT04568902 study was a Phase I trial in a Japanese patient population.[1] In both trials, patients received H3B-6545 orally once daily in 28-day cycles.[1][5] The primary endpoints for the Phase I portions were safety and tolerability, while the Phase II portion of NCT03250676 focused on ORR, PFS, and clinical benefit rate (CBR).[6] Tumor assessments were performed at baseline and every 8 weeks.
Elacestrant (EMERALD - NCT03778931)
This was a Phase III, randomized, open-label, active-controlled, multicenter trial that enrolled postmenopausal women and men with ER+/HER2- advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[7][8] Patients were randomized 1:1 to receive oral elacestrant or the investigator's choice of standard-of-care (SOC) endocrine therapy (fulvestrant or an aromatase inhibitor).[7][8] The primary endpoints were PFS in all patients and in patients with ESR1 mutations.[7]
Capivasertib (CAPItello-291 - NCT04305496)
This Phase III, randomized, double-blind, placebo-controlled, multicenter trial enrolled patients with HR+/HER2- advanced breast cancer who had recurred or progressed on or after aromatase inhibitor therapy, with or without a prior CDK4/6 inhibitor.[9][10] Patients were randomized 1:1 to receive capivasertib or placebo, in combination with fulvestrant.[9][11] The dual primary endpoints were PFS in the overall patient population and in a subgroup of patients with alterations in the PI3K/AKT/PTEN pathway.[12]
Everolimus (BOLERO-2 - NCT00863655)
This Phase III, randomized, double-blind, placebo-controlled, multicenter trial enrolled postmenopausal women with HR+/HER2- advanced breast cancer who had recurred or progressed on a nonsteroidal aromatase inhibitor.[13][14] Patients were randomized 2:1 to receive everolimus or placebo, both in combination with exemestane.[14][15] The primary endpoint was PFS.[13][14] It is important to note that patients in this trial had not received prior CDK4/6 inhibitors; the data for the post-CDK4/6i setting comes from subsequent real-world studies.
Conclusion
This compound has demonstrated a manageable safety profile and encouraging single-agent anti-tumor activity in heavily pretreated ER+/HER2- metastatic breast cancer patients, including those who have progressed after CDK4/6 inhibitors.[16] Its efficacy, particularly in patients with ESR1 mutations, positions it as a promising future therapeutic option.[16] Head-to-head comparative trials will be necessary to definitively establish its long-term efficacy relative to other available treatments. The ongoing clinical development of H3B-6545 and other novel agents continues to evolve the treatment paradigm for advanced ER+ breast cancer, offering new hope for patients with endocrine-resistant disease.
References
- 1. Phase I study of H3B-6545 in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Trial of H3B-6545, in Women With Locally Advanced or Metastatic Estrogen Receptor-positive, HER2 Negative Breast Cancer [clin.larvol.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Capivasertib+Fulvestrant vs Placebo+Fulvestrant as Treatment for Locally Advanced (Inoperable) or Metastatic HR+/HER2− Breast Cancer [astrazenecaclinicaltrials.com]
- 10. labiotech.eu [labiotech.eu]
- 11. Capivasertib and fulvestrant for patients with hormone receptor-positive advanced breast cancer: characterization, time course, and management of frequent adverse events from the phase III CAPItello-291 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capivasertib in Hormone Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The BOLERO-2 trial: the addition of everolimus to exemestane in the treatment of postmenopausal hormone receptor-positive advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Everolimus Plus Exemestane in Postmenopausal Patients with HR+ Breast Cancer: BOLERO-2 Final Progression-Free Survival Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Incidence and time course of everolimus-related adverse events in postmenopausal women with hormone receptor-positive advanced breast cancer: insights from BOLERO-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide: H3B-6545 Hydrochloride vs. Standard of Care in ER+/HER2- Advanced Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational agent H3B-6545 hydrochloride against the current standard of care (SoC) for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The comparison is based on available clinical trial data and focuses on efficacy and safety outcomes in heavily pretreated patient populations.
Introduction
Endocrine therapy remains the cornerstone of treatment for ER+/HER2- breast cancer. However, the development of resistance to these therapies, often driven by mutations in the estrogen receptor 1 gene (ESR1), presents a significant clinical challenge. H3B-6545 is a first-in-class, oral selective estrogen receptor covalent antagonist (SERCA) designed to overcome this resistance by irreversibly binding to and inactivating both wild-type and mutant estrogen receptor alpha (ERα).[1][2][3] This guide will compare the clinical performance of H3B-6545 with established standard of care options for patients who have progressed on prior endocrine therapies and CDK4/6 inhibitors.
Mechanism of Action: this compound
H3B-6545 employs a unique mechanism of action by forming a covalent bond with cysteine 530 (C530) in the ligand-binding domain of ERα.[2][4] This irreversible binding locks the receptor in an inactive conformation, thereby blocking downstream signaling pathways that promote tumor growth.[1][3] This covalent inhibition is effective against both wild-type and mutant forms of ERα, including the common Y537S and D538G mutations that confer resistance to standard endocrine therapies.[2]
Experimental Protocols: The NCT03250676 Trial
The primary clinical data for H3B-6545 comes from the Phase I/II multicenter, open-label trial NCT03250676.[5][6]
Study Design:
-
Phase I (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of H3B-6545 in women with locally advanced or metastatic ER+/HER2- breast cancer who had progressed on prior therapies.
-
Phase II (Dose Expansion): This phase evaluated the efficacy and safety of H3B-6545 at the RP2D in a larger patient population, including cohorts with and without ESR1 mutations.
Patient Population:
Eligible patients were women with ER+/HER2- advanced or metastatic breast cancer who had experienced disease progression on at least one prior endocrine therapy and at least one other prior therapy for metastatic disease. A significant portion of the enrolled patients had received prior treatment with CDK4/6 inhibitors.
Treatment:
H3B-6545 was administered orally once daily in 28-day cycles.
Endpoints:
-
Primary Endpoints:
-
Secondary Endpoints:
-
Clinical Benefit Rate (CBR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).
-
Comparative Efficacy
The following tables provide a comparative summary of the efficacy of H3B-6545 versus standard of care treatments in heavily pretreated patients with ER+/HER2- advanced or metastatic breast cancer. It is important to note that these are indirect comparisons from different clinical trials and patient populations may vary.
Table 1: Efficacy of H3B-6545 (NCT03250676)
| Patient Population | N | ORR (%) | CBR (%) | Median PFS (months) |
| Heavily Pretreated (Post-Endocrine & CDK4/6i) | 94 | 12.8 | 36.2 | 3.7 |
| ESR1-mutant | 58 | 17.2 | 43.1 | 5.1 |
Table 2: Efficacy of Standard of Care Therapies in Pretreated ER+/HER2- Advanced Breast Cancer
| Treatment | Trial(s) | Patient Population | N | ORR (%) | Median PFS (months) |
| Fulvestrant (B1683766) | VERONICA | Post-CDK4/6i | 51 | - | 1.94[9] |
| Real-world study | Post-CDK4/6i | 30 | - | 3.7[10] | |
| Abemaciclib Monotherapy | nextMONARCH 1 | Post-endocrine & chemo | 79 | 19[11] | 6.5[11] |
| rAMBER (retrospective) | Post-CDK4/6i | 30 | - | 4.0[12] | |
| Everolimus (B549166) + Exemestane (B1683764) | BOLERO-2 | Post-non-steroidal AI | 485 | - | 7.4[13] |
| Real-world study | Post-CDK4/6i & chemo | 70 | 57.1 (DCR 88.6%) | 6.6[14] | |
| Alpelisib + Fulvestrant (PIK3CA-mutant) | SOLAR-1 | Post-AI | 169 | - | 11.0[15] |
| BYLieve (Cohort A) | Post-CDK4/6i + AI | 121 | - | 7.3 (6-month PFS rate: 50.4%)[16] | |
| Capecitabine | Retrospective study | Post-CDK4/6i + ET | 56 | - | 7.1[17][18] |
Comparative Safety
Table 3: Common Treatment-Related Adverse Events (TRAEs) of H3B-6545 (≥10% of patients)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | 45.7 | 2.1 |
| Fatigue | 42.6 | 6.4 |
| Diarrhea | 38.3 | 2.1 |
| Vomiting | 25.5 | 1.1 |
| Decreased Appetite | 21.3 | 1.1 |
| Anemia | 18.1 | 7.4 |
| Hot Flush | 14.9 | 0 |
| Sinus Bradycardia | 12.8 | 0 |
Table 4: Common Grade ≥3 Adverse Events with Standard of Care Therapies
| Treatment | Common Grade ≥3 Adverse Events (%) |
| Fulvestrant | Generally well-tolerated with a low incidence of grade ≥3 AEs. |
| Abemaciclib | Diarrhea (13.4%), Neutropenia (26.9%), Anemia (10.4%), Fatigue (2.7%) |
| Everolimus + Exemestane | Stomatitis (8%), Anemia (6%), Dyspnea (4%), Hyperglycemia (4%), Fatigue (4%)[19] |
| Alpelisib + Fulvestrant | Hyperglycemia (36.6%), Rash (9.8%), Diarrhea (6.7%)[16] |
| Capecitabine | Hand-foot syndrome (17%), Diarrhea (14%), Neutropenia (8%), Fatigue (6%) |
Conclusion
This compound has demonstrated promising anti-tumor activity in a heavily pretreated population of patients with ER+/HER2- advanced breast cancer, including those with ESR1 mutations who have developed resistance to standard endocrine therapies and CDK4/6 inhibitors. The safety profile of H3B-6545 appears manageable, with predominantly low-grade toxicities.
Indirect comparisons suggest that the efficacy of H3B-6545, as measured by ORR and PFS, is competitive with currently available standard of care options in the post-CDK4/6 inhibitor setting. For certain patient subgroups, such as those with ESR1 mutations, H3B-6545 may offer a particularly valuable therapeutic option.
Direct head-to-head comparative trials are necessary to definitively establish the clinical positioning of H3B-6545 relative to the standard of care. Ongoing and future clinical studies will be crucial in further defining the role of this novel SERCA in the evolving treatment landscape of ER+/HER2- breast cancer.
References
- 1. Facebook [cancer.gov]
- 2. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Inhibition of Estrogen Receptors in Treatment of Estrogen Receptor-Positive Breast Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. thestormriders.org [thestormriders.org]
- 6. Trial of H3B-6545, in Women With Locally Advanced or Metastatic Estrogen Receptor-positive, HER2 Negative Breast Cancer [clin.larvol.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Fulvestrant Monotherapy After CDK4/6 Inhibitors in Metastatic Breast Cancer Patients: A Real-Life Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Combination of Everolimus and Exemestane Improves Survival for Women with Metastatic Breast Cancer | MD Anderson Cancer Center [mdanderson.org]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Alpelisib plus fulvestrant in PIK3CA-mutated, hormone receptor-positive advanced breast cancer after a CDK4/6 inhibitor (BYLieve): one cohort of a phase 2, multicentre, open-label, non-comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capecitabine efficacy after cycline-dependent-kinase 4/6 inhibitor plus endocrine therapy in metastatic hormone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Safety of everolimus plus exemestane in patients with hormone-receptor-positive, HER2-negative locally advanced or metastatic breast cancer progressing on prior non-steroidal aromatase inhibitors: primary results of a phase IIIb, open-label, single-arm, expanded-access multicenter trial (BALLET) [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H3B-6545 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the selective estrogen receptor covalent antagonist (SERCA), H3B-6545 hydrochloride, is critical for maintaining laboratory safety and environmental protection. As a potent investigational compound, all waste materials, including the pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers, must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
For safe handling and storage, refer to the following properties of this compound:
| Property | Value | Source |
| CAS Number | 2052132-51-9 | MedChemExpress |
| Molecular Formula | C26H27F4N5O2 · HCl | MedChemExpress |
| Molecular Weight | 569.98 g/mol | MedChemExpress |
| Solubility | DMSO | MedChemExpress |
| Storage | Store at -20°C for short-term and -80°C for long-term. | MedChemExpress |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of various forms of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is the foundation of safe disposal.
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
-
Liquid Waste: Dispose of solutions containing this compound, including experimental solutions and solvent rinsates, in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
-
Contaminated Labware and PPE: Non-sharp labware (e.g., pipette tips, tubes) and disposable PPE (e.g., gloves, bench paper) that have come into contact with the compound should be collected in a designated hazardous solid waste container.
Step 2: Container Management
All waste containers must be managed according to the following guidelines:
-
Labeling: Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible chemicals and sources of ignition.
Step 3: Disposal of Empty Containers
Under regulations such as the Resource Conservation and Recovery Act (RCRA), a container that held a hazardous waste is considered "empty" if all wastes have been removed that can be removed using practices commonly employed to remove materials from that type of container.[1]
-
Triple Rinsing: For containers that held this compound, it is best practice to triple rinse them with a suitable solvent (such as ethanol (B145695) or methanol) that can dissolve the compound.
-
Rinsate Collection: The rinsate from the triple rinsing process must be collected and disposed of as hazardous liquid waste.[2]
-
Final Disposal: Once triple-rinsed, the "empty" container can typically be disposed of as non-hazardous waste, though institutional policies may vary. Deface the original label before disposal.[2]
Step 4: Arranging for Waste Pickup
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through standard trash or sewer systems.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound waste.
References
Essential Safety and Operational Guidance for H3B-6545 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of H3B-6545 hydrochloride, a potent selective estrogen receptor covalent antagonist (SERCA).
This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize exposure risks and maintain a safe research environment.
I. Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A dust mask may be necessary if handling powder. | Minimizes inhalation of dust or aerosols. |
II. Health Hazard Information
While specific toxicity data for this compound is limited, it is crucial to handle it as a potentially hazardous substance.
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation.[1][2] | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | May cause skin irritation.[1] | Wash the affected area with soap and plenty of water.[1] |
| Eye Contact | May cause eye irritation.[1] | Rinse eyes with water for at least 15 minutes.[3] Seek medical attention. |
| Ingestion | May be harmful if swallowed.[1] | Do NOT induce vomiting. Seek immediate medical attention.[3] |
III. Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid creating dust when working with the solid form.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[4]
IV. Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Accidental Release:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate tools to carefully collect the spilled material. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: Place all contaminated materials in a sealed container for proper disposal.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
V. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting, from receiving to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
